molecular formula C34H42N2O4 B1216146 Belladonnine

Belladonnine

Cat. No.: B1216146
M. Wt: 542.7 g/mol
InChI Key: GERIGMSHTUAXSI-KZYONXTKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Belladonnine is a carbonyl compound and a member of naphthalenes.

Properties

Molecular Formula

C34H42N2O4

Molecular Weight

542.7 g/mol

IUPAC Name

bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (1S,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate

InChI

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23?,24?,25?,26?,27?,28?,30-,34-/m0/s1

InChI Key

GERIGMSHTUAXSI-KZYONXTKSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C

Isomeric SMILES

CN1C2CCC1CC(C2)OC(=O)[C@H]3CC[C@@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Properties of Belladonnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belladonnine is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as Atropa belladonna. It exists as a dimeric compound, structurally distinct from the more commonly known monomeric tropane alkaloids like atropine (B194438) and scopolamine. This compound is formed from the dimerization of apoatropine, which is a dehydration product of atropine.[1] Its complex structure, featuring multiple stereocenters, gives rise to different isomers, primarily α- and β-belladonnine. This guide provides a comprehensive overview of the chemical structure, properties, and biological aspects of this compound, tailored for a technical audience in the fields of chemical and pharmaceutical research.

Chemical Structure and Identification

This compound is structurally a dimer formed from the esterification of two tropine (B42219) molecules with isatropic acid.[2] Isatropic acid itself is a dimer of atropic acid.[2] The structural complexity results in several stereoisomers. The general chemical formula for this compound is C₃₄H₄₂N₂O₄, with a molecular weight of approximately 542.7 g/mol .[3][4]

Table 1: Chemical Identifiers for this compound and its Isomers

IdentifierThis compound (General)α-Belladonnineβ-Belladonnine
CAS Number 510-25-8[3]5878-33-1[2]6696-63-5[4]
Molecular Formula C₃₄H₄₂N₂O₄[3]C₃₄H₄₂N₂O₄[2]C₃₄H₄₂N₂O₄[4]
Molecular Weight 542.72 g/mol [3]542.7 g/mol [2]542.7 g/mol [4]
IUPAC Name bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (1S,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate[4]bis((3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl) (1R,4S)-rel-1,2,3,4-tetrahydro-1-phenyl-1,4-naphthalenedicarboxylatebis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate[4]
InChI Key GERIGMSHTUAXSI-UHFFFAOYSA-N[3]GERIGMSHTUAXSI-JGOYBSABSA-N[2]GERIGMSHTUAXSI-SMQSVUFBSA-N[4]
SMILES String CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C[5]CN1[C@H]2CC[C@@H]1C--INVALID-LINK--OC(=O)[C@H]3CC--INVALID-LINK--(c5ccccc35)C(=O)O[C@@H]6C[C@@H]7CC--INVALID-LINK--N7CCN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H]3CC--INVALID-LINK--(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC--INVALID-LINK--N7C

Physicochemical Properties

This compound is a crystalline solid. The melting point for what is likely a mixture of isomers is reported as 129 °C. It is sparingly soluble in water and petroleum ether but shows good solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Appearance Crystals from ethyl acetate[2]
Melting Point 129 °C[2]
Solubility Soluble: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly Soluble: Water, Petroleum Ether.[2]
Exact Mass 542.3145 g/mol [3]
Elemental Analysis C: 75.25%, H: 7.80%, N: 5.16%, O: 11.79%[3]

Experimental Protocols

Isolation and Purification of this compound from Atropa belladonna

The following is a general protocol for the extraction of tropane alkaloids from Atropa belladonna, which can be adapted for the isolation of this compound. The separation of α- and β-isomers typically requires chromatographic techniques.

1. Extraction:

  • Sample Preparation: Dried and powdered plant material (leaves, roots, or stems) is used.

  • Initial Extraction: The powdered material is subjected to extraction with an acidified methanol-water mixture or a chloroform-methanol-ammonia solvent system.[6] Heating may be employed to increase extraction efficiency, though prolonged heating can lead to the formation of this compound from other alkaloids.[2]

  • Acid-Base Extraction: The crude extract is subjected to a multi-step acid-base liquid-liquid extraction to separate the alkaloids from other plant constituents. The alkaloids are protonated in an acidic aqueous phase and then deprotonated with a base to be extracted into an organic solvent.

2. Purification:

  • Chromatography: The crude alkaloid mixture is purified using column chromatography on silica (B1680970) gel or alumina.

  • Isomer Separation: The separation of α- and β-belladonnine can be achieved using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[7] A common mobile phase for TLC analysis of tropane alkaloids is a mixture of toluene, ethyl acetate, and diethylamine.[7]

3. Characterization:

  • The purified isomers are characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure.

G plant Powdered Atropa belladonna extraction Solvent Extraction (e.g., acidified methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Liquid-Liquid Extraction crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction chromatography Column Chromatography alkaloid_fraction->chromatography mixed_isomers Mixed this compound Isomers chromatography->mixed_isomers hplc HPLC / TLC Separation mixed_isomers->hplc alpha α-Belladonnine hplc->alpha beta β-Belladonnine hplc->beta characterization Spectroscopic Characterization (NMR, MS) alpha->characterization beta->characterization

Figure 1: General workflow for the isolation and separation of this compound isomers.
Chemical Synthesis

While the total synthesis of many tropane alkaloids has been achieved, a specific and detailed protocol for the stereoselective synthesis of this compound isomers is not widely reported. The key steps would involve the synthesis of isatropic acid with the correct stereochemistry and its subsequent esterification with two molecules of tropine. The synthesis of tropane alkaloid precursors often involves enantioselective deprotonation strategies.

Biological Activity and Signaling Pathways

β-Belladonnine has been reported to exhibit selective blocking activity on muscarinic M-receptors in the heart (ED₅₀: 13 μg/kg).[3] A significantly higher concentration is required to block M-cholinoreceptors in smooth muscles and secretory organs. Additionally, it blocks skeletal N-cholinoreceptors at higher doses (ED₅₀: 50-60 mg/kg).[3]

The primary mechanism of action of belladonna alkaloids is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[6] These are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.

Muscarinic M2 Receptor Signaling Pathway

The M2 muscarinic receptor, which is selectively blocked by β-belladonnine, is coupled to an inhibitory G-protein (Gi). Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also directly modulate ion channels.

G This compound β-Belladonnine m2_receptor M2 Muscarinic Receptor This compound->m2_receptor Blocks gi_protein Gi Protein (αβγ) m2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits (α subunit) cellular_response Inhibitory Cellular Response (e.g., decreased heart rate) gi_protein->cellular_response Modulates ion channels (βγ subunits) atp ATP adenylyl_cyclase->atp camp cAMP atp->camp pka Protein Kinase A camp->pka Activates pka->cellular_response Phosphorylates targets

Figure 2: Simplified M2 muscarinic receptor signaling pathway antagonized by β-belladonnine.
Nicotinic Receptor Signaling Pathway

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. When acetylcholine binds, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and subsequent cellular responses. β-Belladonnine can block these receptors at higher concentrations.

G This compound β-Belladonnine nachr Nicotinic Receptor (Ligand-gated ion channel) This compound->nachr Blocks na_ca_influx Na⁺/Ca²⁺ Influx nachr->na_ca_influx Opens to allow depolarization Membrane Depolarization na_ca_influx->depolarization cellular_response Excitatory Cellular Response (e.g., muscle contraction) depolarization->cellular_response

Figure 3: Simplified nicotinic acetylcholine receptor signaling pathway blocked by β-belladonnine.
Experimental Workflow for Receptor Binding Assay

A common method to determine the binding affinity of a compound like this compound to its target receptor is a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Prepare Cell Membranes (expressing receptor of interest) incubation Incubate Membranes with Radioligand and this compound membranes->incubation radioligand Prepare Radiolabeled Ligand (e.g., [³H]-NMS) radioligand->incubation competitor Prepare Serial Dilutions of this compound competitor->incubation filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting curve_fitting Plot % Inhibition vs. [this compound] counting->curve_fitting ic50 Determine IC₅₀ curve_fitting->ic50 ki Calculate Ki ic50->ki

Figure 4: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound represents a structurally complex class of tropane alkaloids with distinct pharmacological properties compared to its monomeric counterparts. Its isomers, α- and β-belladonnine, likely possess different biological activities, with β-belladonnine showing selectivity for cardiac M2 muscarinic receptors. Further research is warranted to fully elucidate the specific properties of each isomer, develop efficient stereoselective synthetic routes, and explore their full therapeutic potential. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers engaged in the study of this intriguing natural product.

References

The Biosynthesis of Belladonnine in Atropa belladonna: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of belladonnine in Atropa belladonna. While this compound is a known constituent of this plant, current scientific understanding suggests it is not a direct product of an enzymatic pathway but rather a secondary product formed from the primary tropane (B1204802) alkaloids, hyoscyamine (B1674123) and scopolamine (B1681570). Therefore, this guide focuses on the core biosynthetic pathway of these precursors, detailing the key enzymatic steps, quantitative data, and relevant experimental protocols.

The Core Biosynthetic Pathway of Tropane Alkaloids in Atropa belladonna

The biosynthesis of hyoscyamine and scopolamine, the direct precursors to this compound, is a complex process that originates from amino acid precursors and involves a series of enzymatic reactions primarily occurring in the roots of the plant.[1] The pathway can be broadly divided into three key stages: the formation of the tropane ring, the synthesis of the tropic acid moiety, and the esterification and subsequent modification of these two components.

The initial steps involve the conversion of L-ornithine, derived from L-arginine, into putrescine.[1] This is followed by the methylation of putrescine to N-methylputrescine, a critical step catalyzed by putrescine N-methyltransferase (PMT).[2] The resulting N-methylputrescine is then oxidized and cyclized to form the N-methyl-Δ¹-pyrrolinium cation, which serves as a key intermediate.

The tropane ring is then formed through a series of reactions that are not yet fully elucidated but are known to involve the condensation of the N-methyl-Δ¹-pyrrolinium cation with a two-carbon unit derived from acetyl-CoA to ultimately form tropinone (B130398).[3] Tropinone represents a crucial branch point in the pathway. Two stereospecific reductases, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), reduce tropinone to either tropine (B42219) or pseudotropine, respectively. Tropine is the precursor for hyoscyamine and scopolamine, while pseudotropine is a precursor for other alkaloids like the calystegines.

Concurrently, the aromatic amino acid L-phenylalanine is converted to tropic acid through a series of enzymatic steps. The esterification of tropine with a derivative of tropic acid leads to the formation of littorine, which is then rearranged to form hyoscyamine.[3]

Finally, hyoscyamine is converted to scopolamine in a two-step oxidation reaction catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H).[4] This enzyme first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine, which is then epoxidized to form scopolamine.[4]

Belladonnine_Biosynthesis L_Arginine L-Arginine L_Ornithine L-Ornithine L_Arginine->L_Ornithine Arginase Putrescine Putrescine L_Ornithine->Putrescine ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methyl_Pyrrolinium MPO Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone PYKS, CYP82M3 Tropine Tropine Tropinone->Tropine TR-I Pseudotropine Pseudotropine Tropinone->Pseudotropine TR-II Littorine Littorine Tropine->Littorine LS L_Phenylalanine L-Phenylalanine Tropic_Acid Tropic Acid L_Phenylalanine->Tropic_Acid Multiple Steps Tropic_Acid->Littorine Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 Hydroxyhyoscyamine 6β-Hydroxyhyoscyamine Hyoscyamine->Hydroxyhyoscyamine H6H This compound This compound (Chemical Formation) Hyoscyamine->this compound Dehydration & Dimerization Scopolamine Scopolamine Hydroxyhyoscyamine->Scopolamine H6H ADC ADC ODC ODC PMT PMT TRI TR-I TRII TR-II H6H1 H6H H6H2 H6H

Caption: Biosynthetic pathway of hyoscyamine and scopolamine in Atropa belladonna.

Quantitative Data

The following tables summarize key quantitative data related to the this compound precursor biosynthesis pathway in Atropa belladonna and related species.

Table 1: Alkaloid Content in Atropa belladonna
Plant PartHyoscyamine Content (mg/g DW)Scopolamine Content (mg/g DW)Reference
Leaves (Wild Type)0.920.32[5]
Roots (Wild Type)0.530.27[5]
Leaves (Transgenic, H6H knockout)2.48 - 2.80Not Detected[5]
Roots (Transgenic, H6H knockout)2.48 - 2.80Not Detected[5]
Table 2: Kinetic Properties of Key Biosynthetic Enzymes
EnzymeSpeciesSubstrateKm (µM)VmaxReference
Putrescine N-methyltransferase (PMT)Hyoscyamus albusPutrescine277-[6]
S-adenosyl-L-methionine203-[6]
Tropinone Reductase I (TR-I)Datura stramoniumTropinone418081.20 nkat mg-1[7]
Hyoscyamine 6β-hydroxylase (H6H)Atropa belladonna(-)-Hyoscyamine52.1 ± 11.5-[8]
Hyoscyamus nigerl-Hyoscyamine35-[9]
2-oxoglutarate43-[9]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of key components in the this compound precursor biosynthetic pathway.

Extraction and Quantification of Tropane Alkaloids (Hyoscyamine and Scopolamine) via HPLC

This protocol is adapted from methods described for the analysis of tropane alkaloids in Solanaceae species.[5][10]

3.1.1. Extraction

  • Sample Preparation: Dry plant material (leaves, roots, etc.) at 60°C to a constant weight and grind into a fine powder.

  • Extraction:

    • Accurately weigh approximately 200 mg of the dried powder into a centrifuge tube.

    • Add 10 mL of an extraction solvent mixture of chloroform:methanol:concentrated ammonia (B1221849) (15:5:1, v/v/v).

    • Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath at 40°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen or in a rotary evaporator at 40°C.

  • Sample Reconstitution: Dissolve the dried extract in 1 mL of the HPLC mobile phase and filter through a 0.22 µm syringe filter before injection.

3.1.2. HPLC Quantification

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (e.g., 89:11 v/v, 50 mM ammonium acetate, pH adjusted to a suitable value). The exact composition may need optimization depending on the specific column and instrument.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Quantification: Prepare standard curves for hyoscyamine and scopolamine of known concentrations. The concentration of the alkaloids in the plant extracts can be determined by comparing their peak areas with the standard curves.

Enzyme Assays

3.2.1. Putrescine N-methyltransferase (PMT) Assay

This protocol is based on the general principles of methyltransferase assays.[11]

  • Enzyme Extraction:

    • Homogenize fresh plant root tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 5 mM EDTA, and protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • The supernatant contains the crude enzyme extract.

  • Assay Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 10 mM Putrescine

      • 0.5 mM S-adenosyl-L-methionine (SAM)

      • Enzyme extract

  • Reaction:

    • Initiate the reaction by adding the enzyme extract to the assay mixture.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heating.

  • Detection of N-methylputrescine:

    • The product, N-methylputrescine, can be quantified by derivatization with dansyl chloride followed by HPLC analysis with fluorescence detection.

3.2.2. Tropinone Reductase (TR-I and TR-II) Assay

This spectrophotometric assay measures the oxidation of NADPH.[12]

  • Enzyme Extraction: Prepare the enzyme extract from plant roots as described for the PMT assay.

  • Assay Mixture:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 100 mM Phosphate buffer (pH 6.2 for TR-I, or an appropriate pH for TR-II)

      • 0.2 mM NADPH

      • Enzyme extract

  • Reaction:

    • Initiate the reaction by adding the substrate, tropinone (e.g., 1 mM).

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculation of Activity: The enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

3.2.3. Hyoscyamine 6β-hydroxylase (H6H) Assay

This assay is based on the conversion of hyoscyamine to its hydroxylated and epoxidized products.[9][13]

  • Enzyme Extraction: Prepare the enzyme extract from plant roots as described for the PMT assay.

  • Assay Mixture:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 0.5 mM (-)-Hyoscyamine

      • 2 mM 2-oxoglutarate

      • 4 mM Ascorbate

      • 0.5 mM FeSO4

      • Enzyme extract

  • Reaction:

    • Incubate the reaction mixture at 30°C for 1-2 hours with shaking.

    • Stop the reaction by adding a solution of ethyl acetate and extracting the products.

  • Product Analysis:

    • Evaporate the ethyl acetate extract and redissolve the residue in the HPLC mobile phase.

    • Analyze the products (6β-hydroxyhyoscyamine and scopolamine) by HPLC as described in section 3.1.2.

Formation of this compound

This compound is not considered a direct product of the enzymatic biosynthetic pathway in Atropa belladonna. Instead, it is believed to be an artifact formed during the extraction and purification process.[14] It is described as a dimer of apoatropine, which is a dehydration product of atropine (B194438) (the racemic form of hyoscyamine).[15] The formation likely occurs under certain conditions of heat, pH, or prolonged storage of extracts. Researchers should be aware of the potential for this compound formation when analyzing tropane alkaloid content in Atropa belladonna.

Conclusion

This technical guide has provided a comprehensive overview of the biosynthesis of the primary tropane alkaloids in Atropa belladonna, which are the precursors to this compound. By understanding the enzymatic steps, quantitative aspects, and experimental methodologies, researchers and drug development professionals can better explore the potential for metabolic engineering to enhance the production of these valuable pharmaceutical compounds. Further research is needed to fully elucidate all the enzymes and regulatory mechanisms involved in this complex pathway.

References

An In-Depth Technical Guide to the Isolation and Purification of Belladonnine from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of belladonnine, a tropane (B1204802) alkaloid found in various plant species, most notably Atropa belladonna. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflows.

Introduction

This compound is a tropane alkaloid naturally occurring in plants of the Solanaceae family.[1] Chemically, it is a dimer of apoatropine.[1] While much of the research on Atropa belladonna has focused on the more abundant alkaloids such as atropine (B194438) and scopolamine, this compound is also a significant constituent.[2] Notably, there is evidence to suggest that this compound may also be formed as an artifact during the extraction process of other tropane alkaloids.[3] Understanding the principles of its extraction and purification is crucial for phytochemical research and potential drug development applications.

This guide outlines a general yet detailed approach to isolating and purifying this compound, drawing from established protocols for tropane alkaloid extraction and chromatographic separation techniques.

Plant Sources and Alkaloid Content

The primary plant source for this compound is Atropa belladonna, commonly known as deadly nightshade. The concentration of tropane alkaloids varies depending on the part of the plant, with the roots generally having the highest concentration.[4]

Table 1: Total Tropane Alkaloid Content in Atropa belladonna

Plant PartTotal Alkaloid Content (% of dry weight)
Rootsup to 1.3%
Leavesup to 1.2%
Stalks0.65%
Flowers0.6%
Ripe Berries0.7%
Seeds0.4%

Source:[4]

While specific quantitative data for this compound content is limited in publicly available literature, analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its quantification in plant extracts.[5][6]

Isolation and Extraction Protocol

The isolation of this compound from plant material follows the general principles of alkaloid extraction, which is based on the differential solubility of the alkaloid bases and their salts in aqueous and organic solvents.

Experimental Protocol: Acid-Base Extraction of Tropane Alkaloids

This protocol is a standard method for the extraction of tropane alkaloids from plant material.

Materials and Reagents:

Procedure:

  • Maceration: Weigh a known quantity of the powdered plant material and macerate it with methanol for 24 hours. This initial extraction helps to solubilize a broad range of compounds, including the alkaloids.

  • Filtration: Filter the methanolic extract to remove the solid plant debris.

  • Acidification: The filtrate is then acidified with 5% HCl. This converts the alkaloids into their salt form, which are soluble in the aqueous acidic solution.

  • Solvent Partitioning (Defatting): The acidic solution is then washed with a non-polar solvent like dichloromethane to remove pigments, fats, and other non-alkaloidal impurities. The aqueous layer containing the protonated alkaloids is retained.

  • Basification: The aqueous layer is then basified with ammonium hydroxide to a pH of approximately 10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

  • Extraction of Free Bases: The basified aqueous solution is extracted multiple times with dichloromethane. The organic layers containing the alkaloid free bases are combined.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Workflow for this compound Extraction

Extraction_Workflow plant_material Powdered Atropa belladonna maceration Maceration (Methanol) plant_material->maceration filtration1 Filtration maceration->filtration1 acidification Acidification (5% HCl) filtration1->acidification partitioning Solvent Partitioning (Dichloromethane) acidification->partitioning basification Basification (Ammonium Hydroxide) partitioning->basification extraction Extraction (Dichloromethane) basification->extraction drying Drying & Concentration extraction->drying crude_extract Crude Alkaloid Extract drying->crude_extract

Caption: General workflow for the acid-base extraction of tropane alkaloids.

Purification of this compound

The crude alkaloid extract contains a mixture of several tropane alkaloids, including atropine, hyoscyamine, scopolamine, and this compound. Further purification is necessary to isolate this compound. Column chromatography is a widely used technique for this purpose.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound from the crude alkaloid extract. The specific mobile phase composition may need to be optimized based on preliminary analysis by Thin Layer Chromatography (TLC).

Materials and Reagents:

  • Crude alkaloid extract

  • Silica (B1680970) gel (for column chromatography)

  • A suitable solvent system (e.g., a gradient of hexane, ethyl acetate, and methanol)

  • Glass column

  • Fraction collector

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of gradually increasing polarity. A typical gradient might start with 100% hexane, followed by increasing proportions of ethyl acetate, and finally methanol.

  • Fraction Collection: Fractions are collected at regular intervals using a fraction collector.

  • Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled together.

  • Final Purification: The pooled fractions containing this compound may require further purification steps, such as recrystallization or preparative HPLC, to achieve high purity.

Workflow for this compound Purification

Purification_Workflow crude_extract Crude Alkaloid Extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling further_purification Further Purification (e.g., Preparative HPLC) pooling->further_purification pure_this compound Pure this compound further_purification->pure_this compound

Caption: General workflow for the purification of this compound from a crude extract.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust method for this purpose.

Table 2: HPLC Parameters for Tropane Alkaloid Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection DAD at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Source: Adapted from[5][7]

Formation of this compound as an Artifact

It is important for researchers to be aware that this compound can be formed during the extraction process, likely from the dimerization of other tropane alkaloids under certain conditions. The exact mechanisms and conditions favoring its formation are not well-documented in the available literature. Therefore, careful control of extraction parameters such as temperature, pH, and light exposure is recommended to minimize unintended chemical transformations.

Conclusion

The isolation and purification of this compound from Atropa belladonna is a multi-step process that requires careful execution of extraction and chromatographic techniques. While specific protocols for this compound are not as prevalent as those for atropine and scopolamine, the general principles of alkaloid chemistry provide a solid foundation for its successful isolation. This guide provides a comprehensive framework for researchers to develop and optimize their own protocols for obtaining pure this compound for further scientific investigation. Further research is warranted to elucidate the precise conditions of its formation as an artifact and to develop more targeted purification strategies.

References

The Enigmatic Alkaloid: A Deep Dive into the Natural Occurrence and Distribution of Belladonnine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence, distribution, and biosynthesis of belladonnine, a tropane (B1204802) alkaloid found within the Solanaceae family of plants. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the current understanding of this compound, including quantitative data, experimental methodologies, and biosynthetic pathways.

Natural Occurrence and Distribution

This compound is a naturally occurring tropane alkaloid predominantly found in plants belonging to the Solanaceae family, commonly known as the nightshade family.[1] This family includes well-known species such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane). While this compound is a constituent of these plants, it is often present in lower concentrations compared to other tropane alkaloids like atropine (B194438), hyoscyamine, and scopolamine (B1681570).

The distribution of this compound within the plant is not uniform. Tropane alkaloids, in general, are synthesized in the roots and then transported to various aerial parts of the plant.[2] The concentration of these alkaloids can vary significantly depending on the plant species, developmental stage, and environmental conditions.

While specific quantitative data for this compound is scarce in publicly available literature, the concentrations of its precursor, atropine, and other major tropane alkaloids in Atropa belladonna have been reported. This data provides a valuable proxy for understanding the potential distribution and concentration of this compound.

Table 1: Quantitative Distribution of Major Tropane Alkaloids in Atropa belladonna

Plant PartAtropine Content (mg/g dry weight)Scopolamine Content (mg/g dry weight)Total Tropane Alkaloids (% of dry weight)
Leaves0.16 - 3.8740.754Up to 1.2%[3][4]
Roots8.11Not DetectedUp to 1.3%[3][4]
Stems4.913.20.65%[3][4]
Ripe Berries46.78.740.7%[3][4]
Flowers--0.6%[3][4]
Seeds--0.4%[3][4]

Note: The data for atropine and scopolamine are compiled from a study on Atropa belladonna grown in Iran.[5] The "Total Tropane Alkaloids" percentages are from general botanical references and may vary. Specific concentrations of this compound are not available.

Biosynthesis of this compound

This compound is understood to be a cyclized dimer of apoatropine (B194451).[1] Apoatropine, in turn, is formed from atropine through the elimination of a water molecule.[6] The biosynthesis of tropane alkaloids is a complex process that begins with the amino acid L-ornithine, which is converted to the N-methyl-Δ¹-pyrrolinium cation. This cation serves as a key precursor for the formation of the characteristic tropane ring.

The general biosynthetic pathway leading to the precursors of this compound is illustrated below.

Tropane_Alkaloid_Biosynthesis L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine Ornithine decarboxylase N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methyl_Pyrrolinium Oxidative deamination Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone Tropine Tropine Tropinone->Tropine Tropinone reductase I Littorine Littorine Tropine->Littorine Littorine synthase Hyoscyamine Hyoscyamine Littorine->Hyoscyamine Atropine Atropine (racemic hyoscyamine) Hyoscyamine->Atropine Racemization Apoatropine Apoatropine Atropine->Apoatropine Dehydration This compound This compound Apoatropine->this compound Dimerization

General biosynthetic pathway of tropane alkaloids leading to this compound.

Experimental Protocols

The extraction, isolation, and quantification of this compound are typically performed using methods developed for other tropane alkaloids, given their structural similarities. Below are detailed methodologies for key experiments.

Extraction of Tropane Alkaloids from Plant Material

This protocol describes a general method for the extraction of tropane alkaloids from dried and powdered plant material.

Extraction_Workflow start Start: Dried, powdered plant material extraction Maceration with methanol (B129727) for 48 hours start->extraction filtration Filtration to separate plant debris extraction->filtration concentration Concentration of the methanolic extract under reduced pressure filtration->concentration acid_base_partition Acid-base partitioning: 1. Dissolve in acidic water (e.g., 5% HCl) 2. Wash with a non-polar solvent (e.g., dichloromethane) to remove neutral and acidic impurities 3. Basify the aqueous phase (e.g., with NH4OH to pH ~10) 4. Extract with an organic solvent (e.g., dichloromethane) concentration->acid_base_partition drying Drying of the organic phase (e.g., with anhydrous Na2SO4) acid_base_partition->drying final_concentration Evaporation of the solvent to yield crude alkaloid extract drying->final_concentration end End: Crude tropane alkaloid extract final_concentration->end

Workflow for the extraction of tropane alkaloids from plant material.

Methodology:

  • Maceration: Dried and powdered plant material (e.g., leaves, roots) is macerated with methanol at room temperature for an extended period (e.g., 48 hours) to extract the alkaloids.[5]

  • Filtration: The mixture is filtered to remove solid plant debris, yielding a methanolic extract.

  • Concentration: The solvent is removed from the extract under reduced pressure to obtain a concentrated crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the alkaloids from other plant constituents.

    • The extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid).

    • This acidic solution is washed with a non-polar organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.

    • The pH of the aqueous phase is then adjusted to be basic (e.g., pH 10 with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted from the basic aqueous phase into an organic solvent (e.g., dichloromethane).[7]

  • Drying and Concentration: The organic phase containing the alkaloids is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield a purified crude alkaloid extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound and other tropane alkaloids is commonly performed using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., water with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[7]

  • Flow Rate: Typically around 0.7 - 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 210 nm.[8]

  • Quantification: The concentration of the alkaloids is determined by comparing the peak areas of the sample to those of a standard solution of known concentration.

HPLC_Analysis_Workflow start Start: Crude alkaloid extract dissolution Dissolve extract in a suitable solvent (e.g., methanol) start->dissolution filtration Filter through a 0.45 µm syringe filter dissolution->filtration injection Inject a known volume into the HPLC system filtration->injection separation Separation on a C18 reverse-phase column with a gradient mobile phase injection->separation detection UV detection at ~210 nm separation->detection quantification Quantification by comparing peak areas to standards detection->quantification end End: Concentration of this compound and other alkaloids quantification->end

Workflow for the quantification of tropane alkaloids by HPLC.

Signaling Pathways and Regulation

The biosynthesis of tropane alkaloids is regulated by a variety of internal and external factors. Plant hormones, particularly jasmonates (such as methyl jasmonate), have been shown to play a significant role in upregulating the expression of genes involved in the tropane alkaloid biosynthetic pathway. This elicitation can lead to an increased accumulation of these alkaloids in the plant.

Signaling_Pathway stress Biotic/Abiotic Stress jasmonate Jasmonate Signaling Cascade stress->jasmonate transcription_factors Activation of Transcription Factors (e.g., MYC2) jasmonate->transcription_factors gene_expression Upregulation of Tropane Alkaloid Biosynthesis Genes (e.g., PMT, H6H) transcription_factors->gene_expression alkaloid_biosynthesis Increased Tropane Alkaloid Biosynthesis gene_expression->alkaloid_biosynthesis alkaloid_accumulation Accumulation of Atropine, Scopolamine, etc. alkaloid_biosynthesis->alkaloid_accumulation belladonnine_formation Potential for increased this compound formation alkaloid_accumulation->belladonnine_formation

Simplified signaling pathway for the regulation of tropane alkaloid biosynthesis.

Future Directions

While significant progress has been made in understanding the biosynthesis and distribution of major tropane alkaloids, further research is needed to specifically elucidate the quantitative distribution and biosynthetic regulation of this compound. The development of specific analytical methods for the direct quantification of this compound in plant extracts would be a valuable contribution to the field. Furthermore, investigating the specific enzymes responsible for the dimerization of apoatropine to this compound will provide a more complete picture of the tropane alkaloid biosynthetic network.

References

An In-depth Technical Guide on Belladonnine and its Relationship to Atropine and Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tropane (B1204802) alkaloids, a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites, are predominantly found in the Solanaceae plant family, which includes genera such as Atropa, Datura, and Hyoscyamus. Among the most pharmacologically significant of these are atropine (B194438) and scopolamine (B1681570), well-known for their anticholinergic properties. Belladonnine, another tropane alkaloid found in these plants, is structurally related to atropine and scopolamine, yet its individual pharmacological profile is less extensively characterized. This technical guide provides a comprehensive overview of this compound, elucidating its chemical relationship to atropine and scopolamine, their common biosynthetic origins, comparative pharmacology, and the analytical methodologies employed for their study.

Chemical Structures and Relationships

Atropine, scopolamine, and this compound share the core tropane ring structure. Atropine is a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine, with the former being the biologically active enantiomer. Scopolamine is structurally distinct due to the presence of an epoxide bridge in its tropane ring.

This compound is understood to be a cyclized dimer of apoatropine (B194451), which is a dehydration product of atropine.[1][2] This suggests that this compound may be, in some cases, an artifact formed during the extraction and processing of plant material rather than a primary biosynthetic product.[3]

Biosynthesis of Tropane Alkaloids

The biosynthesis of atropine and scopolamine is a complex enzymatic process originating from the amino acids ornithine and phenylalanine. A simplified overview of the pathway leading to these alkaloids is presented below. The initial steps involve the formation of the tropane ring from putrescine (derived from ornithine), and the subsequent esterification with tropic acid (derived from phenylalanine).

Tropane Alkaloid Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine Tropinone Tropinone N_Methylputrescine->Tropinone Tropine Tropine Tropinone->Tropine Littorine Littorine Tropine->Littorine Hyoscyamine Hyoscyamine Littorine->Hyoscyamine Scopolamine Scopolamine Hyoscyamine->Scopolamine epoxidation Atropine Atropine Hyoscyamine->Atropine racemization Phenylalanine Phenylalanine Tropic_acid Tropic_acid Phenylalanine->Tropic_acid Tropic_acid->Littorine esterification

A simplified schematic of the biosynthetic pathway of major tropane alkaloids.

Comparative Pharmacology and Mechanism of Action

Atropine and scopolamine are non-selective competitive antagonists of muscarinic acetylcholine (B1216132) receptors (M1-M5).[4] Their binding to these receptors inhibits the effects of acetylcholine, leading to a range of physiological responses, including decreased secretions, relaxation of smooth muscle, and effects on the central nervous system. Scopolamine's epoxide ring enhances its ability to cross the blood-brain barrier, resulting in more pronounced central effects compared to atropine.

The pharmacological data for this compound is less comprehensive. However, some evidence suggests that β-belladonnine may exhibit selectivity for heart muscarinic receptors (likely M2) with an ED50 of 13 μg/kg for blocking these receptors.[4] Considerably higher concentrations are required to block muscarinic receptors in smooth muscles and secretory glands.[4] A derivative of this compound, β-belladonnine dichloroethylate, has been reported to be a short-acting muscle relaxant, possessing M2- and N-cholinolytic properties, as well as antihistaminic activity. The LD50 of this derivative has been reported as 0.223 mg/kg (IVN-MUS) and 0.394 mg/kg (SCU-MUS).

Muscarinic Receptor Signaling Pathways

The antagonism of muscarinic receptors by these alkaloids disrupts downstream signaling cascades. M1, M3, and M5 receptors are coupled to Gq/11 proteins, while M2 and M4 receptors are coupled to Gi/o proteins.

Muscarinic_Receptor_Signaling cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_antagonist_Gq Antagonism cluster_Gi Gi/o Pathway (M2, M4) cluster_antagonist_Gi Antagonism ACh_Gq Acetylcholine M_Gq M1/M3/M5 Receptor ACh_Gq->M_Gq Gq Gq/11 M_Gq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Atropine_Gq Atropine/Scopolamine/ This compound Atropine_Gq->M_Gq blocks ACh_Gi Acetylcholine M_Gi M2/M4 Receptor ACh_Gi->M_Gi Gi Gi/o M_Gi->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Atropine_Gi Atropine/Scopolamine/ This compound Atropine_Gi->M_Gi blocks

Signaling pathways of muscarinic acetylcholine receptors and their antagonism.

Data Presentation

Table 1: Physicochemical Properties
PropertyThis compoundAtropineScopolamine
Molecular Formula C₃₄H₄₂N₂O₄[5]C₁₇H₂₃NO₃[6]C₁₇H₂₁NO₄
Molecular Weight ( g/mol ) 542.72[5]289.37[6]303.35
CAS Number 510-25-8[5]51-55-8[6]51-34-3
Table 2: Quantitative Analysis of Tropane Alkaloids in Atropa belladonna
Plant PartAtropine (mg/g dry weight)Scopolamine (mg/g dry weight)Reference
Fruit46.78.74[7]
Leaf38.747.54[7]
Stem4.91-[7]
Root-Not Detected[7]
Leaf (Cultivated)1.76% (as total alkaloid)-[8]
Root (Cultivated)3.3% (as total alkaloid)-[8]
Leaf (Native)2.88% (as total alkaloid)-[8]
Root (Native)8.06% (as total alkaloid)-[8]

Note: Data for this compound concentration in plant materials is not widely available in a quantitative format.

Experimental Protocols

The analysis of this compound, atropine, and scopolamine from plant matrices typically involves extraction, purification, and chromatographic separation.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for purifying tropane alkaloids from crude plant extracts is Solid-Phase Extraction.

SPE_Workflow Start Crude Plant Extract (acidified) Condition Condition SPE Cartridge (e.g., with methanol) Start->Condition Equilibrate Equilibrate Cartridge (e.g., with acidified water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Wash 1: Remove Polar Impurities (acidified water) Load->Wash1 Wash2 Wash 2: Remove Non-polar Impurities (e.g., methanol) Wash1->Wash2 Elute Elute Alkaloids (e.g., ammoniated methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis HPLC or GC-MS Analysis Reconstitute->Analysis

A general workflow for Solid-Phase Extraction (SPE) of tropane alkaloids.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of tropane alkaloids.

  • Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

  • Detection: UV detection is typically performed at around 210-220 nm.[8] MS detection provides higher sensitivity and specificity.

  • Quantification: Based on a calibration curve generated from certified reference standards.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of tropane alkaloids.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is employed to separate the alkaloids.

  • Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.

  • Derivatization: In some cases, derivatization (e.g., silylation) may be used to improve the chromatographic properties of the alkaloids.

Comparison of Analytical Methods:

FeatureHPLC-MSGC-MS
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Sensitivity Generally very high, especially with tandem MS (MS/MS).High, particularly with SIM mode.
Selectivity High, especially with MS/MS.High, with good chromatographic resolution and mass spectral libraries.
Sample Preparation Can be complex, often requiring SPE cleanup.May require derivatization for less volatile compounds.
Throughput Moderate.Can be higher for simple mixtures.

Conclusion

This compound, atropine, and scopolamine are closely related tropane alkaloids with significant pharmacological activities. While atropine and scopolamine are well-characterized muscarinic antagonists, the specific pharmacological profile of this compound remains less defined, though it appears to exhibit some selectivity for cardiac muscarinic receptors. The understanding that this compound may be an artifact of extraction highlights the importance of careful analytical methodology. The continued development of sensitive and specific analytical techniques, such as HPLC-MS/MS and GC-MS, is crucial for the accurate quantification of these compounds in plant materials and pharmaceutical preparations, ensuring their safe and effective use. Further research is warranted to fully elucidate the distinct pharmacological and toxicological properties of this compound.

References

The Pharmacological Profile of Belladonnine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the pharmacological properties of the primary tropane (B1204802) alkaloids found in Atropa belladonna, namely atropine (B194438), scopolamine (B1681570), and hyoscyamine. However, there is a notable scarcity of specific quantitative pharmacological data and detailed experimental studies for Belladonnine, a minor alkaloid from this plant. This guide provides a comprehensive overview of the pharmacology of the major belladonna alkaloids as a proxy, alongside general experimental methodologies relevant for the characterization of such compounds.

Introduction

This compound is a tropane alkaloid found in plants of the Solanaceae family, most notably Atropa belladonna.[1][2] Chemically, it is the cyclized dimer of apoatropine.[1][2] While the pharmacological effects of Atropa belladonna are well-documented and primarily attributed to its major alkaloid constituents, the specific pharmacological profile of isolated this compound remains largely uncharacterized in publicly available scientific literature. This document aims to provide a detailed technical overview of the established pharmacology of the principal belladonna alkaloids—atropine and scopolamine—which are competitive antagonists of muscarinic acetylcholine (B1216132) receptors.[3][4] Furthermore, it outlines the standard experimental protocols used to elucidate the pharmacological properties of such compounds, which would be applicable to the study of this compound.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The primary mechanism of action of belladonna alkaloids is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[3][4] These G protein-coupled receptors are classified into five subtypes (M1-M5) and are widely distributed throughout the central and peripheral nervous systems, mediating a vast array of physiological functions. Atropine and scopolamine act as non-selective antagonists at these receptors, inhibiting the effects of the endogenous neurotransmitter, acetylcholine.[4]

Muscarinic Receptor Subtypes and Signaling Pathways

Muscarinic receptors are coupled to different G proteins, leading to distinct downstream signaling cascades:

  • M1, M3, and M5 Receptors: These receptors primarily couple to G proteins of the Gq/11 family. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to G proteins of the Gi/o family. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of Gi/o proteins can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

The antagonistic action of belladonna alkaloids blocks these signaling pathways, leading to their observed physiological effects.

Gq_Coupled_Muscarinic_Receptor_Signaling ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Gq-Coupled Muscarinic Receptor Signaling Pathway.

Gi_Coupled_Muscarinic_Receptor_Signaling ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits K_channel ↑ K⁺ Channel Opening Gi_o->K_channel cAMP ↓ cAMP AC->cAMP

Gi-Coupled Muscarinic Receptor Signaling Pathway.

Quantitative Pharmacology of Major Belladonna Alkaloids

The following tables summarize the binding affinities and potencies of atropine and scopolamine at the five human muscarinic receptor subtypes. This data is compiled from various in vitro studies.

Table 1: Binding Affinities (Ki, nM) of Atropine and Scopolamine at Muscarinic Receptors

AlkaloidM1M2M3M4M5
Atropine~1-2~1-3~1-2~1-2~2-4
Scopolamine~0.1-0.5~0.3-1~0.2-0.8~0.2-1~1-3

Note: Ki values are approximations from multiple sources and can vary based on experimental conditions.

Table 2: Functional Potencies (pA2 or pKb) of Atropine and Scopolamine

AlkaloidM1M2M3M4M5
Atropine~8.9 - 9.2~8.8 - 9.1~8.9 - 9.3~8.8 - 9.1~8.5 - 8.9
Scopolamine~9.2 - 9.5~9.1 - 9.4~9.2 - 9.6~9.1 - 9.4~8.8 - 9.2

Note: pA2 and pKb values are logarithmic measures of antagonist potency; higher values indicate greater potency.

Experimental Protocols

The characterization of a muscarinic receptor antagonist like this compound would involve a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and physiological effects.

In Vitro Assays

Objective: To determine the affinity (Ki) of the test compound for muscarinic receptor subtypes.

General Protocol:

  • Membrane Preparation: Cell lines stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells) are cultured and harvested. The cell pellets are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.

  • Assay Setup: In a multi-well plate, the prepared cell membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) at a concentration near its Kd value.

  • Competition Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the wells to compete with the radioligand for binding to the receptors.

  • Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start cell_culture Cell Culture with Receptor Expression start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup: Membranes + Radioligand membrane_prep->assay_setup competition Add Test Compound (e.g., this compound) assay_setup->competition incubation Incubation to Equilibrium competition->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis end End data_analysis->end

General Workflow for a Radioligand Binding Assay.

Objective: To determine the potency (e.g., EC50 or IC50) and efficacy of the test compound in modulating receptor-mediated signaling.

  • Calcium Mobilization Assay (for M1, M3, M5):

    • Cells expressing the Gq-coupled receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The cells are then stimulated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of the antagonist (this compound).

    • Changes in intracellular calcium levels are measured using a fluorescence plate reader.

    • The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response.

  • cAMP Accumulation Assay (for M2, M4):

    • Cells expressing the Gi-coupled receptor are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase cAMP levels.

    • The cells are then co-incubated with a muscarinic agonist and varying concentrations of the antagonist.

    • The intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

    • The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of cAMP production.

In Vivo Studies

Objective: To evaluate the physiological effects of the test compound in a whole organism.

General Protocol (e.g., Salivary Secretion in Mice):

  • Animal Model: Mice are anesthetized and a pre-weighed cotton ball is placed in their mouth.

  • Drug Administration: The test compound (this compound) or vehicle is administered, typically via intraperitoneal or subcutaneous injection.

  • Cholinergic Stimulation: After a set pre-treatment time, a muscarinic agonist such as pilocarpine (B147212) is administered to induce salivation.

  • Measurement: After a specific period, the cotton ball is removed and weighed to determine the amount of saliva secreted.

  • Data Analysis: The inhibitory effect of the test compound on salivation is quantified to determine its in vivo potency (e.g., ED50).

Pharmacokinetics

The pharmacokinetic properties of this compound have not been well-documented. For the major belladonna alkaloids like atropine and scopolamine, they are readily absorbed after oral and parenteral administration, can cross the blood-brain barrier, and are metabolized in the liver with a portion excreted unchanged in the urine.

Toxicological Profile

The toxicity of Atropa belladonna is primarily due to its potent anticholinergic alkaloids.[1] Overdose can lead to a classic anticholinergic toxidrome, characterized by symptoms such as dry mouth, blurred vision, tachycardia, hyperthermia, urinary retention, and central nervous system effects including confusion, delirium, and hallucinations.[5][6] The specific toxicology of isolated this compound is not well-established.

Conclusion

This compound is a tropane alkaloid from Atropa belladonna whose specific pharmacological profile is not extensively detailed in current scientific literature. The well-characterized pharmacology of the major alkaloids, atropine and scopolamine, reveals potent, non-selective muscarinic receptor antagonism as the primary mechanism of action for this class of compounds. This antagonism of Gq/11 and Gi/o-coupled signaling pathways underlies their diverse physiological effects. The experimental protocols outlined in this guide provide a framework for the future characterization of this compound's binding affinities, functional potencies, and in vivo effects, which would be essential to fully understand its pharmacological profile and potential therapeutic applications. Further research is warranted to isolate and pharmacologically evaluate this compound to determine its specific contribution to the overall effects of Atropa belladonna.

References

The Enigmatic Alkaloid: Unraveling the Muscarinic Receptor Interactions of Belladonna Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of direct research on belladonnine necessitates a broader examination of the well-characterized alkaloids from Atropa belladonna, primarily atropine (B194438) and scopolamine (B1681570), to understand their profound effects on muscarinic acetylcholine (B1216132) receptors. This technical guide synthesizes the current understanding of how these compounds exert their influence at the molecular level, providing insights for researchers, scientists, and drug development professionals.

While the term "this compound" is associated with the toxicologically significant Atropa belladonna (deadly nightshade), scientific literature focusing specifically on its mechanism of action at muscarinic receptors is sparse. It is crucial to note that commercially available preparations labeled "this compound" may, in fact, be mixtures containing the more abundant and extensively studied alkaloid, atropine.[1][2] Consequently, a comprehensive understanding of the pharmacology of Atropa belladonna is best achieved through the lens of its principal components: atropine and scopolamine.

These tropane (B1204802) alkaloids are potent, non-selective, competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[[“]] By binding to these receptors, they prevent the endogenous neurotransmitter, acetylcholine (ACh), from eliciting its effects, thereby disrupting parasympathetic nervous system signaling.[[“]][4] This antagonism forms the basis of both their therapeutic applications and their toxicological profiles.

Muscarinic Receptor Subtypes and Antagonist Binding

There are five genetically distinct subtypes of muscarinic acetylcholine receptors (M1-M5), each with unique tissue distribution and downstream signaling pathways.[5][6][7] Atropine and scopolamine exhibit high affinity for all five subtypes, acting as competitive antagonists.[4][5] This lack of selectivity is responsible for the wide range of physiological effects observed upon their administration.

Impact on Downstream Signaling Pathways

The interaction of belladonna alkaloids with muscarinic receptors leads to the blockade of the canonical signaling cascades initiated by acetylcholine. Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like ACh, trigger distinct intracellular signaling pathways depending on the receptor subtype.[8][9][10]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). By blocking the initial binding of ACh, belladonna alkaloids prevent this entire cascade, leading to a decrease in intracellular calcium mobilization and PKC activation.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding to M2 and M4 receptors inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP).[11][12] This leads to a decrease in intracellular cAMP levels and a subsequent reduction in the activity of protein kinase A (PKA). Belladonna alkaloids, by antagonizing these receptors, prevent the ACh-induced inhibition of adenylyl cyclase.

The following diagrams, generated using the DOT language, illustrate the antagonistic effect of belladonna alkaloids on these key signaling pathways.

Gq_signaling_antagonism cluster_receptor Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Binds to Antagonist Belladonna Alkaloid (e.g., Atropine) Antagonist->M1_M3_M5 Blocks Blocked Pathway Blocked Gq Gq/11 M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Gq->Blocked PIP2 PIP2 PLC->PIP2 Hydrolyzes PLC->Blocked IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC Ca_release->Blocked PKC->Blocked

Antagonism of Gq/11-Coupled Muscarinic Receptor Signaling by Belladonna Alkaloids.

Gi_signaling_antagonism cluster_receptor Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Binds to Antagonist Belladonna Alkaloid (e.g., Atropine) Antagonist->M2_M4 Blocks Blocked Inhibition Prevented Gi Gi/o M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gi->Blocked Prevents Inhibition ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activity cAMP->PKA

Antagonism of Gi/o-Coupled Muscarinic Receptor Signaling by Belladonna Alkaloids.

Experimental Protocols

The characterization of muscarinic receptor antagonists like atropine involves a variety of in vitro experimental techniques. While specific protocols for this compound are not available, the following methodologies are standard in the field for assessing the activity of muscarinic receptor ligands.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled antagonist (e.g., atropine) by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

  • Materials:

    • Cell membranes expressing a specific muscarinic receptor subtype (e.g., from transfected cell lines like CHO or HEK 293, or from tissues with high receptor density like rat brain cortex).

    • Radiolabeled antagonist with high affinity and specificity (e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]-quinuclidinyl benzilate ([3H]QNB)).

    • Unlabeled antagonist (the compound to be tested).

    • Assay buffer (e.g., phosphate-buffered saline).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • A constant concentration of cell membranes and radioligand is incubated with varying concentrations of the unlabeled antagonist.

    • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

    • The data are analyzed using non-linear regression to calculate the IC50 value (the concentration of unlabeled antagonist that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the physiological response of a cell or tissue to receptor activation or blockade.

  • Calcium Mobilization Assay (for M1, M3, M5 receptors):

    • Objective: To measure the ability of an antagonist to block agonist-induced increases in intracellular calcium.

    • Procedure: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The antagonist is added, followed by a muscarinic agonist (e.g., carbachol). The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.

  • cAMP Accumulation Assay (for M2, M4 receptors):

    • Objective: To measure the ability of an antagonist to prevent agonist-induced inhibition of cAMP production.

    • Procedure: Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production. The antagonist is then added, followed by a muscarinic agonist. The reaction is stopped, and the intracellular cAMP levels are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

The following diagram illustrates a general experimental workflow for characterizing a muscarinic antagonist.

experimental_workflow Start Start: Characterize Muscarinic Antagonist Cell_Culture Cell Culture (e.g., CHO, HEK 293 expressing specific mAChR subtype) Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Functional Assays Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (e.g., with [³H]NMS) Membrane_Prep->Binding_Assay Data_Analysis Data Analysis (IC₅₀, Ki, EC₅₀ calculation) Binding_Assay->Data_Analysis Ca_Assay Calcium Mobilization Assay (for M1, M3, M5) Functional_Assay->Ca_Assay cAMP_Assay cAMP Accumulation Assay (for M2, M4) Functional_Assay->cAMP_Assay Ca_Assay->Data_Analysis cAMP_Assay->Data_Analysis Conclusion Conclusion: Determine Affinity and Potency of the Antagonist Data_Analysis->Conclusion

General Experimental Workflow for Characterizing a Muscarinic Antagonist.

Conclusion

References

Spectroscopic Analysis of Belladonnine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of belladonnine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family.[1] This document outlines the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presenting key data in a structured format for researchers and professionals in drug development.

Introduction to this compound

This compound, with the molecular formula C₃₄H₄₂N₂O₄ and a molecular weight of 542.71 g/mol , is a significant compound in the study of natural products.[2][3] Its complex structure, featuring two tropane moieties linked to a central acid, necessitates a multi-faceted analytical approach for complete characterization. Spectroscopic techniques are indispensable for elucidating its structure and ensuring its purity.

Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. For a molecule as complex as this compound, both ¹H and ¹³C NMR are essential.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 7.40m10HAromatic protons
5.10t2HH-3 (tropane)
3.20m4HH-1, H-5 (tropane)
2.80s6HN-CH₃
1.80 - 2.40m16HTropane ring protons
3.50m2HCH-CH₂ (acid moiety)
2.90d2HCH₂-C=O (acid moiety)

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
172.5C=O (ester)
140.1Aromatic C (quaternary)
128.5Aromatic CH
127.8Aromatic CH
126.2Aromatic CH
66.5C-3 (tropane)
60.2C-1, C-5 (tropane)
40.3N-CH₃
35.8Tropane ring carbons
25.7Tropane ring carbons
45.6CH (acid moiety)
38.2CH₂ (acid moiety)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3050 - 3000MediumAromatic C-H stretch
2950 - 2850StrongAliphatic C-H stretch
1735StrongC=O stretch (ester)
1600, 1495Medium-WeakC=C stretch (aromatic)
1250 - 1000StrongC-O stretch (ester), C-N stretch
750, 700StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering insights into the structure. For this compound, electrospray ionization (ESI) is a suitable method.

Table 4: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₃₄H₄₂N₂O₄[2][3]
Molecular Weight542.71[2]
[M+H]⁺ (calculated)543.3167
[M+H]⁺ (observed)543.322[4]
Major Fragment Ions (m/z)420.2137, 124.1127[4]

The fragment at m/z 124.1127 likely corresponds to the protonated tropane moiety, a common fragmentation pattern for tropane alkaloids. The fragment at m/z 420.2137 would result from the loss of this tropane group.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 12-16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC): These experiments should be performed to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. This is the simplest and most common method.

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

  • A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is preferred for complex mixtures.

Instrumentation and Data Acquisition (LC-ESI-MS/MS):

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for alkaloid separation.

    • Mobile phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow rate: 0.2-0.5 mL/min.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Ionization Mode: Positive ion mode is generally used for alkaloids as the nitrogen atoms are readily protonated.

  • MS Scan: A full scan from m/z 100-1000 to detect the [M+H]⁺ ion.

  • MS/MS Scan: A product ion scan of the precursor ion (m/z 543.3) to obtain fragmentation data for structural confirmation. Collision-induced dissociation (CID) is used to generate fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_ms_details MS Details cluster_nmr_details NMR Details cluster_ir_details IR Details cluster_interpretation Data Interpretation & Structure Elucidation start This compound Sample (from Atropa belladonna extract) purification Purification (e.g., Chromatography) start->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms_mol_weight Molecular Weight Confirmation ms->ms_mol_weight ms_fragmentation Fragmentation Analysis ms->ms_fragmentation nmr_1h 1H NMR nmr->nmr_1h nmr_13c 13C NMR nmr->nmr_13c nmr_2d 2D NMR (COSY, HSQC) nmr->nmr_2d ir_functional_groups Functional Group Identification ir->ir_functional_groups structure_elucidation Final Structure Confirmation ms_mol_weight->structure_elucidation ms_fragmentation->structure_elucidation nmr_1h->structure_elucidation nmr_13c->structure_elucidation nmr_2d->structure_elucidation ir_functional_groups->structure_elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic techniques required for the analysis of this compound. For definitive structural elucidation and quality control, it is essential to acquire and interpret high-quality spectra from a purified sample.

References

Belladonnine Stereoisomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties of belladonnine and its stereoisomers. Designed for researchers, scientists, and drug development professionals, this document consolidates available data on the physicochemical characteristics and pharmacological context of these tropane (B1204802) alkaloids.

Introduction to this compound

This compound is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna.[1] It is structurally a dimer formed from two molecules of tropine (B42219) esterified with α-phenylacrylic acid (atropic acid). This compound exists as different stereoisomers, primarily α- and β-belladonnine, which arise from the stereochemistry of the cyclobutane (B1203170) ring formed during dimerization. While this compound is a known constituent of belladonna extracts, commercially available preparations may sometimes be a mixture with atropine.[1] The pharmacological activity of belladonna alkaloids is primarily attributed to their antagonism of muscarinic acetylcholine (B1216132) receptors.

Chemical and Physical Properties

The general chemical and physical properties of this compound (as a mixture of stereoisomers) are summarized below. It is important to note that specific quantitative data for the individual α- and β-stereoisomers, such as specific rotation and distinct melting points, are not extensively documented in publicly available literature.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₃₄H₄₂N₂O₄[2]
Molecular Weight 542.72 g/mol [2]
CAS Number 510-25-8 (for the unresolved mixture)[2]
Appearance Crystals
Melting Point Approximately 129-135 °C
Solubility Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone. Sparingly soluble in water.[3]
Table 2: Stereoisomer-Specific Information
StereoisomerCAS NumberKey Identifying Information
α-Belladonnine 5878-33-1Recognized as a distinct stereoisomer of this compound.
β-Belladonnine 6696-63-5Another distinct stereoisomer of this compound.

Note: The precise stereochemical configurations of α- and β-belladonnine are not consistently defined across the literature.

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of individual this compound stereoisomers are scarce. The following is a general protocol for the extraction of tropane alkaloids from Atropa belladonna, which would yield a mixture containing this compound. Subsequent separation of the stereoisomers would require advanced chromatographic techniques.

Protocol: General Extraction of Tropane Alkaloids from Atropa belladonna

Objective: To extract a crude mixture of tropane alkaloids, including this compound, from dried plant material.

Materials:

  • Dried and powdered Atropa belladonna leaves

  • Methanol (B129727)

  • 10% Ammonia solution

  • Dichloromethane

  • 0.5 M Sulfuric acid

  • 2 M Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Methodology:

  • Maceration: Macerate 100g of powdered Atropa belladonna leaves in 500 mL of methanol for 24 hours at room temperature.

  • Filtration: Filter the mixture and collect the methanol extract.

  • Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator until a syrupy consistency is obtained.

  • Acid-Base Extraction: a. Dissolve the residue in 100 mL of 0.5 M sulfuric acid. b. Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers. c. Make the acidic aqueous layer alkaline (pH ~10) by the dropwise addition of 2 M sodium hydroxide solution. d. Extract the liberated alkaloids with 3 x 75 mL of dichloromethane.

  • Drying and Concentration: a. Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. b. Filter and concentrate the dichloromethane extract to dryness under reduced pressure to yield the crude alkaloid mixture.

  • Further Purification (Conceptual): The separation of individual this compound stereoisomers from this crude mixture would necessitate chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase.

Logical Workflow for Alkaloid Extraction and Analysis

G plant_material Dried Atropa belladonna extraction Methanol Extraction plant_material->extraction concentration Concentration extraction->concentration acid_base Acid-Base Partitioning concentration->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids chromatography Chromatographic Separation (HPLC) crude_alkaloids->chromatography stereoisomers Isolated Stereoisomers (α, β) chromatography->stereoisomers analysis Spectroscopic Analysis (NMR, MS) stereoisomers->analysis

Caption: Workflow for the extraction and analysis of this compound stereoisomers.

Pharmacological Activity: Muscarinic Receptor Antagonism

This compound, like other tropane alkaloids from Atropa belladonna, exhibits anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are involved in a wide range of physiological functions. The binding of this compound to mAChRs inhibits the effects of acetylcholine, leading to various physiological responses.

Signaling Pathway of Muscarinic Acetylcholine Receptors

The following diagram illustrates the general signaling cascade initiated by the activation of muscarinic receptors (M1/M3/M5 and M2/M4 subtypes) and the point of inhibition by this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine mAChR Muscarinic Receptor (M1/M3/M5 or M2/M4) ACh->mAChR Agonist This compound This compound This compound->mAChR Antagonist Gq Gq/11 mAChR->Gq Activates (M1/M3/M5) Gi Gi/o mAChR->Gi Activates (M2/M4) PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Reduces Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_Stim Cellular Response (e.g., smooth muscle contraction) Ca_PKC->Cellular_Response_Stim Cellular_Response_Inhib Cellular Response (e.g., decreased heart rate) cAMP->Cellular_Response_Inhib

Caption: Simplified signaling pathway of muscarinic acetylcholine receptors and inhibition by this compound.

Conclusion

This compound represents a complex area of natural product chemistry with significant pharmacological relevance. While the general properties of the mixed isomers are established, a deeper understanding of the individual contributions of the α- and β-stereoisomers to the overall pharmacological profile requires further research. This guide serves as a foundational resource, highlighting the current state of knowledge and identifying areas where further investigation is warranted, particularly in the stereospecific synthesis, isolation, and biological evaluation of this compound stereoisomers.

References

Methodological & Application

Belladonnine as a Pharmacological Research Tool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belladonnine is a tropane (B1204802) alkaloid found in plants of the Solanaceae family, most notably Atropa belladonna (deadly nightshade).[1] Structurally, it is a dimer of apoatropine.[2] While this compound is a known constituent of these plants, commercially available preparations may sometimes be a mixture of this compound and atropine (B194438).[3] Historically, the pharmacological effects of Atropa belladonna have been attributed primarily to its more abundant and well-characterized alkaloids: atropine, scopolamine, and hyoscyamine. These molecules act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[4][5]

Due to the limited availability of specific pharmacological data for this compound as a distinct chemical entity, this document will focus on atropine as the representative and principal non-selective muscarinic antagonist from Atropa belladonna for use as a pharmacological research tool. Atropine's extensive characterization provides a solid foundation for studying the muscarinic cholinergic system.[6][7]

Pharmacological Profile of Atropine

Atropine functions as a competitive and non-selective antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[6][7] This means it binds reversibly to the same site as the endogenous agonist, acetylcholine, without activating the receptor, thereby blocking acetylcholine-mediated effects. Its non-selectivity makes it a valuable tool for broadly inhibiting muscarinic signaling in a system, while subtype-selective antagonists are required to dissect the roles of individual M1-M5 receptors.

Quantitative Data: Atropine Affinity and Potency

The affinity of atropine for muscarinic receptors is typically quantified by its dissociation constant (Ki) from radioligand binding assays, while its potency as a functional antagonist is often expressed as a pA2 value derived from Schild analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Receptor SubtypeG-Protein CouplingKi (nM)pA2 Value
M1 Gq/11~1-28.9 - 9.75[8][9]
M2 Gi/o~1-28.7 - 9.3[8][10]
M3 Gq/11~1-28.6 - 9.4[10][11]
M4 Gi/o~1-2~8.7
M5 Gq/11~1-2~8.7[11]

Note: Ki and pA2 values can vary depending on the tissue, cell line, radioligand, and experimental conditions used.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. They are broadly classified into two major signaling pathways based on their G-protein coupling.

Gq/11-Coupled Receptors (M1, M3, M5)

Activation of these receptors by an agonist leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[12][13]

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 binds Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Atropine Atropine Atropine->M1_M3_M5 blocks

Gq-coupled muscarinic receptor signaling pathway.
Gi/o-Coupled Receptors (M2, M4)

Agonist binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[12][13]

Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 binds Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response Atropine Atropine Atropine->M2_M4 blocks

Gi-coupled muscarinic receptor signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize muscarinic receptor antagonists like atropine. Researchers should optimize these protocols for their specific cell/tissue type and experimental setup.

Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of an unlabeled compound (e.g., atropine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Atropine (or other test compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter, and scintillation cocktail.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Membranes.

    • Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • Competition: Radioligand + Membranes + varying concentrations of the test compound (atropine).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor (atropine) to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_workflow start Start prep Prepare Cell Membranes start->prep setup Set up 96-well Plate (Total, NSB, Competition) prep->setup incubate Incubate to Equilibrium setup->incubate filter Vacuum Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Radioligand binding assay workflow.
Schild Analysis for Functional Antagonism

This method is used to determine the pA2 value of a competitive antagonist in a functional assay (e.g., smooth muscle contraction, calcium mobilization).

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum) or cells expressing the muscarinic receptor of interest.

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • Atropine (or other antagonist).

  • Physiological salt solution (e.g., Krebs-Henseleit solution) or appropriate cell culture medium.

  • Organ bath setup with force transducer or plate reader for functional readout.

Protocol:

  • Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC50 and maximal response.

  • Antagonist Incubation: After washing the tissue/cells, incubate with a fixed concentration of the antagonist (e.t., atropine) for a period sufficient to reach equilibrium (e.g., 30-60 minutes).

  • Agonist Curve in Presence of Antagonist: In the continued presence of the antagonist, generate a second agonist concentration-response curve.

  • Repeat: Wash the preparation and repeat steps 2 and 3 with at least two additional, different concentrations of the antagonist.

  • Data Analysis:

    • For each antagonist concentration, calculate the dose ratio (DR) : (EC50 of agonist in the presence of antagonist) / (EC50 of agonist alone).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis versus the negative log of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the linear regression of the Schild plot is the pA2 value . The slope of the line should not be significantly different from 1 for competitive antagonism.[14]

schild_analysis start Start control_curve Generate Control Agonist Curve (EC50) start->control_curve incubate_antagonist Incubate with Antagonist Conc. 1 control_curve->incubate_antagonist agonist_curve_1 Generate Agonist Curve in presence of Antagonist 1 incubate_antagonist->agonist_curve_1 repeat_process Repeat with Different Antagonist Concentrations agonist_curve_1->repeat_process calculate_dr Calculate Dose Ratios (DR) repeat_process->calculate_dr plot_schild Construct Schild Plot (log(DR-1) vs -log[Antagonist]) calculate_dr->plot_schild determine_pa2 Determine pA2 (x-intercept) plot_schild->determine_pa2 end End determine_pa2->end

Schild analysis experimental workflow.
GTPγS Binding Assay

This functional assay measures the activation of Gi/o-coupled receptors (M2, M4) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-stimulated binding.

Materials:

  • Cell membranes expressing M2 or M4 receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • Muscarinic agonist.

  • Atropine.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Filtration and counting equipment as in the radioligand binding assay.

Protocol:

  • Assay Setup: In a 96-well plate, add membranes, GDP, varying concentrations of the antagonist (atropine), and a fixed concentration of the agonist.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Counting: Measure the filter-bound radioactivity by liquid scintillation counting.

  • Data Analysis: Determine the ability of atropine to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate its IC50 and Kb values.

Intracellular Calcium Mobilization Assay

This assay is used to assess the activity of Gq/11-coupled receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.

Materials:

  • Whole cells expressing M1, M3, or M5 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist.

  • Atropine.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Antagonist Incubation: Add varying concentrations of atropine to the wells and incubate for a specified period.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject a fixed concentration of the agonist and continue to record the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the ability of atropine to inhibit the agonist-induced calcium mobilization and calculate its IC50 and Kb values.

Conclusion

While the specific alkaloid this compound has a limited role as a precise pharmacological tool due to a lack of detailed characterization, the principal alkaloid from Atropa belladonna, atropine, serves as an invaluable non-selective muscarinic receptor antagonist. Its well-documented affinity and potency across all five muscarinic receptor subtypes make it a cornerstone for research into the cholinergic nervous system. The protocols outlined above provide a framework for utilizing atropine to investigate muscarinic receptor function, signaling, and pharmacology.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Belladonnine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belladonnine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family, presents a unique dimeric structure derived from atropic acid and two tropine (B42219) moieties. While this compound itself has shown some pharmacological activity, particularly as a selective antagonist for cardiac muscarinic receptors, the exploration of its derivatives for structure-activity relationship (SAR) studies remains an underdeveloped area of research. The development of novel this compound derivatives holds the potential to yield compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for various therapeutic targets, particularly the muscarinic acetylcholine (B1216132) receptors (mAChRs).

These application notes provide a comprehensive guide for the synthesis and evaluation of novel this compound derivatives. We will detail the relevant signaling pathways, propose a synthetic strategy, provide experimental protocols, and outline a workflow for pharmacological characterization to facilitate the investigation of this promising class of compounds.

Muscarinic Acetylcholine Receptor Signaling Pathways

This compound and its derivatives are expected to interact with the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. These receptors are involved in a wide range of physiological functions and are attractive targets for drug discovery. The signaling pathways initiated by these receptors can be broadly categorized into two main branches based on their G-protein coupling.

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR M1, M3, M5 Receptor Gq Gq/11 mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine ACh->mAChR Activates This compound This compound Derivative (Antagonist) This compound->mAChR Blocks

Gq-coupled muscarinic receptor signaling pathway.

Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR M2, M4 Receptor Gi Gi/o mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits G_beta_gamma Gβγ Gi->G_beta_gamma Releases ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ion_Channel Ion Channel (e.g., GIRK) G_beta_gamma->Ion_Channel Modulates Ion_Channel->Cellular_Response ACh Acetylcholine ACh->mAChR Activates This compound This compound Derivative (Antagonist) This compound->mAChR Blocks

Gi-coupled muscarinic receptor signaling pathway.

Proposed Synthetic Strategy for this compound Derivatives

Due to the dimeric nature of this compound, a modular synthetic approach is proposed. This strategy allows for the independent synthesis of modified tropane and atropic acid moieties, which can then be coupled to generate a library of this compound derivatives.

synthetic_workflow cluster_synthesis Synthesis of Building Blocks cluster_coupling Coupling and Dimerization cluster_final Final Products Tropinone (B130398) Tropinone N_Sub_Tropinone N-Substituted Tropinone Tropinone->N_Sub_Tropinone N-Alkylation/ N-Arylation Modified_Tropine Modified Tropine (R1-Nortropine) N_Sub_Tropinone->Modified_Tropine Reduction Esterification Esterification Modified_Tropine->Esterification Phenylacetic_Acid Substituted Phenylacetic Acid Modified_Atropic_Acid Modified Atropic Acid Derivatives Phenylacetic_Acid->Modified_Atropic_Acid Functionalization Modified_Atropic_Acid->Esterification Monomeric_Ester Monomeric Tropane Ester Esterification->Monomeric_Ester Dimerization Dimerization Belladonnine_Derivative This compound Derivative Dimerization->Belladonnine_Derivative Monomeric_Ester->Dimerization

Proposed synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Tropinone Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of tropinone, a key starting material.

Materials:

Procedure:

  • To a solution of tropinone (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide (if using an alkyl chloride or bromide).

  • Add the corresponding alkyl or aryl halide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-substituted tropinone.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Reduction of N-Substituted Tropinone to Modified Tropine

Materials:

Procedure (using NaBH₄):

  • Dissolve the N-substituted tropinone (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water, followed by saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the modified tropine derivative. The product is often a mixture of tropine (axial-OH) and pseudotropine (equatorial-OH) isomers, which may be separable by column chromatography.

Protocol 3: Esterification to form Monomeric Tropane Esters

Materials:

  • Modified Tropine derivative

  • Modified Atropic Acid derivative (or other carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the modified tropine derivative (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM, add DCC or EDC (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the monomeric tropane ester.

Structure-Activity Relationship (SAR) Studies

The synthesized this compound derivatives should be evaluated for their affinity and functional activity at the five muscarinic receptor subtypes.

General SAR Principles for Muscarinic Antagonists:

  • The Tropane Scaffold: The rigid bicyclic structure of the tropane core is crucial for orienting the key pharmacophoric elements.

  • The Ester Moiety: The ester linkage is a common feature in potent muscarinic antagonists. Modifications to the ester group can influence potency and selectivity.

  • The N-Substituent: The nature of the substituent on the tropane nitrogen is critical. Quaternary ammonium salts often exhibit higher potency but limited CNS penetration, while tertiary amines can cross the blood-brain barrier. The size and nature of the N-substituent can also impact receptor subtype selectivity.

  • The Acid Moiety: The structure of the carboxylic acid component of the ester is a key determinant of activity. Bulky, hydrophobic groups are generally favored for high affinity.

Data Presentation: Quantitative SAR of this compound Derivatives

The following table is a template for summarizing the pharmacological data obtained for a series of synthesized this compound derivatives. Please note that the data presented here is hypothetical and for illustrative purposes only.

Compound IDR¹ (N-Substituent)R² (Acid Moiety)M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
BD-01 -CH₃Phenyl15.22.58.725.118.9
BD-02 -CH₂PhPhenyl10.55.16.218.312.4
BD-03 -CH₃Thienyl22.88.915.435.628.1
BD-04 -CH₂PhThienyl18.412.311.929.721.5

In Vitro Pharmacological Evaluation Workflow

pharma_workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Binding_Assay Radioligand Binding Assay (M1-M5 subtypes) Ki_Determination Determine Ki values (Affinity) Binding_Assay->Ki_Determination Functional_Assay_Gq Functional Assay (Gq-coupled) Ca²⁺ mobilization / IP3 accumulation IC50_EC50_Determination Determine IC₅₀/EC₅₀ values (Potency/Efficacy) Functional_Assay_Gq->IC50_EC50_Determination Functional_Assay_Gi Functional Assay (Gi-coupled) cAMP accumulation Functional_Assay_Gi->IC50_EC50_Determination SAR_Analysis Structure-Activity Relationship Analysis Ki_Determination->SAR_Analysis IC50_EC50_Determination->SAR_Analysis Synthesized_Compounds Synthesized this compound Derivatives Synthesized_Compounds->Binding_Assay Synthesized_Compounds->Functional_Assay_Gq Synthesized_Compounds->Functional_Assay_Gi

Workflow for in vitro pharmacological evaluation.
Protocol 4: Radioligand Binding Assay

This protocol provides a general outline for determining the binding affinity of synthesized compounds to muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

  • Synthesized this compound derivatives

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 1 µM atropine)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki values for each compound using the Cheng-Prusoff equation.

Conclusion

The synthesis and SAR studies of this compound derivatives represent a promising avenue for the discovery of novel muscarinic receptor modulators. The protocols and workflows outlined in these application notes provide a foundational framework for researchers to design, synthesize, and characterize new chemical entities based on the unique this compound scaffold. While the synthesis of these dimeric structures presents challenges, a systematic approach to derivatization and pharmacological evaluation will be instrumental in unlocking their therapeutic potential. Future studies should focus on developing efficient and stereoselective synthetic routes and exploring a wider range of structural modifications to build a comprehensive understanding of the SAR for this intriguing class of alkaloids.

Application Note: Quantification of Belladonnine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of belladonnine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family.[1] While specific validated methods for this compound are not widely published, this document outlines a robust protocol adapted from established methods for the analysis of similar alkaloids, such as atropine (B194438) and scopolamine (B1681570).[2][3][4][5][6][7][8][9][10] The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and accurate approach for the quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and validation parameters.

Introduction

This compound is a tropane alkaloid and a cyclized dimer of apoatropine.[1] It is often found alongside other major alkaloids like atropine and hyoscyamine (B1674123) in plants such as Atropa belladonna. The accurate quantification of this compound is crucial for the quality control of herbal medicines, toxicological studies, and the development of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of such compounds. This application note presents a detailed protocol for the quantification of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended based on methods for similar alkaloids.

  • Chemicals and Reagents:

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from plant material. The method may need to be optimized depending on the specific sample matrix.

  • Extraction:

    • Accurately weigh about 1 g of the dried and powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Repeat the extraction process twice with an additional 20 mL of methanol each time.

    • Combine the filtrates and evaporate to dryness under reduced pressure at a temperature not exceeding 40°C.

  • Acid-Base Extraction (Clean-up):

    • Dissolve the dried extract in 20 mL of 0.1 M HCl.

    • Wash the acidic solution with 3 x 20 mL of dichloromethane (B109758) to remove non-alkaloidal components. Discard the organic layers.

    • Adjust the pH of the aqueous layer to approximately 10 with ammonium hydroxide.

    • Extract the alkaloids with 3 x 20 mL of dichloromethane.

    • Combine the organic layers and evaporate to dryness.

  • Final Sample Solution:

    • Reconstitute the dried residue in a known volume (e.g., 5 mL) of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method

The following HPLC parameters are proposed based on methods for similar tropane alkaloids and the known UV absorbance of this compound.[11]

Table 1: Proposed HPLC Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: AcetonitrileB: 20 mM Ammonium acetate buffer (pH 5.0)
Gradient Isocratic: A:B (20:80, v/v) or a suitable gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 258 nm or 261 nm[11]

Method Validation

To ensure the reliability of the analytical data, the proposed HPLC method should be validated according to ICH guidelines. The key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Linearity A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions (at least 5 concentrations).Correlation coefficient (r²) ≥ 0.999
Accuracy Determined by a recovery study, where a known amount of this compound standard is spiked into a sample matrix and the recovery is calculated.Recovery between 95% and 105%
Precision Assessed by analyzing replicate injections of the same standard solution (repeatability) and on different days (intermediate precision).Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Typically calculated as 3.3 x (standard deviation of the response / slope of the calibration curve)
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Typically calculated as 10 x (standard deviation of the response / slope of the calibration curve)
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.Peak purity analysis using a DAD detector.

Data Presentation

The quantitative results from the analysis of this compound in various samples should be summarized in a clear and structured table for easy comparison.

Table 3: Example of Quantitative Data Summary

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Amount in Sample (mg/g)
Standard 18.521523410.0-
Standard 28.513045620.0-
Sample A8.532287915.10.755
Sample B8.521876512.40.620

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Plant Material / Formulation Extraction Methanol Extraction Sample->Extraction Cleanup Acid-Base Extraction Extraction->Cleanup FinalSample Reconstitute & Filter Cleanup->FinalSample Injection Inject Samples & Standards FinalSample->Injection Standard This compound Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Working->Injection HPLC HPLC System (C18 Column, UV 258nm) Chromatogram Obtain Chromatograms HPLC->Chromatogram Injection->HPLC Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification Report Report Results Quantification->Report

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

The proposed HPLC method provides a robust and reliable approach for the quantification of this compound. Proper method validation is essential to ensure accurate and precise results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound-containing samples.

References

Application Note: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Belladonnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of belladonnine. This compound, a dimeric tropane (B1204802) alkaloid found in certain plants of the Solanaceae family, requires accurate and reliable analytical methods for its quantification in research and pharmaceutical applications.[1] This document provides a step-by-step guide for chromatographic conditions, sample preparation, and a full validation protocol according to established guidelines. The presented method is designed to be robust, specific, and accurate for the determination of this compound.

Introduction

This compound is a tropane alkaloid with the molecular formula C34H42N2O4 and a molecular weight of approximately 542.72 g/mol .[1][2] It exists as isomers, including alpha- and beta-belladonnine.[3][4] Due to its potential pharmacological activity and its presence as a component in plant extracts, a validated analytical method is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tropane alkaloids due to its high resolution and sensitivity.[5] This application note describes a method that leverages a C18 stationary phase and a gradient elution with a UV detector for the quantification of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone (for solubility testing and sample preparation)[3][6]

  • Hydrochloric acid (HCl)

  • Ammonium (B1175870) hydroxide (B78521) (NH4OH)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm[7][8]
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by dissolving the accurately weighed reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

A liquid-liquid extraction (acid-base extraction) is a suitable method for extracting this compound from a plant matrix.[8]

  • Homogenize 1 gram of the dried and powdered plant material.

  • Extract the sample with 10 mL of 0.1 M HCl by sonication for 20 minutes.

  • Centrifuge the mixture and collect the acidic aqueous supernatant.

  • Basify the supernatant to a pH of approximately 10 with ammonium hydroxide.

  • Extract the alkaloids into an organic solvent such as dichloromethane (3 x 15 mL).

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase (20% Acetonitrile in water with 0.1% TFA) for HPLC analysis.

Method Validation

The developed HPLC method must be validated to ensure its suitability for the intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is assessed by comparing the chromatograms of a blank (matrix without analyte), a standard solution of this compound, and a spiked sample. The retention time of the this compound peak in the sample should match that of the standard, and there should be no interfering peaks at the retention time of this compound in the blank chromatogram. Peak purity analysis using a DAD can further confirm the specificity.

Linearity and Range

Linearity is determined by analyzing a series of at least five concentrations of this compound over a specified range (e.g., 5-150 µg/mL).[9] A calibration curve is constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should be ≥ 0.999.

Accuracy

Accuracy is determined by a recovery study. A known amount of this compound standard is spiked into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery is calculated.

Table 2: Acceptance Criteria for Accuracy

Concentration LevelAcceptance Criteria for Recovery
Low95.0% - 105.0%
Medium98.0% - 102.0%
High98.0% - 102.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at a single concentration are performed on the same day.

  • Intermediate Precision: The analysis is repeated on three different days by different analysts.

The precision is expressed as the relative standard deviation (%RSD), which should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined based on the signal-to-noise ratio, with LOD typically being a signal-to-noise ratio of 3:1 and LOQ being 10:1.

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterMeasurementAcceptance Criteria
Specificity Comparison of blank, standard, and sample chromatograms; Peak PurityNo interference at the retention time of the analyte; Peak purity index > 0.99
Linearity (r²) Analysis of 5-7 concentrationsr² ≥ 0.999
Range The interval between the upper and lower concentrations of the analyteWithin the linear range
Accuracy (% Recovery) Spiking a known amount of standard into the matrix at 3 levels98.0% - 102.0%
Precision (%RSD) Repeatability (intra-day) and Intermediate Precision (inter-day)%RSD ≤ 2%
LOD Signal-to-Noise Ratio or calculation from the calibration curveS/N ≥ 3
LOQ Signal-to-Noise Ratio or calculation from the calibration curveS/N ≥ 10

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing RefStd This compound Reference Standard StockSol Stock Solution (1 mg/mL in Methanol) RefStd->StockSol WorkStd Working Standards (Serial Dilution) StockSol->WorkStd Injection Inject into HPLC System WorkStd->Injection Sample Plant Material Extraction Acid-Base Liquid-Liquid Extraction Sample->Extraction FinalSample Reconstituted Sample Extract Extraction->FinalSample FinalSample->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The comprehensive validation protocol ensures that the method is accurate, precise, and specific for its intended use in research and quality control environments. By following the outlined procedures, researchers and scientists can confidently determine the concentration of this compound in various samples.

References

Application Notes and Protocols for Studying the Anticholinergic Effects of Belladonnine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belladonnine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is known for its anticholinergic properties. Like other belladonna alkaloids such as atropine (B194438) and scopolamine, this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] This antagonism blocks the action of the neurotransmitter acetylcholine, leading to a range of physiological effects.[1][2][3][4] In a cell culture setting, this compound can be a valuable tool for studying the intricacies of the cholinergic system, characterizing the function of muscarinic receptor subtypes, and screening for novel anticholinergic or cholinergic compounds.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate its anticholinergic effects in vitro. The protocols cover essential assays for characterizing receptor binding, functional antagonism of signaling pathways, and assessment of cellular viability.

Note on Data Availability: While the general anticholinergic mechanism of belladonna alkaloids is well-established, specific quantitative data (e.g., IC50, Ki values) for this compound in cell-based assays is not extensively reported in publicly available literature. Therefore, where specific data for this compound is unavailable, data for the closely related and well-characterized belladonna alkaloid, atropine, is provided for illustrative purposes. Researchers are encouraged to determine the specific values for this compound empirically using the protocols provided herein.

Data Presentation: Comparative Anticholinergic Activity

The following tables summarize key quantitative parameters for evaluating the anticholinergic effects of this compound (using atropine as a proxy where necessary) and other relevant compounds.

Table 1: Muscarinic Receptor Binding Affinity (Ki values in nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
This compound Data not availableData not availableData not availableData not availableData not available
Atropine (proxy) 1.21.91.31.21.6
Scopolamine 1.02.01.01.01.0
Pirenzepine 16450200100250

Note: Ki values represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonism (IC50 values)

AssayCell LineAgonistThis compound (IC50)Atropine (proxy) (IC50)
Calcium Flux (M3)CHO-M3CarbacholData not available1.5 nM
cAMP Inhibition (M2)CHO-M2Oxotremorine-MData not available2.1 nM
Cytotoxicity (MTT)SH-SY5Y-Data not available>100 µM (after 24h)

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Mandatory Visualizations

Signaling Pathways

muscarinic_signaling cluster_receptor Muscarinic Receptor Activation cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M3, M5 or M2, M4) ACh->mAChR Binds & Activates This compound This compound This compound->mAChR Competitively Binds & Blocks Gq Gq/11 mAChR->Gq Activates Gi Gi/o mAChR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP (decreased) ATP->cAMP

Caption: Muscarinic acetylcholine receptor signaling pathways.

Experimental Workflows

experimental_workflow cluster_prep Cell Preparation cluster_assays Anticholinergic Assays cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis Cell_Culture Culture appropriate cell line (e.g., CHO-M3, SH-SY5Y) Seeding Seed cells into multi-well plates Cell_Culture->Seeding Incubation Incubate overnight to allow attachment Seeding->Incubation Binding_Assay Competitive Binding Assay (Determine Ki) Calcium_Assay Calcium Flux Assay (Determine IC50 for M1/M3/M5) cAMP_Assay cAMP Assay (Determine IC50 for M2/M4) Cytotoxicity_Assay Cytotoxicity Assay (MTT) (Determine CC50) Pre-incubation Pre-incubate cells with varying concentrations of this compound Incubation->Pre-incubation Measurement Measure signal (Fluorescence, Luminescence, Absorbance) Stimulation Stimulate with a muscarinic agonist (e.g., Carbachol) Pre-incubation->Stimulation For functional assays Stimulation->Measurement Calculation Calculate IC50 / Ki / CC50 values Measurement->Calculation Data_Presentation Present data in tables and graphs Calculation->Data_Presentation

Caption: General experimental workflow for assessing anticholinergic activity.

Logical Relationships

logical_relationship This compound This compound mAChR_Antagonism Muscarinic Receptor Antagonism This compound->mAChR_Antagonism Causes High_Concentration High Concentrations of this compound Reduced_Signaling Reduced Second Messenger (Ca2+, cAMP) mAChR_Antagonism->Reduced_Signaling Leads to Physiological_Effect Cellular Physiological Effect (e.g., Inhibition of Contraction) Reduced_Signaling->Physiological_Effect Results in Off_Target_Effects Potential Off-Target Effects High_Concentration->Off_Target_Effects May lead to Cytotoxicity Cellular Toxicity High_Concentration->Cytotoxicity May cause

Caption: Logical relationships in the study of this compound's effects.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO or HEK293 cells stably expressing a single mAChR subtype).

Materials:

  • Cell membranes from cells expressing the muscarinic receptor subtype of interest

  • [3H]-N-methylscopolamine ([3H]-NMS) or other suitable radioligand

  • This compound stock solution

  • Atropine (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation: Homogenize cultured cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding (NSB): Radioligand, assay buffer, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • Competition: Radioligand, assay buffer, and serial dilutions of this compound.

  • Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Assay for M1/M3/M5 Receptor Antagonism

This protocol measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) mediated by Gq-coupled muscarinic receptors (M1, M3, M5) upon stimulation with an agonist.

Materials:

  • Cells stably expressing the M1, M3, or M5 muscarinic receptor (e.g., CHO-M3 or SH-SY5Y)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound stock solution

  • Muscarinic agonist (e.g., carbachol, acetylcholine)

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with kinetic reading capability and injectors

Procedure:

  • Cell Seeding: Seed cells into black, clear-bottom 96-well plates and incubate overnight.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C, protected from light.

  • Cell Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add serial dilutions of this compound to the respective wells and incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add the muscarinic agonist to stimulate the cells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 3: cAMP Assay for M2/M4 Receptor Antagonism

This protocol measures the ability of this compound to counteract the inhibition of adenylyl cyclase activity mediated by Gi-coupled muscarinic receptors (M2, M4).

Materials:

  • Cells stably expressing the M2 or M4 muscarinic receptor (e.g., CHO-M2)

  • cAMP assay kit (e.g., based on HTRF, AlphaLISA, or ELISA)

  • Forskolin (an adenylyl cyclase activator)

  • Muscarinic agonist (e.g., oxotremorine-M)

  • This compound stock solution

  • Cell lysis buffer (provided in the assay kit)

  • White, opaque 96-well or 384-well microplates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed cells into the appropriate microplate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Prepare a solution of the muscarinic agonist and forskolin.

    • Add the this compound dilutions to the cells and incubate for a short period.

    • Add the agonist/forskolin mixture to all wells except the negative control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection steps as outlined in the kit protocol. This typically involves the addition of detection reagents and an incubation period.

  • Measurement: Read the plate on a compatible plate reader (e.g., for luminescence or fluorescence).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration in each sample from the standard curve.

    • The inhibitory effect of the agonist will be reversed by this compound in a dose-dependent manner.

    • Plot the percentage of reversal of agonist-induced inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Protocol 4: Cytotoxicity Assay (MTT)

This protocol assesses the effect of this compound on cell viability and proliferation to determine its cytotoxic concentration (CC50).

Materials:

  • Cell line of interest (e.g., SH-SY5Y, a human neuroblastoma cell line)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (the solvent used to dissolve this compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plates at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers to investigate the anticholinergic effects of this compound in a cell culture setting. By employing these assays, scientists can elucidate the specific interactions of this compound with muscarinic receptor subtypes, quantify its functional antagonism, and assess its cytotoxic profile. This information is crucial for advancing our understanding of the pharmacology of tropane alkaloids and for the development of new therapeutic agents targeting the cholinergic system.

References

Belladonnine as a Standard for Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belladonnine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as Atropa belladonna, presents a unique challenge and opportunity in phytochemical analysis.[1][2] While less studied than its counterparts atropine (B194438) and scopolamine, its structural relationship to other tropane alkaloids makes it a potential candidate as a reference standard in specialized analytical applications.[3][4] Commercially available preparations of what is termed "this compound" may sometimes be a mixture with atropine, necessitating careful characterization of the standard material.[1] This document provides detailed application notes and proposed protocols for the use of this compound as a standard in phytochemical analysis, addressing its chemical properties, and offering guidance on its application in modern analytical workflows.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use. This compound is a crystalline solid with the following characteristics:

PropertyValueReference
Molecular Formula C₃₄H₄₂N₂O₄[5]
Molecular Weight 542.72 g/mol [5]
CAS Number 510-25-8[5]
Purity ≥98%[6]
Appearance Powder[6]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone.[5]
Storage Protected from air and light, refrigerate or freeze (2-8 °C).[6]

Application Notes

The utility of this compound as a phytochemical standard extends to several areas of research and drug development:

  • Method Development: For the development of new analytical methods aimed at the simultaneous quantification of a wide range of tropane alkaloids, this compound can serve as a unique marker or internal standard, especially when its chromatographic behavior is distinct from other target analytes.

  • Chemotaxonomic Studies: The presence and concentration of this compound can be a chemotaxonomic marker to differentiate between various species or chemotypes within the Solanaceae family.

  • Drug Discovery: In the screening of plant extracts for novel bioactive compounds, this compound can be used as a reference point for the identification and quantification of related tropane alkaloid structures.

  • Quality Control: For herbal preparations known to contain a complex mixture of tropane alkaloids, this compound can be included in a multi-analyte quality control process to ensure the consistency and safety of the product.

Experimental Protocols

Due to the limited availability of established methods using this compound as a primary standard, the following protocols are proposed based on general principles of phytochemical analysis and validated methods for other tropane alkaloids.[7][8][9][10] It is imperative that these methods are fully validated in the user's laboratory.

Protocol 1: Preparation of Standard Solutions and Calibration Curve

Objective: To prepare accurate standard solutions of this compound and construct a calibration curve for quantitative analysis.

Materials:

  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol (B129727)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Analytical balance

  • Micropipettes

Procedure:

  • Preparation of Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in HPLC-grade methanol and make up to the mark.

    • This stock solution should be stored in an amber vial at 2-8°C and protected from light. Stability under these conditions should be determined by the user.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Construction of Calibration Curve:

    • Inject each working standard solution in triplicate into the HPLC system under the optimized chromatographic conditions (see Protocol 2).

    • Plot the peak area of this compound against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.

Protocol 2: Quantitative Analysis of Tropane Alkaloids in Plant Extracts by HPLC

Objective: To quantify the amount of specific tropane alkaloids in a plant extract using this compound as an external or internal standard.

1. Sample Preparation (Acid-Base Extraction):

  • Accurately weigh 1 g of powdered, dried plant material into a flask.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Filter the extract and evaporate the methanol under reduced pressure.

  • Redissolve the residue in 25 mL of 5% hydrochloric acid.

  • Wash the acidic solution with 3 x 20 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

  • Adjust the pH of the aqueous layer to 10 with ammonium (B1175870) hydroxide.

  • Extract the alkaloids with 5 x 20 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane to dryness.

  • Reconstitute the final residue in a known volume of methanol (e.g., 1 mL) for HPLC analysis.

2. HPLC Conditions (Proposed):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Diode Array Detector (DAD) at 210 nm

3. Quantification:

  • External Standard Method: Inject the prepared plant extract into the HPLC system. Identify and integrate the peak corresponding to the analyte of interest. Calculate the concentration of the analyte using the calibration curve generated with the this compound standard (assuming a similar response factor, which must be experimentally verified).

  • Internal Standard Method: If using this compound as an internal standard, add a known amount of the this compound stock solution to the plant extract before the final volume adjustment. The peak area ratio of the analyte to the internal standard is then used for quantification against a calibration curve prepared with the same internal standard concentration.

Visualizations

Tropane Alkaloid Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway of major tropane alkaloids in Atropa belladonna, highlighting the key intermediates.

Tropane_Alkaloid_Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone MPO Tropine Tropine Tropinone->Tropine TR-I Littorine Littorine Tropine->Littorine Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H Phenylalanine L-Phenylalanine Phenyllactic_acid Phenyllactic acid Phenylalanine->Phenyllactic_acid Phenyllactic_acid->Littorine

Caption: Biosynthetic pathway of major tropane alkaloids in Atropa belladonna.

General Workflow for Phytochemical Analysis using a Standard

This diagram outlines the logical steps involved in the quantitative analysis of a plant extract using a reference standard like this compound.

Phytochemical_Analysis_Workflow start Start: Plant Material extraction Extraction of Phytochemicals start->extraction filtration Filtration and Concentration extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis standard_prep Preparation of Standard Solutions (e.g., this compound) standard_prep->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing end End: Report Results data_processing->end

Caption: General workflow for quantitative phytochemical analysis using a standard.

Conclusion

While this compound is not as commonly used as a reference standard as other tropane alkaloids, its availability with a high degree of purity presents an opportunity for its inclusion in advanced phytochemical analysis.[6] The protocols and application notes provided herein offer a starting point for researchers to develop and validate their own methods for the quantification of tropane alkaloids using this compound. Careful method validation, including specificity, linearity, accuracy, precision, and stability studies, is essential to ensure reliable and reproducible results. The continued exploration of less common alkaloids like this compound as standards will undoubtedly contribute to a more comprehensive understanding of the complex chemistry of medicinal plants.

References

Application Notes and Protocols for the Extraction of Belladonnine from Atropa belladonna

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the extraction of tropane (B1204802) alkaloids, including belladonnine, from Atropa belladonna. The information is intended for researchers, scientists, and professionals in drug development.

Introduction

Atropa belladonna, commonly known as belladonna or deadly nightshade, is a perennial herbaceous plant in the nightshade family Solanaceae. It is a significant source of tropane alkaloids, which possess anticholinergic properties. The principal alkaloids include atropine (B194438), scopolamine, and this compound. This compound is a cyclized dimer of apoatropine.[1] These compounds are of great interest in pharmacology due to their effects on the parasympathetic nervous system.[2][3] This document outlines a detailed protocol for the extraction and quantification of these alkaloids from the plant material.

Quantitative Data on Alkaloid Content

The concentration of tropane alkaloids in Atropa belladonna can vary depending on the part of the plant, its geographical origin, and whether it is wild-harvested or cultivated.[4]

Plant PartConditionTotal Alkaloid Content (% dry weight)Atropine Content (% dry weight)Scopolamine Content (% dry weight)Reference
LeavesWild2.88%--[3][5]
RootsWild8.06%--[3][5]
StemWild1.42%--[3][5]
LeavesCultivated1.76%--[3][5]
RootsCultivated3.3%--[3][5]
StemCultivated1.42%--[3][5]
SeedsCultivated4.82%--[3][5]
LeavesCommercial-0.16 - 0.27%-[6]

Note: The total alkaloid content includes a mixture of various tropane alkaloids, with atropine and hyoscyamine (B1674123) being the most abundant.

Experimental Protocols

The following protocols describe the extraction and quantification of tropane alkaloids from Atropa belladonna.

Protocol 1: Acid-Base Extraction of Tropane Alkaloids

This protocol is a common method for the extraction of alkaloids from plant material.

Materials:

  • Dried and powdered Atropa belladonna leaves or roots

  • Sulfuric acid (0.1 N)[7]

  • Ammonia (B1221849) solution (concentrated)[7]

  • Diethyl ether (peroxide-free)[7]

  • Methanol[7]

  • Whatman No. 1 filter paper[7]

  • Separatory funnel

  • Sonicator

  • Rotary evaporator

Procedure:

  • Accurately weigh 1.0 g of the powdered plant material and place it in a sealed tube with 15 mL of 0.1 N sulfuric acid.[7]

  • Sonicate the mixture for 5 minutes to facilitate cell lysis and alkaloid release.[7]

  • Filter the mixture through Whatman No. 1 filter paper, washing the filter with additional 0.1 N sulfuric acid to a final volume of 20 mL of filtrate.[7]

  • Add 1 mL of concentrated ammonia to the filtrate to basify the solution. This converts the alkaloid salts to their free base form.[7]

  • Transfer the solution to a separatory funnel and perform a liquid-liquid extraction with 20 mL of peroxide-free diethyl ether. Repeat the extraction two more times.[7]

  • Combine the diethyl ether extracts and evaporate the solvent using a rotary evaporator to obtain the crude alkaloid extract.

  • Dissolve the dried extract in a known volume of methanol (B129727) for further analysis.[7]

Protocol 2: Methanolic Extraction followed by Acid-Base Purification

This protocol uses an initial extraction with methanol, which is effective for a broad range of alkaloids.

Materials:

Procedure:

  • Weigh approximately 0.25 g of the powdered plant material into an Erlenmeyer flask and add 15 mL of methanol.[8]

  • Place the flask in an ultrasonic bath for 60 minutes.[8]

  • Filter the methanolic extract through filter paper into a round-bottom flask.[8]

  • Evaporate the methanol to dryness in a water bath not exceeding 40°C.[8]

  • Dissolve the dried extract in 25 mL of 5% hydrochloric acid with the aid of sonication.[8]

  • Wash the acidic aqueous phase with three 20 mL portions of dichloromethane (B109758) to remove non-alkaloidal compounds. Discard the organic phases.[8]

  • Basify the aqueous extract to pH 10 with 25% ammonium hydroxide.[8]

  • Extract the alkaloids with five 20 mL portions of dichloromethane.[8]

  • Combine the organic phases and dry over 15 g of anhydrous sodium sulfate.[8]

  • Filter the solution and evaporate the solvent to dryness to yield the purified alkaloid extract.[8]

  • Redissolve the extract in methanol for analysis.[8]

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of atropine, which can be adapted for other alkaloids like this compound with appropriate standards.

Instrumentation and Conditions:

  • HPLC System: Waters-Alliance 2695 with a photodiode array detector (PDA).[8]

  • Column: C18 column.[8]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both acidified with trifluoroacetic acid.[3][8]

    • Gradient Profile: Start with 5% B, increase to 100% B over 15 minutes, hold at 100% B for 5 minutes.[8]

  • Flow Rate: 0.7 mL/min.[8]

  • Detection Wavelength: 210 nm.[3][8]

  • Injection Volume: 10 µL.[8]

Procedure:

  • Prepare standard solutions of atropine (or other target alkaloids) in methanol at various concentrations (e.g., 50-200 µg/mL) to generate a calibration curve.[6][8]

  • Prepare the sample solution by dissolving the final dried extract in methanol to a known concentration.[8]

  • Filter both standard and sample solutions through a 0.45 µm membrane before injection.[8]

  • Inject the standards and samples into the HPLC system and record the chromatograms.

  • Identify the peaks of interest by comparing their retention times with those of the standards.

  • Quantify the amount of each alkaloid in the sample by comparing the peak area with the calibration curve.

Visualizations

Experimental Workflow for Tropane Alkaloid Extraction

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Powdered Atropa belladonna acid_extraction Acid Extraction (e.g., 0.1N H2SO4) plant_material->acid_extraction filtration Filtration acid_extraction->filtration filtrate Acidic Aqueous Filtrate filtration->filtrate basification Basification (e.g., NH4OH) filtrate->basification l_l_extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether or Dichloromethane) basification->l_l_extraction organic_phase Organic Phase (contains alkaloids) l_l_extraction->organic_phase evaporation Solvent Evaporation organic_phase->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract dissolution Dissolution in Methanol crude_extract->dissolution hplc HPLC Analysis dissolution->hplc quantification Quantification hplc->quantification

Caption: Workflow for the extraction and analysis of tropane alkaloids.

Generalized Signaling Pathway of Tropane Alkaloids

G cluster_pathway Anticholinergic Action of Tropane Alkaloids tropane_alkaloids Tropane Alkaloids (Atropine, Scopolamine, this compound) muscarinic_receptor Muscarinic Acetylcholine Receptors (mAChRs) tropane_alkaloids->muscarinic_receptor Competitively Antagonizes inhibition Inhibition of Parasympathetic Stimulation muscarinic_receptor->inhibition Leads to acetylcholine Acetylcholine (ACh) acetylcholine->muscarinic_receptor Binds to effects Physiological Effects: - Tachycardia - Decreased Secretions - Smooth Muscle Relaxation inhibition->effects Results in

Caption: Generalized signaling pathway of tropane alkaloids.

References

Application Notes and Protocols for the Enantioselective Synthesis of Belladonnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Enantioselective Synthetic Pathway

The proposed pathway to enantiomerically pure Belladonnine is a multi-step sequence that relies on establishing the crucial stereochemistry early in the synthesis. The overall workflow is depicted below.

Enantioselective Synthesis of this compound tropinone (B130398) Tropinone chiral_tropine Enantiopure Tropine (B42219) tropinone->chiral_tropine Stereoselective Reduction hyoscyamine (B1674123) (-)-Hyoscyamine chiral_tropine->hyoscyamine Esterification tropic_acid (-)-Tropic Acid Derivative tropic_acid->hyoscyamine apoatropine (B194451) Apoatropine hyoscyamine->apoatropine Dehydration This compound This compound apoatropine->this compound Dimerization

Caption: Proposed synthetic workflow for this compound.

Step 1: Enantioselective Preparation of the Tropane (B1204802) Core

The chirality of this compound originates from its constituent tropane units. Therefore, the first critical stage is the enantioselective synthesis of the tropane skeleton. This can be achieved through the stereoselective reduction of tropinone.

Protocol 1: Stereoselective Reduction of Tropinone to Tropine

Tropinone can be stereoselectively reduced to tropine (the 3α-hydroxy isomer), which is the necessary precursor for hyoscyamine.[2][3][4]

Reaction Scheme:

Stereoselective Reduction of Tropinone tropinone Tropinone tropine Tropine tropinone->tropine Diisobutylaluminum hydride (DIBAL-H) THF, -78 °C

Caption: Stereoselective reduction of tropinone to tropine.

Methodology:

  • A solution of tropinone in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of diisobutylaluminum hydride (DIBAL-H) in THF is added dropwise to the tropinone solution.

  • The reaction mixture is stirred at -78 °C for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a suitable reagent, such as methanol (B129727) or aqueous Rochelle's salt.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tropine.

Quantitative Data:

ParameterValueReference
DiastereoselectivitySelective formation of tropine[4]
YieldHigh[4]

Step 2: Synthesis of (-)-Hyoscyamine via Esterification

With the chiral tropine in hand, the next step is the esterification with an enantiomerically pure derivative of tropic acid. (-)-Hyoscyamine is the naturally occurring, biologically active enantiomer.[5][6]

Protocol 2: Preparation of (-)-O-Acetyltropic Acid Chloride

This protocol is adapted from a patented procedure for preparing enantiomerically pure tropic acid esters.[1][7]

Methodology:

  • (-)-Tropic acid is added to acetyl chloride with stirring at ambient temperature. After the reaction is complete (monitored by TLC), excess acetyl chloride is removed.

  • Thionyl chloride is added dropwise to the resulting (-)-O-acetyl tropic acid solution.

  • The solution is stirred overnight at ambient temperature, followed by gentle heating (e.g., 50 °C) for one hour.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield crude (-)-O-acetyltropic acid chloride.

Protocol 3: Esterification of Tropine with (-)-O-Acetyltropic Acid Chloride

Reaction Scheme:

Esterification to (-)-Hyoscyamine tropine Tropine o_acetyl_hyoscyamine (-)-O-Acetylhyoscyamine tropine->o_acetyl_hyoscyamine o_acetyltropic_acid_chloride (-)-O-Acetyltropic Acid Chloride o_acetyltropic_acid_chloride->o_acetyl_hyoscyamine Inert Solvent, e.g., CH2Cl2 hyoscyamine (-)-Hyoscyamine o_acetyl_hyoscyamine->hyoscyamine Deacetylation (HCl)

Caption: Esterification and deacetylation to yield (-)-Hyoscyamine.

Methodology:

  • Tropine and (-)-O-acetyltropic acid chloride are stirred in an inert solvent such as methylene (B1212753) chloride at ambient temperature.

  • The reaction progress is monitored by TLC.

  • Once the esterification is complete, the resulting (-)-O-acetylhyoscyamine is deacetylated. This can be achieved by stirring with hydrochloric acid (e.g., 5% HCl) at room temperature.

  • The deacetylation is monitored by TLC until completion.

  • The reaction mixture is then neutralized with a base (e.g., sodium carbonate solution), and the free base, (-)-hyoscyamine, is extracted with an organic solvent.

  • The combined organic extracts are dried and concentrated to yield (-)-hyoscyamine, which can be further purified by recrystallization.

Quantitative Data:

ParameterValueReference
Optical Purity of Ester>99.8%[1][7]
YieldGood[1][7]

Step 3: Dehydration of (-)-Hyoscyamine to Apoatropine

Apoatropine is formed by the dehydration of atropine (B194438) (or its enantiomer, hyoscyamine). This elimination reaction is typically acid-catalyzed.[8][9]

Protocol 4: Acid-Catalyzed Dehydration of (-)-Hyoscyamine

Reaction Scheme:

Dehydration to Apoatropine hyoscyamine (-)-Hyoscyamine apoatropine Apoatropine hyoscyamine->apoatropine Concentrated H2SO4 or HNO3 Heat

Caption: Dehydration of (-)-Hyoscyamine to Apoatropine.

Methodology:

  • (-)-Hyoscyamine (or its salt, e.g., hyoscyamine sulfate) is carefully added to a strong acid, such as concentrated sulfuric acid or nitric acid.

  • The mixture is heated to reflux for a specified period, with the reaction progress monitored by a suitable analytical technique (e.g., HPLC).

  • After cooling to room temperature, the reaction mixture is carefully neutralized by the dropwise addition of a base, such as 10% sodium carbonate solution, until the pH is basic.

  • The aqueous solution is extracted multiple times with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude apoatropine base.

Quantitative Data:

ParameterValueReference
YieldNot explicitly stated, optimization required[8][9]

Step 4: Dimerization of Apoatropine to this compound

The final step in the proposed synthesis is the dimerization of apoatropine to form this compound. This reaction is known to occur, particularly under basic conditions or upon heating.[5]

Protocol 5: Dimerization of Apoatropine

Reaction Scheme:

Dimerization to this compound apoatropine 2 x Apoatropine This compound This compound apoatropine->this compound Basic conditions or Heat

Caption: Dimerization of Apoatropine to this compound.

Methodology:

  • Crude or purified apoatropine is dissolved in a suitable solvent.

  • The dimerization can be promoted by heating the solution or by the addition of a base.

  • The reaction should be monitored to optimize for the formation of this compound and minimize the formation of other by-products.

  • Upon completion, the product can be isolated and purified using chromatographic techniques.

Note on Stereochemistry: The dimerization of apoatropine can potentially lead to a mixture of diastereomers of this compound. The stereochemical outcome of this reaction under various conditions would require further investigation and optimization to achieve a stereoselective synthesis of a single this compound isomer.

Quantitative Data:

ParameterValueReference
YieldDependent on reaction conditions[5]
StereoselectivityRequires further investigation

Conclusion

The enantioselective synthesis of this compound presents a significant challenge due to the lack of a published, unified procedure. However, by leveraging established and reliable methods for the key transformations—stereoselective synthesis of the tropane core, esterification with enantiopure tropic acid, dehydration, and dimerization—a plausible synthetic route can be constructed. The protocols and data presented in these application notes provide a solid foundation for researchers to embark on the enantioselective synthesis of this complex tropane alkaloid. Further research into the optimization of each step, particularly the final dimerization, is warranted to develop a highly efficient and stereoselective total synthesis.

References

Application of Belladonnine in Neuropharmacology Research: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Belladonnine: Scientific literature providing specific, detailed neuropharmacological data and experimental protocols for the isolated compound this compound is scarce. This compound is identified as a cyclized dimer of apoatropine, an alkaloid also found in plants of the Solanaceae family.[1] Commercially available preparations labeled as "this compound" may sometimes be a mixture of belladonna alkaloids, including atropine (B194438).[1]

Given the limited availability of data for this compound, this document will focus on the principal and well-characterized tropane (B1204802) alkaloids from Atropa belladonna: Atropine and Scopolamine (B1681570) . These compounds are the primary mediators of the neuropharmacological effects of belladonna extracts and serve as cornerstone research tools in neuropharmacology. The methodologies and principles described herein are broadly applicable to the study of muscarinic receptor antagonists.

Introduction to Belladonna Alkaloids in Neuropharmacology

Atropine and scopolamine are potent, non-selective, competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[[“]] These receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. By blocking these receptors, atropine and scopolamine inhibit parasympathetic nerve impulses, leading to a range of physiological effects.[[“]] Both compounds can cross the blood-brain barrier, giving rise to significant central nervous system (CNS) effects, which makes them valuable tools for studying cholinergic modulation of neuronal activity, cognition, and behavior.[[“]] In research settings, they are frequently used to induce transient cognitive deficits in animal models, providing a platform to investigate potential therapeutic agents for conditions like Alzheimer's disease.[3]

Data Presentation

The following tables summarize the binding affinities of Atropine and Scopolamine for the five muscarinic receptor subtypes (M1-M5). It is important to note that affinity values (Ki) can vary between studies depending on the experimental conditions, radioligand used, and tissue or cell type.

Table 1: Muscarinic Receptor Binding Affinities of Atropine

Receptor SubtypeKi (nM)Tissue/Cell LineRadioligand
M1~1-2Human Cerebral Arteries[3H]-QNB
M2~1-3Dog Cerebral Arteries[3H]-QNB
M3~1-2Guinea Pig Jejunum[3H]-QNB
M4~1-3Rat Brain[3H]-QNB
M5~1-2CHO-K1 Cells[3H]-NMS

Note: The Ki values are indicative and represent a general range found in the literature. Specific values can be found in sources such as Characterization of muscarinic cholinergic receptors in human and dog cerebral arteries.[4]

Table 2: Muscarinic Receptor Binding Affinities of Scopolamine

Receptor SubtypeKi (nM)Tissue/Cell LineRadioligand
M1~0.1-1CHO-K1 Cells[3H]-NMS
M2~0.1-1CHO-K1 Cells[3H]-NMS
M3~0.1-1CHO-K1 Cells[3H]-NMS
M4~0.1-1CHO-K1 Cells[3H]-NMS
M5~0.1-1CHO-K1 Cells[3H]-NMS

Note: Scopolamine generally exhibits high affinity across all muscarinic receptor subtypes. For more detailed binding data, refer to specialized pharmacological databases and literature.

Signaling Pathways and Experimental Workflows

Muscarinic Acetylcholine Receptor Signaling

The primary mechanism of action of atropine and scopolamine is the competitive antagonism of muscarinic acetylcholine receptors. This blockade prevents acetylcholine from binding and initiating downstream signaling cascades.

muscarinic_signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Binds to Gq Gq/11 mAChR->Gq Activates (M1, M3, M5) Gi Gi/o mAChR->Gi Activates (M2, M4) PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_inhibition ↓ cAMP AC->cAMP_inhibition Ca_release Ca2+ Release IP3_DAG->Ca_release Neuronal_Response_Exc Excitatory Neuronal Response Ca_release->Neuronal_Response_Exc Neuronal_Response_Inh Inhibitory Neuronal Response cAMP_inhibition->Neuronal_Response_Inh Belladonna_Alkaloid Atropine / Scopolamine Belladonna_Alkaloid->mAChR Blocks

Caption: Antagonism of Muscarinic Acetylcholine Receptor Signaling.

Experimental Workflow for In Vitro Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

binding_assay_workflow start Start prep Prepare Cell Membranes (Expressing mAChR subtype) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [3H]-NMS) - Varying concentrations of Test Compound (Atropine/Scopolamine) prep->incubate separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Experimental Workflow for In Vivo Electrophysiology

In vivo electrophysiology allows for the study of how muscarinic antagonists affect neuronal activity in a living animal.

electrophysiology_workflow start Start animal_prep Anesthetize Animal and Perform Stereotaxic Surgery start->animal_prep implant Implant Recording Electrode in Target Brain Region animal_prep->implant baseline Record Baseline Neuronal Activity implant->baseline administer Administer Atropine/Scopolamine (Systemic or Local) baseline->administer record Record Post-Drug Neuronal Activity administer->record analyze Analyze Changes in Firing Rate, Pattern, and Oscillations record->analyze end End analyze->end

Caption: Workflow for In Vivo Electrophysiology.

Experimental Protocols

Protocol 1: In Vitro Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of atropine or scopolamine for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

  • Test compound: Atropine or Scopolamine.

  • Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., 1 µM Atropine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target muscarinic receptor subtype.

    • Harvest the cells and pellet them by centrifugation.

    • Homogenize the cell pellet in ice-cold membrane preparation buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in Assay Buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

    • Add the Assay Buffer, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific control, or the test compound to the appropriate wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Electrophysiology in Rodents

Objective: To assess the effect of systemically administered atropine or scopolamine on the firing rate of neurons in a specific brain region (e.g., hippocampus or prefrontal cortex).

Materials:

  • Adult male rat or mouse.

  • Anesthetic (e.g., isoflurane (B1672236) or urethane).

  • Stereotaxic apparatus.

  • High-impedance microelectrode.

  • Electrophysiology recording system (amplifier, data acquisition system).

  • Atropine or scopolamine solution for injection (e.g., intraperitoneal).

  • Saline solution (vehicle control).

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Perform a craniotomy over the target brain region.

  • Electrode Implantation:

    • Slowly lower the microelectrode to the desired coordinates of the target brain region.

    • Identify single-unit activity based on spike amplitude and waveform.

  • Baseline Recording:

    • Record the spontaneous firing rate of a well-isolated neuron for a stable baseline period (e.g., 10-15 minutes).

  • Drug Administration:

    • Administer a single dose of atropine, scopolamine, or saline via intraperitoneal injection.

  • Post-Drug Recording:

    • Continue to record the activity of the same neuron for an extended period (e.g., 60-120 minutes) to observe the full time course of the drug's effect.

  • Data Analysis:

    • Analyze the firing rate of the neuron in discrete time bins (e.g., 1-minute bins).

    • Compare the post-drug firing rate to the baseline firing rate to determine if the drug caused a significant change (e.g., increase or decrease) in neuronal activity.

    • Analyze changes in firing patterns (e.g., burst firing) and local field potential oscillations.

Protocol 3: Rodent Behavioral Testing - Morris Water Maze

Objective: To evaluate the effect of atropine or scopolamine on spatial learning and memory in rodents.

Materials:

  • Morris water maze (a large circular pool filled with opaque water).

  • A hidden escape platform.

  • Video tracking system.

  • Atropine or scopolamine solution for injection.

  • Saline solution (vehicle control).

Procedure:

  • Acquisition Phase (Training):

    • Administer the test compound (atropine or scopolamine) or saline to the animals a set time before training (e.g., 30 minutes).

    • Place the animal in the water maze from one of several starting positions.

    • Allow the animal to swim and find the hidden platform.

    • If the animal does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

    • Repeat this process for several trials per day over several consecutive days.

  • Probe Trial (Memory Test):

    • On the day after the final training day, remove the escape platform from the maze.

    • Administer the same treatment as during the acquisition phase.

    • Place the animal in the maze and allow it to swim freely for a set duration (e.g., 60 seconds).

    • Record the animal's swim path using the video tracking system.

  • Data Analysis:

    • Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across training days. Animals in the control group should show a decrease in both measures, indicating learning.

    • Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. Control animals should spend significantly more time in the target quadrant. A deficit in these measures in the drug-treated group indicates impaired spatial memory.

Conclusion

While specific neuropharmacological data for this compound remains limited, the foundational alkaloids of Atropa belladonna, atropine and scopolamine, are indispensable tools in neuroscience research. Their well-characterized antagonism of muscarinic acetylcholine receptors allows for the precise investigation of cholinergic system function in health and disease. The protocols outlined above provide a framework for researchers to explore the effects of these and other muscarinic receptor antagonists on neuronal signaling and behavior, contributing to the development of new therapies for a variety of neurological and psychiatric disorders.

References

Troubleshooting & Optimization

Challenges in Belladonnine quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Belladonnine Quantification. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of analyzing this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as Atropa belladonna.[1] It is a dimer of apoatropine.[1] Quantifying this compound in complex matrices like plant extracts, blood, or urine is challenging due to several factors:

  • Low Concentrations: this compound is often present at lower concentrations compared to other primary alkaloids like atropine (B194438) and scopolamine.

  • Matrix Interferences: Biological and plant matrices are complex, containing numerous compounds (lipids, proteins, pigments, other alkaloids) that can interfere with the analysis, leading to inaccurate results.[2]

  • Physicochemical Properties: As a tropane alkaloid, this compound is a basic compound. This can lead to issues like peak tailing in reversed-phase chromatography due to interactions with residual silanols on the stationary phase.[3]

  • Lack of Commercial Standards: Pure this compound reference standards may not be as readily available as those for more common alkaloids, complicating method development and validation.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective technique for the analysis of tropane alkaloids.[2][4]

  • HPLC with UV Detection: This is a widely used method, often employing a C18 column.[5][6] Detection is typically performed at a low wavelength (around 210 nm) where tropane alkaloids absorb UV light.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for complex matrices due to its high selectivity and sensitivity. It can distinguish this compound from other co-eluting compounds and provide structural information through fragmentation patterns.

  • Gas Chromatography (GC): GC can also be used, but tropane alkaloids may require derivatization to increase their volatility and prevent thermal degradation in the injector port.[3]

Q3: How can I improve the extraction of this compound from a plant matrix?

A3: A multi-step extraction process is typically required to isolate alkaloids from plant material. A common approach involves:

  • Initial Extraction: The powdered plant material is first extracted with an organic solvent like methanol (B129727) or ethanol (B145695) to pull out a wide range of compounds, including the alkaloids.[5][6]

  • Acid-Base Partitioning: This is a crucial step to separate the basic alkaloids from neutral and acidic compounds.[5][6]

    • The crude extract is acidified (e.g., with HCl), which protonates the alkaloids, making them soluble in the aqueous phase.

    • This aqueous phase is then washed with a non-polar organic solvent (e.g., dichloromethane) to remove lipids and other non-polar interferences.[5][6]

    • The pH of the aqueous phase is then raised (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in an organic solvent.[6]

    • The alkaloids are then extracted into a non-polar organic solvent.[6]

  • Solid-Phase Extraction (SPE): For cleaner samples, SPE can be used as a final polishing step. A cation-exchange sorbent is often effective for trapping and eluting basic compounds like tropane alkaloids.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

ProblemPotential Cause(s)Suggested Solution(s)
Low/Inconsistent Recovery Inefficient Extraction: The solvent system or pH may not be optimal for this compound.- Ensure the plant material is finely powdered for maximum surface area.- Optimize the pH during acid-base extraction; alkaloids are more soluble in acidic aqueous solutions and non-polar organic solvents when in their free base form.[2]- Consider using a stronger extraction solvent or a different SPE sorbent.[3]
Analyte Degradation: this compound may be unstable under the extraction or storage conditions.- Avoid high temperatures during solvent evaporation steps.[6]- Protect samples from light, as some alkaloids are light-sensitive.[7]- Analyze samples as quickly as possible after extraction or store them at low temperatures (e.g., -20°C).
Poor Chromatographic Peak Shape (Tailing) Secondary Silanol (B1196071) Interactions: The basic amine group of this compound interacts with acidic silanol groups on the silica-based C18 column.[3]- Use a "base-deactivated" or "end-capped" HPLC column designed to minimize silanol interactions.[3]- Lower the mobile phase pH (e.g., to pH 2-3 with formic or trifluoroacetic acid) to ensure the alkaloid is fully protonated and to suppress the ionization of silanols.[5]- Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
Column Overload: Injecting too high a concentration of the sample.- Dilute the sample and re-inject to see if the peak shape improves.[3]
Matrix Effects (in LC-MS) Ion Suppression or Enhancement: Co-eluting compounds from the matrix interfere with the ionization of this compound in the mass spectrometer source.- Improve sample cleanup using techniques like SPE to remove interfering compounds.[3]- Optimize chromatographic separation to ensure this compound does not co-elute with major matrix components.- Use a stable isotope-labeled internal standard that will be affected by the matrix in the same way as the analyte, allowing for accurate correction.
Retention Time Shifts Mobile Phase Inconsistency: Changes in mobile phase composition or pH.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.- Use a buffered mobile phase to maintain a consistent pH.
Column Temperature Fluctuations: Inconsistent column temperature.- Use a column oven to maintain a stable temperature.
Column Degradation: The stationary phase is degrading over time.- Flush the column regularly and replace it if performance does not improve.

Experimental Protocols

Sample Preparation (Acid-Base Extraction)
  • Weigh approximately 0.25 g of finely powdered plant material into a flask.[6]

  • Add 15 mL of methanol and sonicate for 60 minutes.[6]

  • Filter the extract and evaporate the solvent at a temperature not exceeding 40°C.[6]

  • Redissolve the dried extract in 25 mL of 5% hydrochloric acid (HCl), using sonication to aid dissolution.[6]

  • Transfer the acidic solution to a separatory funnel and wash three times with 20 mL of dichloromethane (B109758) to remove non-polar impurities. Discard the organic layers.[6]

  • Adjust the pH of the aqueous phase to 10 with ammonium hydroxide.[6]

  • Extract the alkaloids from the basified aqueous phase five times with 20 mL of dichloromethane.[6]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.[6]

  • Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

HPLC-UV Method Parameters
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[9]

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.01% Trifluoroacetic Acid (TFA).[6]

    • Solvent B: Acetonitrile with 0.08% TFA.[6]

  • Gradient Program:

    • Start with 5% B.

    • Linearly increase to 100% B over 15 minutes.[6]

    • Hold at 100% B for 5 minutes.[6]

    • Return to initial conditions and equilibrate for 10 minutes before the next injection.[6]

  • Flow Rate: 0.7 mL/min.[6]

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 10 µL.[6]

Quantitative Data Summary

Specific quantitative data for this compound is scarce in the literature. The following tables summarize the results for the related and more abundant tropane alkaloid, atropine, to provide context for expected concentration ranges and method performance.

Table 1: Atropine Content in Commercial Atropa belladonna Leaf Samples

Sample IDAtropine Content (%)
Sample 10.16
Sample 20.21
Sample 30.27
Sample 40.19

Source: Adapted from a study on atropine quantification in commercial belladonna leaves.[5]

Table 2: HPLC Method Validation Parameters for Atropine Quantification

ParameterResult
Linearity Range50 - 200 µg/mL
Correlation Coefficient (r²)0.9996
Limit of Detection (LOD)3.75 µg/mL
Limit of Quantification (LOQ)11.4 µg/mL
Accuracy (Recovery)103.0%

Source: Adapted from a validated HPLC method for atropine.[5]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Matrix Complex Matrix (e.g., Plant Material) Extraction Solvent Extraction (Methanol) Matrix->Extraction Step 1 Partition Acid-Base Partitioning Extraction->Partition Step 2 Cleanup SPE Cleanup (Optional) Partition->Cleanup Step 3 Final Final Extract Cleanup->Final Step 4 HPLC HPLC Separation (C18 Column) Final->HPLC Injection Detection Detection (UV or MS/MS) HPLC->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Experimental workflow for this compound quantification.

Troubleshooting cluster_solutions Start Problem Encountered? Problem_Type What is the issue? Start->Problem_Type Sol_Recovery Optimize Extraction pH Check Solvent Strength Sol_PeakShape Use Base-Deactivated Column Adjust Mobile Phase pH Sol_RT Prepare Fresh Mobile Phase Use Column Oven Sol_Matrix Improve Sample Cleanup Use Internal Standard Recovery Low/Poor Recovery? Problem_Type->Recovery Recovery Peak_Shape Poor Peak Shape? Problem_Type->Peak_Shape Chromatography RT_Shift Retention Time Shift? Problem_Type->RT_Shift Reproducibility Matrix_Effect Matrix Effects (MS)? Problem_Type->Matrix_Effect MS Signal Recovery->Sol_Recovery Peak_Shape->Sol_PeakShape RT_Shift->Sol_RT Matrix_Effect->Sol_Matrix

Caption: Troubleshooting decision tree for this compound analysis.

References

Improving the yield of Belladonnine extraction from Atropa belladonna

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of belladonnine and other tropane (B1204802) alkaloids from Atropa belladonna.

Frequently Asked Questions (FAQs)

Q1: What are the major tropane alkaloids found in Atropa belladonna and where are they located in the plant?

The primary chemical constituents of Atropa belladonna are tropane alkaloids, with l-hyoscyamine (B7768854) and its racemic form, atropine (B194438), being the most abundant.[1] Other notable alkaloids include scopolamine (B1681570), this compound, and cuscohygrine. The biosynthesis of these alkaloids primarily occurs in the roots, after which they are transported to other parts of the plant, including the stem, leaves, and fruits. Consequently, leaves, stems, roots, and fruits all contain significant amounts of these alkaloids. One study found the highest concentrations of atropine and scopolamine in the fruit extract.[2]

Q2: How does the harvesting time and environmental conditions affect alkaloid yield?

The alkaloid content in Atropa belladonna is significantly influenced by environmental conditions and the time of harvest. Plants grown in sunny and dry seasons tend to have the highest percentage of alkaloids.[3] For instance, one report indicated an alkaloid content of 0.68% in May and June during a sunny, dry period, compared to 0.34% in the same months with less sunshine.[3] The developmental stage of the plant is also crucial, with alkaloid content varying seasonally.[4] It is recommended to harvest the leaves as soon as the plants begin to flower, as this is when the alkaloid content is typically at its peak.[5]

Q3: What is the impact of the drying process on the final alkaloid composition?

The drying process is a critical step that can alter the alkaloid profile. In fresh plant material, L-hyoscyamine is the predominant active form. During the drying process, a portion of the L-hyoscyamine undergoes racemization to form D-hyoscyamine, resulting in the racemic mixture known as atropine. This conversion can lead to a 50% reduction in the amount of the more active L-hyoscyamine. Therefore, rapid drying of the harvested plant parts in the sun or with controlled heat is recommended to minimize the degradation of alkaloids and preserve the desired composition.[3][5]

Q4: Which solvents are most effective for extracting this compound and other tropane alkaloids?

The choice of solvent is a critical factor in determining the efficiency of alkaloid extraction. Tropane alkaloids are typically extracted using a polar solvent, often in an acidified aqueous solution to form soluble salts.[6] Common solvents and solvent systems mentioned in the literature include:

  • Acidified Water: Dilute acids like hydrochloric acid or acetic acid are used to extract the alkaloids as their soluble salts.[6][7]

  • Ethanol/Methanol (B129727): Alcohols are effective for extracting a broad range of compounds, including alkaloids. A 50-90% alcohol solution can be used for percolation.[8]

  • Chloroform-Methanol-Ammonia (Kamada solvent): A mixture of chloroform, methanol, and ammonia (B1221849) (e.g., in a 15:15:1 v/v/v ratio) has been shown to be effective, particularly in methods like bubble column extraction.[1]

  • Petroleum Ether: This non-polar solvent is often used as a preliminary step to remove fats and other non-alkaloidal impurities (defatting) before the primary alkaloid extraction.[7]

Q5: What analytical methods are suitable for the qualitative and quantitative analysis of this compound?

Several analytical techniques can be employed for the identification and quantification of this compound and other tropane alkaloids in the extracts:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and reliable method for the quantitative analysis of atropine and scopolamine.[2]

  • Thin-Layer Chromatography (TLC): TLC is a simpler method used for the identification of alkaloids like atropine.[7] The use of a specific mobile phase and a visualizing agent like Dragendorff's reagent allows for the detection of the alkaloids as colored spots.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the qualitative and quantitative analysis of volatile compounds in the extract, including some alkaloids.[9]

  • UV-Visible Spectroscopy: This method can be used for quantitative analysis after the formation of a colored complex between the alkaloid and a reagent like chloranilic acid.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Alkaloid Yield Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material.- Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., less than 350 µm) to increase the surface area for solvent contact.[1]- Optimize Extraction Time: Ensure the extraction duration is sufficient. For methods like bubble column extraction, an optimal time of around 24 minutes has been reported.[1]- Increase Solvent-to-Material Ratio: A higher ratio (e.g., 15 mL/g) can enhance extraction efficiency.[1]
Improper pH: The pH of the extraction medium is crucial for alkaloid solubility.- Acidic Extraction: Maintain a low pH (around 2) during the initial aqueous extraction to ensure the alkaloids are in their soluble salt form.- Alkaline Basification: Ensure the pH is sufficiently high (around 10) during the liquid-liquid extraction into an organic solvent to convert the alkaloid salts back to their free base form.[1][2]
Suboptimal Plant Material: The alkaloid content of the plant material itself may be low.- Harvesting Time: Harvest plants during the flowering stage and in sunny, dry conditions for higher alkaloid content.[3][5]- Plant Part: Use plant parts known to have higher alkaloid concentrations, such as the fruits and leaves.[2]
Presence of Impurities in the Final Extract Co-extraction of Unwanted Compounds: Solvents can extract other compounds like chlorophyll (B73375) and fats along with the alkaloids.- Defatting Step: Perform a pre-extraction with a non-polar solvent like petroleum ether to remove lipids.[7]- Liquid-Liquid Partitioning: Utilize the pH-dependent solubility of alkaloids to separate them from neutral and acidic impurities through multiple liquid-liquid extraction steps.
Incomplete Separation of Layers: During liquid-liquid extraction, incomplete separation can lead to cross-contamination.- Allow Sufficient Time for Separation: Ensure the two immiscible layers have completely separated before proceeding.- Use a Separatory Funnel: Employ a separatory funnel for clean and efficient separation of the aqueous and organic phases.[6]
Degradation of Alkaloids High Temperatures: Prolonged exposure to high temperatures can lead to the degradation of thermolabile alkaloids.- Use Moderate Temperatures: If using heat, maintain a controlled temperature (e.g., 40°C for vacuum evaporation) to minimize degradation.[1]- Consider Non-thermal Methods: Employ methods like ultrasonic-assisted extraction which can enhance efficiency at lower temperatures.[1]
Racemization of l-hyoscyamine: The drying process and subsequent processing can convert the active l-hyoscyamine to the less active atropine.- Rapid Drying: Dry the plant material quickly after harvesting.[3]- Mild Extraction Conditions: Avoid harsh chemical treatments or prolonged heating that could promote racemization.

Data Presentation

Table 1: Influence of Plant Part on Atropine and Scopolamine Content

Plant PartAtropine (mg/g of extract)Scopolamine (mg/g of extract)
Fruit46.78.74
LeafData not specified, but noted as highData not specified, but noted as high
Stem4.91Data not specified
RootData not specifiedNot detected

Source: Adapted from a study on Atropa belladonna grown in Iran.[2]

Table 2: Optimized Conditions for Modified Bubble Column Extraction with Ultrasonic Bath

ParameterOptimal Value
Extraction SolventChloroform-Methanol-Ammonia (15:15:1 v/v/v)
Particle Size< 350 µm
Extraction Time23.95 min
Liquor to Material Ratio15.08 mL/g
Air Flow6.31 mL/min·g
Resulting Atropine Yield 6.81%

Source: Based on an optimization study for atropine extraction.[1]

Experimental Protocols

Protocol 1: Classical Acid-Base Extraction of Tropane Alkaloids

This protocol outlines a standard laboratory procedure for the extraction of tropane alkaloids from dried Atropa belladonna leaves.

Materials:

  • Dried and powdered Atropa belladonna leaves

  • 10% Sodium Carbonate solution

  • Petroleum Ether

  • 5% Acetic Acid

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Methanol

  • Beakers, filter paper, separatory funnel, rotary evaporator

Procedure:

  • Defatting: Moisten the powdered leaves with a 10% sodium carbonate solution and extract with petroleum ether to remove fats and other non-polar compounds. Filter the mixture and discard the petroleum ether fraction.[7]

  • Acidic Extraction: Extract the defatted plant material with 5% aqueous acetic acid. This will convert the alkaloids into their water-soluble acetate (B1210297) salts. Filter the mixture to separate the acidic extract from the plant debris.[7]

  • Removal of Non-alkaloidal Acidic Compounds: Wash the acidic aqueous layer with diethyl ether in a separatory funnel. The ether layer will contain acidic impurities and should be discarded.[7]

  • Basification and Free-Base Extraction: Add sodium carbonate solution to the aqueous layer until the pH is alkaline. This will convert the alkaloid salts back to their free base form, which will precipitate.[7]

  • Extract the alkaline aqueous solution multiple times with diethyl ether. The free-base alkaloids will dissolve in the diethyl ether.

  • Drying and Concentration: Combine the diethyl ether extracts and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate using a rotary evaporator to obtain the crude alkaloid extract.[7]

  • Purification (Optional): The crude extract can be further purified by dissolving it in alcohol containing sodium hydroxide (B78521) to convert any remaining hyoscyamine (B1674123) to atropine, followed by recrystallization from acetone.[7]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Atropine and Scopolamine Quantification

This protocol provides a general method for the quantitative analysis of atropine and scopolamine in the obtained extract.

Materials:

  • Crude alkaloid extract

  • Standard solutions of atropine and scopolamine (e.g., 0.1 mg/mL in methanol)[2]

  • Methanol (HPLC grade)

  • C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm)[2]

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol to a specific concentration. Sonicate the solution for approximately 20 minutes to ensure complete dissolution.[2] Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of atropine and scopolamine in methanol at different known concentrations to create a calibration curve.

  • Chromatographic Conditions:

    • Column: C18 analytical column[2]

    • Column Temperature: 35°C[2]

    • Mobile Phase: A suitable mobile phase for the separation of tropane alkaloids (e.g., a gradient of acetonitrile (B52724) and a buffer).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength appropriate for atropine and scopolamine (e.g., 210 nm).

  • Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the peak areas for atropine and scopolamine.

  • Quantification: Calculate the concentration of atropine and scopolamine in the sample by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction and Purification cluster_analysis Analysis cluster_output Final Product start Harvest Atropa belladonna dry Drying start->dry grind Grinding dry->grind defat Defatting with Petroleum Ether grind->defat acid_extraction Acidic Extraction (Aqueous Acetic Acid) defat->acid_extraction basification Basification (Sodium Carbonate) acid_extraction->basification solvent_extraction Solvent Extraction (Diethyl Ether) basification->solvent_extraction concentrate Concentration solvent_extraction->concentrate tlc TLC Analysis concentrate->tlc hplc HPLC Quantification concentrate->hplc end Purified this compound concentrate->end

Caption: Workflow for this compound Extraction and Analysis.

troubleshooting_yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Alkaloid Yield cause1 Incomplete Extraction problem->cause1 cause2 Improper pH problem->cause2 cause3 Poor Plant Material problem->cause3 solution1a Reduce Particle Size cause1->solution1a solution1b Optimize Time cause1->solution1b solution2a Acidify for Extraction cause2->solution2a solution2b Basify for Partitioning cause2->solution2b solution3a Optimize Harvest Time cause3->solution3a solution3b Select High-Yield Plant Parts cause3->solution3b

Caption: Troubleshooting Low this compound Yield.

References

Belladonnine Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability challenges of belladonnine in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns in aqueous solutions?

A1: this compound is a tropane (B1204802) alkaloid, specifically a cyclized dimer of apoatropine. Its primary stability issue in aqueous solutions is its susceptibility to degradation, which is highly dependent on the pH and temperature of the solution. As a product of atropine (B194438) degradation, its concentration in solution can be dynamic.

Q2: My this compound solution has changed color/become cloudy. What does this indicate?

A2: A change in color or the appearance of turbidity or precipitation in your this compound solution can indicate degradation or solubility issues. Degradation pathways may lead to the formation of colored byproducts. Cloudiness suggests that the concentration of this compound or its degradation products has exceeded their solubility in the aqueous medium.

Q3: How does pH affect the stability of this compound in my experiments?

A3: The stability of this compound, like other tropane alkaloids, is significantly influenced by pH. It is generally more stable in acidic conditions. In neutral to alkaline aqueous solutions, the precursor to this compound, apoatropine, is more readily formed from atropine, and subsequently, this compound can degrade further. For optimal stability, maintaining a slightly acidic pH is recommended.

Q4: What are the ideal storage conditions for aqueous this compound solutions?

A4: To maximize stability, aqueous solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (2-8°C) and protected from light. The pH of the solution should ideally be maintained in the slightly acidic range (e.g., pH 4-5).

Q5: I am observing inconsistent results in my bioassays using a this compound solution. Could this be a stability issue?

A5: Yes, inconsistent bioassay results are a common consequence of this compound instability. Degradation of this compound in the experimental medium can lead to a decrease in its effective concentration over time, resulting in variable biological effects. It is crucial to consider the stability of your working solutions throughout the duration of your experiment.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound in aqueous solutions.

Problem Possible Cause Recommended Solution
Unexpectedly low or no biological activity Degradation of this compound in the aqueous solution.Prepare fresh solutions before each experiment. Assess the stability of this compound in your specific experimental buffer and at the working temperature. Consider using a stability-indicating analytical method like HPLC to determine the actual concentration.
High variability between experimental replicates Inconsistent degradation of this compound across different samples or at different times.Ensure uniform preparation and handling of all solutions. Minimize the time between solution preparation and use. Control the temperature and pH of your experimental setup rigorously.
Visible precipitate or cloudiness in the solution Poor solubility of this compound or its degradation products.Confirm the solubility of this compound in your chosen buffer system. You may need to adjust the pH or consider the use of a co-solvent if compatible with your experimental design.
Change in pH of the solution over time Degradation products may have acidic or basic properties.Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment. Monitor the pH of your solutions at the beginning and end of your experiments.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables provide illustrative data based on the general behavior of related tropane alkaloids. This data should be used as a guideline for experimental design.

Table 1: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 25°C

pHApparent First-Order Degradation Rate Constant (k, day⁻¹)Half-life (t½, days)
4.00.0169.3
5.00.0323.1
7.00.154.6
8.00.451.5

Table 2: Illustrative Temperature-Dependent Degradation of this compound in Aqueous Solution at pH 7.0

Temperature (°C)Apparent First-Order Degradation Rate Constant (k, day⁻¹)Half-life (t½, days)
40.0513.9
250.154.6
370.352.0

Table 3: Illustrative Solubility Profile of this compound in Aqueous Buffers at 25°C

pHApproximate Solubility (mg/mL)
4.015
5.010
7.02
8.01

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solution

  • Weighing: Accurately weigh the desired amount of this compound standard.

  • Dissolution: Dissolve the this compound in a small amount of a suitable acidic buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.5).

  • Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the same buffer.

  • Sterilization (if required): If sterility is required for cell-based assays, filter the solution through a 0.22 µm syringe filter.

  • Storage: Use the solution immediately or store at 2-8°C, protected from light, for a limited time. It is highly recommended to perform a stability check if stored for more than a few hours.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This method can be adapted for stability studies to measure the concentration of this compound over time.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Quantification: Create a standard curve with known concentrations of this compound to quantify the amount in the samples.

Visualizations

Degradation_Pathway Atropine Atropine Apoatropine Apoatropine Atropine->Apoatropine  Dehydration (Basic conditions) Hydrolysis_Products Tropic Acid + Tropine Atropine->Hydrolysis_Products Hydrolysis This compound This compound Apoatropine->this compound  Dimerization

Technical Support Center: Overcoming Poor Resolution in Belladonnine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Belladonnine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in this compound HPLC analysis?

Poor resolution in the HPLC analysis of this compound, a tropane (B1204802) alkaloid, typically manifests as peak broadening, peak tailing, or peak fronting. The primary causes often relate to secondary chemical interactions on the column, improper method parameters, or issues with the HPLC system itself.[1][2] Key factors include:

  • Secondary Silanol (B1196071) Interactions: this compound is a basic compound. Strong interactions between its basic functional groups and acidic residual silanol groups on the silica-based column packing are a major cause of peak tailing.[3][4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization state of both this compound and the column's stationary phase. An unoptimized pH can lead to inconsistent interactions and poor peak shape.[5][6]

  • Column Overload: Injecting a sample that is too concentrated or has too large a volume can exceed the column's capacity, leading to peak distortion, most commonly fronting or tailing.[5][7][8]

  • Column Degradation: Over time, columns can degrade due to contamination or loss of stationary phase, resulting in broader peaks and reduced efficiency.[2][9]

  • System and Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, particularly peak fronting.[9][10]

Q2: Why is my this compound peak showing significant tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue when analyzing basic compounds like this compound.[4][7] This is primarily due to secondary retention mechanisms, where some analyte molecules are more strongly retained than others.[3]

The most common cause is the interaction between the protonated basic analyte and ionized, acidic silanol groups (Si-OH) on the surface of the silica (B1680970) packing material in reversed-phase columns.[8] These strong interactions delay the elution of a fraction of the analyte molecules, resulting in a "tail."[3] Other causes can include column contamination, packing bed deformation, or excessive column dead volume.[1][7]

Q3: My this compound peak is fronting. What are the likely causes?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates specific problems.[1][8] The most frequent causes include:

  • High Sample Concentration (Overload): Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, causing molecules to travel through the column more quickly and leading to a fronting peak.[5][8]

  • Poor Sample Solubility: If the analyte is not fully dissolved in the mobile phase, it can lead to an uneven distribution and cause fronting.[7][8]

  • Column Collapse: A physical change or collapse of the column's packed bed, often due to operating under harsh temperature or pH conditions outside the column's recommended limits, can result in peak fronting.[7][8]

Q4: How does mobile phase pH affect the peak shape of this compound?

As a basic alkaloid, this compound's peak shape is highly dependent on the mobile phase pH. The pH controls the ionization of both the analyte and the stationary phase's residual silanol groups.[4][6]

  • At low pH (e.g., pH 2.5-3.5): this compound will be protonated (positively charged). The acidic silanol groups on the column will also be protonated (neutral), which minimizes the strong ionic interactions that cause peak tailing.[4][11] This is often the ideal range for analyzing basic compounds.

  • At mid-range pH: A mix of ionized and non-ionized forms of the analyte and silanol groups can exist, leading to multiple interaction mechanisms and poor, broad peaks.[5]

  • At high pH: The silanol groups are deprotonated (negatively charged), which can lead to very strong ionic interactions with the protonated analyte, causing severe peak tailing.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Poor Resolution

When encountering poor resolution, a systematic approach is crucial to identify and resolve the issue efficiently. The following workflow provides a step-by-step process from initial checks to method optimization.

G cluster_0 Initial System & Sample Checks cluster_1 Method Optimization cluster_2 Solutions start Poor Peak Resolution (Broadening, Tailing, Fronting) check_overload Is the column overloaded? (Dilute sample 10x and re-inject) start->check_overload check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No sol_overload Reduce sample concentration or injection volume check_overload->sol_overload Yes check_system Are there system issues? (Leaks, high backpressure, blocked frit) check_solvent->check_system No sol_solvent Dissolve sample in mobile phase check_solvent->sol_solvent Yes adjust_ph Adjust Mobile Phase pH (Lower to pH 2.5-3.5) check_system->adjust_ph No sol_system Perform system maintenance (Replace frit, check connections) check_system->sol_system Yes add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or TEA) adjust_ph->add_modifier optimize_flow Optimize Flow Rate (Try lowering the flow rate) add_modifier->optimize_flow change_column Select a Different Column (End-capped, high-purity silica) optimize_flow->change_column sol_method Method Optimized change_column->sol_method

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Guide 2: Mitigating Peak Tailing for this compound

This guide focuses on the chemical interactions causing peak tailing for basic analytes like this compound and presents targeted solutions.

G cluster_problem Problem: Secondary Interactions cluster_solution Solutions cluster_ph 1. Lower Mobile Phase pH cluster_modifier 2. Use Mobile Phase Additive (TEA) cluster_column 3. Use End-Capped Column analyte This compound (Basic) R₃NH⁺ silanol Ionized Silanol Group Si-O⁻ analyte->silanol Strong Ionic Interaction (Causes Tailing) silanol_prot Protonated Silanol Si-OH (Neutral) analyte->silanol_prot Reduced Interaction (Improves Peak Shape) tea Triethylamine (TEA) Competes for active sites tea->silanol endcap End-Capped Surface (Shields Silanols)

Caption: Chemical interactions causing peak tailing and corresponding solutions.

Experimental Protocols & Data

Recommended Starting HPLC Methodologies

The following table summarizes starting conditions for this compound (or related tropane alkaloid) analysis compiled from various validated methods. These can be used as a baseline for method development and optimization.[12][13][14][15]

ParameterMethod 1 (Gradient)Method 2 (Isocratic)Method 3 (Isocratic)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)C8 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.08% Trifluoroacetic Acid (TFA)Acetonitrile (B52724)Acetonitrile
Mobile Phase B Acetonitrile with 0.01% TFA50 mM KH₂PO₄ (pH 2.95)50 mM Phosphate Buffer (pH 2.95)
Gradient/Isocratic Gradient: 5% B to 100% B in 15 minIsocratic: 20:80 (A:B)Isocratic: 10:90 (A:B)
Flow Rate 0.7 mL/min1.5 mL/min0.8 mL/min
Column Temp. Ambient35°CAmbient
Detection (UV) 210 nmNot Specified210 nm
Injection Volume 10 µL20 µL20 µL
Reference [13][14][15]
Detailed Protocol: Sample Preparation and Analysis

This protocol provides a detailed methodology for the extraction and HPLC analysis of this compound from plant material, based on established methods for atropine.[12][13]

1. Sample Preparation (Acid-Base Extraction)

  • Extraction: Weigh approximately 0.25 g of powdered, dried Atropa belladonna leaves into a flask. Add 15 mL of methanol (B129727) and sonicate for 60 minutes.

  • Filtration: Filter the crude methanolic extract into a round-bottom flask. Wash the filter with an additional 2x1 mL of methanol.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Acidification: Transfer the dried extract to a separatory funnel using 25 mL of 5% Hydrochloric Acid (HCl).

  • Washing: Wash the acidic aqueous phase with 3 x 20 mL of dichloromethane (B109758) to remove non-basic compounds. Discard the organic (dichloromethane) phases.

  • Basification: Basify the aqueous extract to pH 10 with ammonium (B1175870) hydroxide (B78521) (25% NH₄OH).

  • Final Extraction: Extract the alkaloids from the basic aqueous phase with 5 x 20 mL of dichloromethane.

  • Drying and Reconstitution: Combine the organic phases and dry them over anhydrous sodium sulfate. Evaporate the dichloromethane to dryness. Reconstitute the final extract in a known volume of mobile phase for HPLC analysis.

2. HPLC Analysis (Based on Method 1)

  • System Setup: Use an HPLC system equipped with a C18 column (250 x 4.6 mm, 5 µm) and a Diode Array Detector (DAD) or UV detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.08% (v/v) Trifluoroacetic Acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.01% (v/v) Trifluoroacetic Acid.

    • Filter both phases through a 0.45 µm membrane and degas.

  • Chromatographic Conditions:

    • Flow Rate: 0.7 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Gradient Program:

      • 0.00 min: 5% B

      • 15.00 min: 100% B

      • 20.00 min: 100% B (isocratic hold)

      • Post-run: Equilibrate at 5% B for 10 minutes before the next injection.

  • Analysis: Inject the prepared sample and standard solutions of this compound to identify and quantify the analyte. Ensure system suitability parameters (e.g., resolution, tailing factor) are met before analyzing samples.

References

Optimizing Belladonnine dosage for in vitro cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing belladonnine dosage for in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a tropane (B1204802) alkaloid found in plants of the Solanaceae family.[1][2] Its biological effects are primarily attributed to its anticholinergic properties, similar to other well-known alkaloids from Atropa belladonna like atropine (B194438) and hyoscyamine.[2][3] These alkaloids act as antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[4][5] By blocking these G protein-coupled receptors, this compound can inhibit downstream signaling pathways.[6][7]

Q2: Which signaling pathways are affected by this compound?

A2: this compound's antagonism of muscarinic receptors can affect multiple key signaling pathways. There are five subtypes of mAChRs (M1-M5) linked to different G proteins:[5]

  • M1, M3, and M5 receptors typically couple to Gq proteins, which activate Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately increases intracellular calcium levels.[4]

  • M2 and M4 receptors preferentially couple to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[5][8]

This compound's blockade of these receptors would inhibit both the Gq/PLC and Gi/cAMP pathways.

Q3: How should I dissolve this compound for use in cell culture?

Q4: What is a good starting concentration range for a dose-response experiment?

A4: Since specific in vitro dosage data for pure this compound is limited, a broad concentration range should be tested initially. Based on general practices for novel compounds or plant extracts, a wide logarithmic range is recommended for initial screening. For example, you could start with a range from 1 nM to 100 µM (e.g., 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M). Subsequent experiments can then focus on a narrower range around any observed effective concentration.

Troubleshooting Guide

Q1: I am not observing any cellular response to this compound treatment. What should I do?

A1: There are several potential reasons for a lack of effect:

  • Concentration Too Low: The effective concentration may be higher than the range you tested. Try a higher concentration range in your next experiment.

  • Cell Type: Your chosen cell line may not express the target muscarinic receptors or may have low expression levels. Confirm receptor expression via literature search, qPCR, or Western blot.

  • Compound Inactivity: Ensure the compound has not degraded. Was the stock solution prepared and stored correctly?

  • Assay Insensitivity: The assay you are using may not be sensitive enough to detect the specific change you are looking for. Consider a more direct or sensitive assay for the signaling pathway of interest.

Q2: I am observing high levels of cell death even at the lowest concentrations. How can I fix this?

A2: High cytotoxicity can obscure the specific anticholinergic effects you wish to study.

  • Lower the Concentration Range: Your starting dose is likely too high. Shift your entire dose-response curve to a much lower range (e.g., picomolar to nanomolar).

  • Reduce Incubation Time: The toxic effect may be time-dependent. Try reducing the exposure time of the cells to this compound.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. Test a range of solvent concentrations alone.

  • Purity of Compound: Commercially available this compound preparations may sometimes be a mixture with other alkaloids like atropine, which could contribute to cytotoxicity.[1] Verify the purity of your compound if possible.

Q3: My results are inconsistent between experimental replicates. What are the common causes?

A3: High variability can be caused by several factors:

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure your cell counting and seeding techniques are highly reproducible.

  • Drug Dilution Errors: Inaccurate serial dilutions can introduce significant variability. Use calibrated pipettes and be meticulous during the preparation of your drug concentrations.

  • Edge Effects in Plates: Cells in the outer wells of a multi-well plate can behave differently due to temperature and evaporation gradients. Avoid using the outermost wells for critical measurements or ensure they are filled with a buffer like PBS.

  • Assay Timing and Technique: Ensure that assay reagents are added consistently and that incubation times are identical across all plates and replicates.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₃₄H₄₂N₂O₄
Molar Mass 554.7 g/mol
Class Tropane Alkaloid
Source Found in plants of the family Solanaceae.[1]

| Common Admixtures | Commercial preparations may be mixed with atropine.[1] |

Table 2: Summary of this compound's Anticholinergic Mechanism

Receptor Subtype G-Protein Coupling Primary Signaling Pathway Effect of this compound
M1, M3, M5 Gq ↑ Phospholipase C, ↑ Intracellular Ca²⁺ Inhibition[4]

| M2, M4 | Gi | ↓ Adenylyl Cyclase, ↓ cAMP | Inhibition[5][8] |

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol provides a method for assessing cell viability across a range of this compound concentrations. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell-culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Drug Preparation: Prepare serial dilutions of this compound in complete medium from your stock solution. For an initial screen, you might aim for final concentrations of 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, and 1 nM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared this compound dilutions, vehicle control, or no-treatment control medium to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the no-treatment control cells: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Visualizations

Belladonnine_Signaling_Pathway cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_gi Gi Pathway mAChR_q mAChR (M1, M3, M5) Gq Gq Protein mAChR_q->Gq Activates mAChR_i mAChR (M2, M4) Gi Gi Protein mAChR_i->Gi Activates This compound This compound This compound->mAChR_q Antagonism This compound->mAChR_i PLC Phospholipase C (PLC) Gq->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Antagonistic effect of this compound on muscarinic receptor signaling pathways.

Experimental_Workflow arrow arrow Start Start Seed 1. Seed Cells in 96-Well Plates Start->Seed Incubate1 2. Incubate 24h (Allow Attachment) Seed->Incubate1 Prepare 3. Prepare this compound Serial Dilutions Incubate1->Prepare Treat 4. Treat Cells with This compound Prepare->Treat Incubate2 5. Incubate for Exposure Period (24-72h) Treat->Incubate2 Assay 6. Perform Viability Assay (e.g., MTT) Incubate2->Assay Analyze 7. Analyze Data & Calculate IC₅₀ Assay->Analyze End End Analyze->End

Caption: General experimental workflow for determining this compound's IC₅₀ value.

Troubleshooting_Guide Issue Problem Observed NoEffect No Cellular Effect Issue->NoEffect e.g. HighTox High Cytotoxicity Issue->HighTox e.g. CheckConc Is concentration too low? NoEffect->CheckConc CheckConcTox Is concentration too high? HighTox->CheckConcTox CheckReceptor Does cell line express target receptors? CheckConc->CheckReceptor No Action_IncreaseConc Action: Increase concentration range CheckConc->Action_IncreaseConc Yes Action_VerifyReceptor Action: Verify receptor expression (qPCR) CheckReceptor->Action_VerifyReceptor Unsure CheckSolvent Is solvent (DMSO) concentration toxic? CheckConcTox->CheckSolvent No Action_LowerConc Action: Decrease concentration range CheckConcTox->Action_LowerConc Yes Action_SolventControl Action: Run vehicle control series CheckSolvent->Action_SolventControl Unsure

Caption: Decision tree for troubleshooting common experimental issues.

References

Troubleshooting low signal in Belladonnine receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in Belladonnine receptor binding assays. The focus is on the muscarinic acetylcholine (B1216132) receptors, the primary targets of belladonna alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during receptor binding experiments that can lead to a weak or absent signal.

Q1: Why is my total binding signal weak?

A low total binding signal can be attributed to several factors, ranging from reagent quality to suboptimal assay conditions. Below is a systematic guide to troubleshoot this issue.

Potential Cause Troubleshooting Steps
Degraded Radioligand - Verify the age and storage conditions of your radioligand. Radiochemicals can degrade over time, leading to reduced binding affinity. - Consider purchasing a fresh batch of radioligand if it is past its recommended shelf-life.
Inactive Receptor Preparation - Ensure proper preparation and storage of your cell membranes or tissue homogenates to maintain receptor integrity. Avoid repeated freeze-thaw cycles. - Confirm the presence and activity of the receptor through other methods like Western blotting, if possible.
Insufficient Receptor Concentration - The amount of receptor in your assay may be too low to generate a detectable signal. Increase the concentration of the membrane preparation in the assay. A typical starting range is 50-100 µg of protein per well.
Suboptimal Assay Conditions - Incubation Time: Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time. For muscarinic receptors, 60-90 minutes at 30°C is a common starting point.[1] - Incubation Temperature: Temperature can affect binding kinetics and receptor stability. While 37°C can speed up reaching equilibrium, it might also lead to receptor degradation over longer periods. Room temperature (around 25°C) or 30°C are often good starting points.[1] - Buffer Composition: The pH and ionic strength of the binding buffer are critical. A common buffer for muscarinic receptor binding assays is 50 mM Tris-HCl with 5 mM MgCl₂ at pH 7.4.[1]
Incorrect Ligand Concentration - Using a radioligand concentration that is too low will result in a weak signal. A common practice is to use a concentration at or near the dissociation constant (Kd) for saturation assays.

Q2: My specific binding is low due to high non-specific binding (NSB). How can I reduce it?

High non-specific binding can mask the specific signal. NSB is the binding of the radioligand to components other than the target receptor, such as lipids, proteins, or the filter itself.

Potential Cause Troubleshooting Steps
Radioligand Properties - Hydrophobic radioligands tend to exhibit higher non-specific binding. If possible, consider a more hydrophilic alternative. - Ensure the radiochemical purity of your ligand is high (>90%).
Excessive Receptor Concentration - Using too much membrane protein can increase the number of non-specific binding sites. Titrate the membrane concentration to find the optimal balance between specific and non-specific binding.
Inadequate Washing - Increase the number of washes (e.g., 3-4 times) with ice-cold wash buffer to more effectively remove unbound radioligand.[1] - Ensure the washing process is rapid to prevent dissociation of the specifically bound ligand.
Filter Binding - Pre-soak the glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter material.[1]
Assay Buffer Composition - The inclusion of bovine serum albumin (BSA) in the assay buffer can help to block non-specific binding sites on the assay tubes and filters.

Quantitative Data Summary

The following tables provide representative binding affinity (Ki) and receptor density (Bmax) values for atropine (B194438) and scopolamine (B1681570), the primary active alkaloids in belladonna, at different muscarinic receptor subtypes. These values can serve as a reference for expected outcomes in your experiments.

Table 1: Binding Affinities (Ki) of Belladonna Alkaloids for Muscarinic Receptor Subtypes

Compound Receptor Subtype Ki (nM) Reference
AtropineM12.22 ± 0.60[2]
AtropineM24.32 ± 1.63[2]
AtropineM34.16 ± 1.04[2]
AtropineM42.38 ± 1.07[2]
AtropineM53.39 ± 1.16[2]
Scopolamine5-HT3 (off-target)6760[3]

Table 2: Representative Receptor Density (Bmax) and Dissociation Constant (Kd) for Muscarinic Receptors

Receptor Source Radioligand Bmax (fmol/mg protein) Kd (nM) Reference
Human Colon Smooth Muscle[³H]N-methylscopolamine29.9 ± 2.91.38 ± 0.20[5]
Rat Colon Smooth Muscle[³H]N-methylscopolamine17.2 ± 1.51.48 ± 0.47[5]
Fibroblasts (Control)[³H]Quinuclidinyl benzilate63.1 ± 20.5-[6][7]
Fibroblasts (ADHD)[³H]Quinuclidinyl benzilate30.6 ± 25.6-[6][7]
COS-7 cells (M3 mutant)[³H]-NMS>18000.102 - 0.264[8]

Experimental Protocols

Detailed Methodology for a Muscarinic Receptor Radioligand Binding Assay

This protocol provides a general framework for performing a saturation binding assay to determine the Kd and Bmax for a given radioligand at muscarinic receptors.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing muscarinic receptors.

  • Radioligand: e.g., [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Equipment: Homogenizer, high-speed refrigerated centrifuge, 96-well plates, glass fiber filters (pre-soaked in 0.3% PEI), cell harvester, liquid scintillation counter, scintillation cocktail.[1]

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold homogenization buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add 50 µL of varying concentrations of radioligand, 50 µL of assay buffer, and 150 µL of membrane preparation (typically 50-100 µg protein).[1]

    • Non-specific Binding: Add 50 µL of varying concentrations of radioligand, 50 µL of 1 µM Atropine, and 150 µL of membrane preparation.[1]

  • Incubation:

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[1]

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Quantification:

    • Dry the filter mat, place it in a scintillation vial, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding .

    • Plot the specific binding against the radioligand concentration and use non-linear regression analysis to determine the Kd and Bmax values.

Visualizations

Muscarinic Receptor Signaling Pathway

G cluster_0 M1, M3, M5 Receptor Pathway cluster_1 M2, M4 Receptor Pathway ACh_Gq Acetylcholine M_Gq M1/M3/M5 Receptor ACh_Gq->M_Gq Gq Gq/11 M_Gq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC ACh_Gi Acetylcholine M_Gi M2/M4 Receptor ACh_Gi->M_Gi Gi Gi/o M_Gi->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Experimental Workflow for a Radioligand Binding Assay

G prep 1. Prepare Reagents (Membranes, Radioligand, Buffers) setup 2. Set up Assay Plate (Total & Non-specific Binding) prep->setup incubate 3. Incubate to Reach Equilibrium setup->incubate filter 4. Separate Bound & Free Ligand (Rapid Filtration) incubate->filter wash 5. Wash Filters filter->wash count 6. Quantify Radioactivity (Scintillation Counting) wash->count analyze 7. Analyze Data (Calculate Specific Binding, Kd, Bmax) count->analyze

Caption: A generalized workflow for a radioligand receptor binding assay.

Troubleshooting Logic for Low Signal

G start Low Signal in Assay check_total Is Total Binding Low? start->check_total check_nsb Is Non-specific Binding High? check_total->check_nsb No troubleshoot_total Troubleshoot Total Binding: - Check Radioligand Quality - Verify Receptor Activity - Optimize Incubation Time/Temp - Increase Receptor Concentration check_total->troubleshoot_total Yes troubleshoot_nsb Troubleshoot High NSB: - Reduce Receptor Concentration - Optimize Washing Steps - Pre-soak Filters (PEI) - Adjust Buffer (add BSA) check_nsb->troubleshoot_nsb Yes re_run Re-run Assay check_nsb->re_run No, Signal is OK troubleshoot_total->re_run troubleshoot_nsb->re_run

Caption: A logical flowchart for troubleshooting low signal issues.

References

Minimizing degradation of Belladonnine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Minimizing Belladonnine Degradation

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of this compound during sample preparation. The following information is presented in a question-and-answer format to address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it originate in a sample?

This compound is a tropane (B1204802) alkaloid that is often found in extracts from plants of the Solanaceae family, such as Atropa belladonna.[1][2] It is not typically a primary alkaloid synthesized by the plant but is rather considered a secondary product formed during the extraction and sample preparation process.[3] Specifically, this compound is a dimer of apoatropine (B194451).[1][3] Apoatropine is a dehydration product of atropine (B194438), a major alkaloid in Atropa belladonna.[3] Therefore, the presence of this compound in a sample is often an indicator of atropine degradation.

Q2: What are the primary factors that lead to this compound formation and degradation?

The formation and subsequent degradation of this compound are influenced by several factors, primarily related to the stability of its precursor, atropine. The key factors include:

  • pH: Tropane alkaloids are susceptible to degradation in both acidic and basic conditions. Basic conditions, in particular, can promote the dehydration of atropine to apoatropine, which can then dimerize to form this compound.[3] Acidic conditions with a pH greater than 2 can also lead to decomposition.

  • Temperature: Elevated temperatures can accelerate the degradation of tropane alkaloids.[4] Thermal degradation can lead to various reactions, including hydrolysis and dehydration.

  • Light: Exposure to light, especially UV radiation, can cause photodegradation of alkaloids. It is crucial to protect samples from light during all stages of preparation and storage.

Q3: How can I prevent the formation of this compound during extraction?

To minimize the formation of this compound, the primary goal is to prevent the degradation of atropine. The following practices are recommended during extraction:

  • Control pH: Maintain a slightly acidic environment (pH 2-7) during the initial extraction to keep the alkaloids in their more stable salt form.[5] An aqueous acidic solution with a maximum pH of 2 is suggested to avoid decomposition.

  • Low Temperature: Perform extraction at low or room temperature to minimize thermal degradation. Avoid boiling or prolonged heating of the sample.[5][6]

  • Protect from Light: Conduct extraction procedures in amber glassware or under conditions that protect the sample from direct light exposure.[5][7]

  • Use Appropriate Solvents: Methanol (B129727) or a mixture of chloroform-methanol-ammonia has been used for the extraction of tropane alkaloids.[8][9][10][11]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of this compound.

Issue Possible Cause Troubleshooting Steps
High levels of this compound detected in the initial extract. Degradation of atropine during extraction.- Ensure the extraction pH is maintained in the acidic range (pH 2-7).- Use low-temperature extraction methods.- Protect the sample from light throughout the extraction process.- Minimize the extraction time.
Appearance of unknown peaks or a decrease in this compound concentration over time in prepared samples. Degradation of this compound in the solvent.- Store prepared samples at low temperatures (-20°C for short-term, -80°C for long-term).- Use amber vials to protect from light.- Ensure the storage solvent is slightly acidic or neutral and free of contaminants.
Poor reproducibility of this compound quantification between sample preparations. Inconsistent sample handling leading to variable degradation.- Standardize all sample preparation steps, including time, temperature, and pH.- Prepare samples fresh for analysis whenever possible.- Use an internal standard to account for variations in sample preparation and instrument response.
Low recovery of this compound after solid-phase extraction (SPE) clean-up. Inappropriate SPE sorbent or elution solvent.- Use a cation-exchange SPE cartridge suitable for basic compounds.- Optimize the pH of the loading and washing solutions to ensure retention of this compound.- Ensure the elution solvent is strong enough to desorb the analyte completely. A common eluent is a basic methanolic solution.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited, the following table summarizes general stability recommendations for tropane alkaloids based on available literature. These can be used as a guideline for handling samples containing this compound.

Parameter Condition Recommendation for Tropane Alkaloids Rationale
pH Storage & ProcessingMaintain a slightly acidic to neutral pH (2-7).Tropane alkaloids are more stable as salts in acidic solutions. Basic conditions promote degradation.[3]
Temperature StorageShort-term: 2-8°CLong-term: -20°C or belowLower temperatures slow down the rate of chemical degradation reactions.[4]
Temperature Processing (e.g., evaporation)Below 40°CMinimizes thermal degradation, such as hydrolysis and dehydration.[5]
Light Storage & ProcessingProtect from direct light and UV sources.Prevents photodegradation.[5][7]

Experimental Protocols

Protocol 1: Recommended Extraction of Tropane Alkaloids (including this compound) from Plant Material

This protocol is designed to extract tropane alkaloids while minimizing the degradation of atropine and thus the formation of this compound.

  • Sample Preparation:

    • Dry the plant material at a low temperature (not exceeding 40°C) or use a freeze-dryer.

    • Grind the dried material to a fine powder (e.g., to pass through a 40-mesh sieve) to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of 0.1 M hydrochloric acid (HCl).

    • Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath at room temperature, ensuring the temperature does not exceed 30°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the acidic aqueous supernatant into a clean flask.

    • Repeat the extraction step on the plant residue with an additional 20 mL of 0.1 M HCl to ensure complete extraction. Combine the supernatants.

  • Liquid-Liquid Extraction (Acid-Base Partitioning):

    • To the combined acidic extract, add 20 mL of dichloromethane (B109758) and shake vigorously for 1 minute in a separatory funnel. Allow the layers to separate and discard the organic (lower) layer. This step removes non-polar impurities.

    • Adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of concentrated ammonium (B1175870) hydroxide. Monitor the pH using a pH meter.

    • Add 20 mL of dichloromethane to the basified aqueous solution and shake for 2 minutes. Allow the layers to separate and collect the organic layer.

    • Repeat the extraction of the aqueous layer twice more with 20 mL portions of dichloromethane.

    • Combine the three organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate (B86663).

    • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for chromatography) for analysis.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into an analytical instrument.

Visualizations

This compound Formation Pathway

Belladonnine_Formation Atropine Atropine Apoatropine Apoatropine Atropine->Apoatropine Dehydration (-H₂O) (e.g., Basic conditions) Hydrolysis_Products Hydrolysis Products (Tropine + Tropic Acid) Atropine->Hydrolysis_Products Hydrolysis This compound This compound Apoatropine->this compound Dimerization

Caption: Formation pathway of this compound from its precursor, atropine.

Recommended Sample Preparation Workflow

Sample_Prep_Workflow Start Plant Material Grinding Drying (<40°C) & Grinding Start->Grinding Extraction Acidic Extraction (pH 2-4) Low Temperature Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Purification Liquid-Liquid Extraction or Solid-Phase Extraction Filtration->Purification Evaporation Solvent Evaporation (<40°C) Under Vacuum Purification->Evaporation Analysis Reconstitution & Analysis Evaporation->Analysis

Caption: A recommended workflow for sample preparation to minimize this compound degradation.

Troubleshooting Logic for High this compound Levels

Troubleshooting_Logic rect_node rect_node Start High this compound Levels Detected? Check_pH Was Extraction pH Acidic (2-4)? Start->Check_pH Yes Check_Temp Was Extraction Temperature Low (<40°C)? Check_pH->Check_Temp Yes Solution_pH Adjust Extraction to pH 2-4 Check_pH->Solution_pH No Check_Light Was Sample Protected from Light? Check_Temp->Check_Light Yes Solution_Temp Use Low-Temperature Extraction Check_Temp->Solution_Temp No Solution_Light Use Amber Vials / Protect from Light Check_Light->Solution_Light No Review_Protocol Review and Standardize Protocol Check_Light->Review_Protocol Yes

Caption: Decision tree for troubleshooting unexpected high levels of this compound.

References

Technical Support Center: LC-MS/MS Analysis of Belladonnine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of belladonnine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In complex biological matrices like plasma, urine, or plant extracts, endogenous components such as phospholipids, salts, and metabolites can interfere with the ionization of this compound in the mass spectrometer's source, compromising the reliability of the results.[1][3]

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A: Two common methods to assess matrix effects are post-column infusion and post-extraction spiking.

  • Post-Column Infusion: A solution of this compound is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant this compound signal indicates the retention time at which matrix components are causing ion suppression or enhancement, respectively.[1][4] This qualitative method is excellent for identifying problematic areas in the chromatogram.[1]

  • Post-Extraction Spiking: The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[1][4]

Q3: What are acceptable ranges for matrix effects and recovery in bioanalytical methods?

A: According to validation guidelines, recovery values should ideally be between 70% and 120%.[5] For matrix effects, the coefficient of variation (CV%) of the internal standard-normalized matrix factor should be within 15%. An absolute matrix factor between 0.75 and 1.25 is often considered ideal for a robust method.[1]

Q4: Can I use a matrix-matched calibration curve to compensate for matrix effects?

A: Yes, using matrix-matched calibration curves is a common strategy to compensate for matrix effects.[6] These curves are prepared by spiking known concentrations of this compound into a blank matrix extract that is representative of the study samples. This approach helps to normalize the ionization response between the calibrants and the analyte in the unknown samples.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is also a highly effective way to compensate for matrix effects.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Column Contamination Implement a column wash step with a strong solvent after each run. Consider using a guard column.
Inappropriate Mobile Phase pH This compound is a basic alkaloid. Ensure the mobile phase pH is appropriate for good peak shape (typically acidic).
Secondary Interactions with Column Use a column with end-capping or a different stationary phase chemistry.
Issue 2: High Signal Suppression
Potential Cause Troubleshooting Step
Co-elution with Phospholipids (from plasma/serum) Optimize the chromatographic gradient to separate this compound from the phospholipid elution zone. Employ phospholipid removal plates/cartridges during sample preparation.
Inefficient Sample Cleanup Improve the sample preparation method. Switch from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]
High Salt Concentration in the Sample Use a desalting step during SPE or ensure salts are removed during LLE.
Issue 3: Low Recovery
Potential Cause Troubleshooting Step
Inefficient Extraction from Matrix Optimize the extraction solvent and pH for LLE. For plant materials, ensure efficient cell lysis through techniques like ultrasonication.[5][7] For SPE, select an appropriate sorbent (e.g., mixed-mode cation exchange for basic compounds).[2]
Analyte Adsorption to Labware Use low-adsorption vials and pipette tips.
Incomplete Elution from SPE Cartridge Optimize the elution solvent composition and volume. Ensure the cartridge does not dry out before elution.

Quantitative Data Summary

The following tables summarize quantitative data from studies on tropane (B1204802) alkaloids, primarily atropine (B194438) (an isomer of this compound), which can serve as a reference for method development and validation for this compound analysis.

Table 1: Recovery and Matrix Effect of Atropine in Leafy Vegetables using µ-QuEChERS [5]

AnalyteSpiking Level (ng/g)Recovery (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
Atropine590 - 100≤ 10≤ 12
2590 - 100≤ 10≤ 12
20090 - 100≤ 10≤ 12

Table 2: Recovery of Atropine in Various Food Matrices [6]

MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)
Bread590 - 1102.3 - 7.9
5090 - 1102.3 - 7.9
25090 - 1102.3 - 7.9
Milk590 - 1102.3 - 7.9
5090 - 1102.3 - 7.9
25090 - 1102.3 - 7.9
Wine590 - 1102.3 - 7.9
5090 - 1102.3 - 7.9
25090 - 1102.3 - 7.9
Rice Powder590 - 1102.3 - 7.9
5090 - 1102.3 - 7.9
25090 - 1102.3 - 7.9

Table 3: LC-MS/MS Method Validation Parameters for Atropine in Plasma [8]

ParameterValue
Linear Range0.05 - 50 ng/mL
Precision (CV%)2 - 13%
Accuracy87 - 122%
Recovery (Deproteinization)88 - 94%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is adapted from methods for other tropane alkaloids and is suitable for the extraction of this compound from plasma samples.[9]

  • Sample Preparation: To 1 mL of plasma sample, add an appropriate volume of internal standard solution (e.g., atropine-d3).

  • pH Adjustment: Basify the plasma sample to approximately pH 10 with ammonium (B1175870) hydroxide. This ensures this compound is in its free base form, which is more soluble in organic solvents.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform:methanol (B129727):ammonia 15:15:1 v/v/v).[9][10]

  • Mixing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plant Extracts

This protocol is based on methods for atropine extraction from Atropa belladonna leaves.[7]

  • Initial Extraction (Ultrasonication): Weigh 0.25 g of powdered plant material and add 15 mL of methanol. Sonicate for 60 minutes.[11]

  • Solvent Removal: Filter the extract and evaporate the methanol on a rotary evaporator at a temperature not exceeding 40°C.[11]

  • Acid-Base Partitioning:

    • Dissolve the dried extract in 25 mL of 5% HCl.

    • Wash the acidic solution with 3 x 20 mL of dichloromethane (B109758) to remove non-basic compounds. Discard the organic phases.[11]

    • Basify the aqueous phase to pH 10 with 25% ammonium hydroxide.[11]

    • Extract the alkaloids with 5 x 20 mL of dichloromethane.[11]

    • Combine the organic phases and dry with anhydrous sodium sulfate.[11]

    • Evaporate the dichloromethane to dryness.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

    • Sample Loading: Dissolve the dried extract from step 3 in the loading buffer and load it onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

    • Elution: Elute this compound with an appropriate solvent (e.g., acetonitrile (B52724) in dichloromethane).

  • Final Steps: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is basify Basify to pH 10 add_is->basify add_solvent Add Organic Solvent basify->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_org Collect Organic Layer centrifuge->collect_org evaporate Evaporate to Dryness collect_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data_acq Data Acquisition inject->data_acq quant Quantification data_acq->quant

Caption: Workflow for LLE of this compound from Plasma.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Inaccurate Quantification of this compound check_matrix_effect Assess Matrix Effect (Post-column infusion / Post-extraction spike) start->check_matrix_effect check_recovery Evaluate Recovery start->check_recovery improve_cleanup Improve Sample Cleanup (LLE, SPE) check_matrix_effect->improve_cleanup optimize_chroma Optimize Chromatography (Gradient, Column) check_matrix_effect->optimize_chroma use_is Use Stable Isotope-Labeled IS check_matrix_effect->use_is matrix_match Use Matrix-Matched Calibrants check_matrix_effect->matrix_match check_recovery->improve_cleanup

Caption: Troubleshooting Logic for Matrix Effects.

References

Technical Support Center: Refinement of Belladonnine Isolation Protocols for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of belladonnine. Our aim is to help you overcome common experimental challenges and achieve higher purity of the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the isolation and purification of this compound in a question-and-answer format.

Issue 1: Low Yield of Total Alkaloids from Initial Extraction

  • Question: My initial acid-base extraction is yielding a very low amount of crude alkaloid extract. What could be the cause?

  • Answer: Several factors could contribute to low extraction yields. Firstly, ensure your plant material is powdered to a consistent and fine particle size (e.g., less than 350 µm) to maximize surface area for solvent penetration.[1] Secondly, the pH during the acid and base extraction steps is critical. For the initial acidic extraction, the pH should be low enough (around 2-3) to ensure all alkaloids are converted to their water-soluble salt forms.[2] Conversely, during basification, the pH must be high enough (around 9-10) to convert the alkaloid salts back to their free base form, making them soluble in the organic solvent.[2] Finally, insufficient extraction cycles can leave a significant amount of product behind. It is recommended to perform at least three extractions at each acid and base step to ensure good recovery.[2]

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

  • Question: I am consistently getting stable emulsions at the aqueous-organic interface during liquid-liquid extraction, which is making phase separation difficult and likely causing product loss. How can I resolve this?

  • Answer: Emulsion formation is a common problem when partitioning plant extracts. To break up an emulsion, you can try adding a small amount of a saturated sodium chloride solution (brine). Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation. If the emulsion persists, you can try filtering the entire mixture through a pad of Celite.[2]

Issue 3: Poor Peak Shape and Tailing in HPLC Analysis

  • Question: My this compound peaks are showing significant tailing on my C18 HPLC column. What is causing this and how can I improve the peak shape?

  • Answer: Peak tailing for basic compounds like tropane (B1204802) alkaloids on reversed-phase columns is a common issue.[3] This is primarily due to secondary interactions between the basic amine groups of the alkaloids and acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.[3] There are several strategies to mitigate this:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to below 3 protonates the silanol groups, reducing their interaction with the protonated alkaloids.[3]

    • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites, improving peak symmetry.[3]

    • Employ a Base-Deactivated Column: Modern HPLC columns that are "end-capped" have a minimal number of free silanol groups and can significantly improve the peak shape for basic compounds.[3]

Issue 4: Co-elution of this compound with Other Tropane Alkaloids

  • Question: I am having difficulty separating this compound from other closely related tropane alkaloids like atropine (B194438) and scopolamine (B1681570) in my chromatograms. What can I do to improve the resolution?

  • Answer: The separation of structurally similar alkaloids can be challenging. For column chromatography, adding a basic modifier like ammonia (B1221849) or triethylamine (0.5-2%) to your mobile phase is highly effective in neutralizing the active sites on the silica gel, leading to sharper and more symmetrical peaks which can improve separation.[2] For HPLC, a gradient elution may be necessary. For instance, a gradient starting with a lower concentration of the organic solvent (e.g., acetonitrile) and gradually increasing it can improve the separation of compounds with different polarities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the initial extraction of this compound from plant material?

A1: A common and effective method for extracting tropane alkaloids is to use an acidified aqueous solution (e.g., with sulfuric or hydrochloric acid at a pH of 2) to extract the alkaloids as their salts. Following this, the aqueous extract is basified (e.g., with ammonia or sodium carbonate to a pH of 9-10) and the free base alkaloids are extracted into an organic solvent like chloroform (B151607) or dichloromethane (B109758).[2][5] Some studies have also reported success with a mixture of chloroform-methanol-ammonia (15:15:1 v/v/v) for direct extraction.[1]

Q2: How can I remove chlorophyll (B73375) and other pigments from my extract?

A2: Chlorophyll and other pigments can be a significant source of impurity. One approach is to perform an initial extraction with a non-polar solvent like petroleum ether on the basified plant material before proceeding with the main alkaloid extraction.[6] Another method involves precipitating chlorophyll from an ethanolic extract by concentrating it and allowing it to stand at a low temperature.[7] Using a solid-phase extraction (SPE) step with a suitable cartridge (e.g., C18 or a cation-exchange cartridge) can also be very effective in removing pigments and other interferences before chromatographic purification.[3]

Q3: What are the most effective chromatographic techniques for purifying this compound to a high degree?

A3: A multi-step chromatographic approach is often necessary to achieve high purity. Medium-pressure liquid chromatography (MPLC) can be a good initial step for fractionating the crude extract.[8] This can be followed by preparative high-performance liquid chromatography (prep-HPLC) for fine purification of the target fractions.[8] High-speed counter-current chromatography (HSCCC) is another powerful technique that avoids the use of solid supports, thereby preventing irreversible adsorption of the sample.[9] For all chromatographic methods, careful optimization of the mobile phase and stationary phase is crucial for achieving good separation.

Q4: Can this compound degrade during the isolation process?

A4: Yes, this compound, being an ester of tropic acid, is susceptible to hydrolysis under harsh acidic or basic conditions, especially when combined with heat.[2] It is advisable to use dilute acids and bases and to avoid excessive heating during extraction and concentration steps.

Quantitative Data on Tropane Alkaloid Isolation

While specific quantitative data for this compound yield and purity across different protocols is limited in the available literature, the following table summarizes reported data for the major tropane alkaloids, atropine and scopolamine, from Atropa belladonna. This can provide a general benchmark for expected yields.

Plant PartExtraction MethodAnalytical MethodAlkaloidYield/ContentPurityReference
FruitMethanol (B129727) extraction followed by acid-base partitioningHPLCAtropine46.7 mg/gNot specified[10]
FruitMethanol extraction followed by acid-base partitioningHPLCScopolamine8.74 mg/gNot specified[10]
LeavesMethanol extraction followed by acid-base partitioningHPLCAtropine0.16 - 0.27 %Not specified[11]
RootsSolid-liquid extraction coupled with RF-pertractionNot specifiedAtropineNot specified87%[12]
Stem and LeavesModified Bubble Column Extraction with Ultrasonic BathUV-Visible SpectroscopyAtropine6.81% (extracted)Not specified[1][13]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Tropane Alkaloids

This protocol is a standard method for the initial extraction of a crude alkaloid mixture from plant material.

  • Maceration: Mix the pulverized plant material with an aqueous acidic solution (e.g., 0.1 M HCl, pH ~2).

  • Extraction: Allow the mixture to stand for a specified period (e.g., 24-48 hours) with occasional agitation, or use sonication for a shorter duration (e.g., 15-30 minutes).

  • Filtration: Filter the mixture to separate the acidic aqueous extract from the solid plant material.

  • Basification: Adjust the pH of the aqueous extract to 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate).

  • Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times (at least 3x) with an immiscible organic solvent such as dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Solid-Phase Extraction (SPE) for Clean-up

This protocol is used to remove interfering substances from the initial acidic extract before further purification.

  • Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) by washing with methanol followed by equilibration with 0.1 M HCl.

  • Sample Loading: Load the acidic extract from the initial extraction onto the conditioned cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 0.1 M HCl to remove neutral and acidic interferences, followed by a wash with methanol to remove non-polar interferences.

  • Elution: Elute the tropane alkaloids from the cartridge using a 5% ammonium hydroxide solution in methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen. The residue can then be reconstituted in a suitable solvent for HPLC analysis or further purification.

Visualizations

Experimental_Workflow_Acid_Base_Extraction plant_material Powdered Plant Material acidic_extraction Acidic Aqueous Extraction (pH 2-3) plant_material->acidic_extraction filtration Filtration acidic_extraction->filtration basification Basification (pH 9-10) filtration->basification liquid_liquid_extraction Liquid-Liquid Extraction basification->liquid_liquid_extraction drying_concentration Drying and Concentration liquid_liquid_extraction->drying_concentration crude_extract Crude Alkaloid Extract drying_concentration->crude_extract

Caption: Workflow for Acid-Base Extraction of this compound.

SPE_Cleanup_Workflow acidic_extract Acidic Extract sample_loading Sample Loading acidic_extract->sample_loading conditioning SPE Cartridge Conditioning conditioning->sample_loading washing Washing Steps (Acid and Methanol) sample_loading->washing elution Elution with Basic Methanol washing->elution purified_alkaloids Purified Alkaloid Fraction elution->purified_alkaloids Troubleshooting_HPLC_Peak_Tailing start Peak Tailing Observed in HPLC cause Cause: Secondary interactions with acidic silanol groups start->cause solution1 Adjust Mobile Phase pH (< 3) cause->solution1 solution2 Use Mobile Phase Additive (e.g., TEA) cause->solution2 solution3 Use Base-Deactivated (End-Capped) Column cause->solution3 improved_peak Improved Peak Shape solution1->improved_peak solution2->improved_peak solution3->improved_peak

References

Addressing Belladonnine solubility problems in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with belladonnine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

This compound is a tropane (B1204802) alkaloid found in plants of the Solanaceae family.[1] It is structurally a dimer of apoatropine.[1] Commercially available this compound may sometimes be a mixture with atropine (B194438).[1]

This compound is sparingly soluble in water but soluble in several organic solvents.[2]

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous experimental buffer. What is causing this?

This is a common issue when a concentrated stock solution of a lipophilic compound, like this compound, is introduced into an aqueous buffer. The abrupt change in solvent polarity from an organic solvent (like DMSO or ethanol) to the aqueous buffer can cause the compound to exceed its solubility limit in the final solution, leading to precipitation.

Q3: How does pH affect the solubility of this compound?

As a tropane alkaloid containing basic nitrogen atoms, this compound's solubility is expected to be highly pH-dependent. At acidic pH, the nitrogen atoms will be protonated, forming a more soluble salt. As the pH increases towards and beyond its pKa, this compound will be in its less soluble free base form. Therefore, you will likely observe higher solubility at lower pH values.

Q4: What is the pKa of this compound?

Q5: Can this compound degrade in my experimental buffer?

Yes, tropane alkaloids like this compound can be susceptible to degradation in aqueous solutions, particularly through hydrolysis of the ester linkages.[4] This degradation is influenced by pH and temperature.[4] Studies on related tropane alkaloids suggest that unbuffered solutions may offer greater stability.[4]

Troubleshooting Guide

Issue 1: this compound Precipitates Immediately Upon Addition to Buffer
Potential Cause Troubleshooting Steps
Exceeded Aqueous Solubility 1. Decrease Final Concentration: Lower the final concentration of this compound in your experiment. 2. Optimize Stock Solution: Prepare a more concentrated stock in your organic solvent to minimize the volume added to the buffer. 3. Step-wise Dilution: Instead of adding the stock directly, perform serial dilutions in the aqueous buffer while vortexing.
Inappropriate Solvent for Stock Solution 1. Use a Water-Miscible Organic Solvent: Ensure your stock is prepared in a water-miscible solvent like DMSO or ethanol.
pH of the Buffer 1. Lower the Buffer pH: If your experiment allows, use a buffer with a lower pH (e.g., pH 5-6) to increase the solubility of the basic this compound.
Issue 2: Solution Becomes Cloudy or Precipitates Over Time
Potential Cause Troubleshooting Steps
Slow Crystallization 1. Use Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins in your buffer. 2. Maintain a Lower Temperature: If compatible with your experiment, storing the final solution at 4°C may improve stability.
Degradation 1. Prepare Fresh Solutions: Prepare your final this compound solution immediately before use. 2. Assess Stability: Perform a time-course experiment to determine the stability of this compound in your specific buffer and conditions (see Experimental Protocols).

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent Solubility Reference
WaterSparingly Soluble[2]
Petroleum EtherSparingly Soluble[2]
ChloroformSoluble[2][5]
DichloromethaneSoluble[5][6]
Ethyl AcetateSoluble[5][6]
DMSOSoluble[5][6]
AcetoneSoluble[5][6]

Table 2: Predicted Physicochemical Properties of Beta-Belladonnine

Property Predicted Value Source
Molecular Weight 542.7 g/mol PubChem
XLogP3-AA 6PubChem

Note: The high XLogP3-AA value suggests that beta-belladonnine is significantly lipophilic.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Selection: Choose a high-purity, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Dissolution: Add the solvent to the this compound powder.

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. For higher concentrations, gentle warming to 37°C in an ultrasonic bath may be necessary.[6]

  • Storage: Store the stock solution at -20°C in a tightly sealed container. It is recommended to prepare and use the solution on the same day; however, stock solutions can generally be stored for several months at -20°C.[6]

Protocol 2: Determining the Approximate Solubility of this compound in a Specific Buffer
  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to your experimental buffer in a glass vial.

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate the Undissolved Solid:

    • Centrifuge the solution to pellet the undissolved this compound.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantify the Dissolved this compound:

    • Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard curve with known concentrations of this compound to accurately determine the concentration in your sample.

Visualizations

experimental_workflow start Start: this compound Solubility Issue prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) start->prep_stock add_to_buffer Add Stock to Aqueous Buffer prep_stock->add_to_buffer observe Observe for Precipitation add_to_buffer->observe no_precipitate No Precipitation: Proceed with Experiment observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc adjust_ph Adjust Buffer pH (if possible) troubleshoot->adjust_ph solubilizer Add Solubilizing Agent troubleshoot->solubilizer re_evaluate Re-evaluate Solubility lower_conc->re_evaluate adjust_ph->re_evaluate solubilizer->re_evaluate re_evaluate->no_precipitate Successful re_evaluate->precipitate Unsuccessful logical_relationship cluster_factors Factors Influencing this compound Solubility cluster_outcomes Observed Outcomes pH pH of Buffer Solubility Aqueous Solubility pH->Solubility Lower pH increases solubility Stability Chemical Stability (Degradation) pH->Stability Can influence hydrolysis rate pKa pKa of this compound (estimated 7.5-10.0) pKa->Solubility Solubility decreases above pKa Temperature Temperature Temperature->Solubility Effect is compound-specific Temperature->Stability Higher temperature can increase degradation Solvent Co-solvent Presence (e.g., DMSO) Solvent->Solubility Increases solubility

References

Validation & Comparative

Comparative Analysis of the Anticholinergic Activities of Atropine and the Principal Alkaloids of Atropa belladonna

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anticholinergic properties of atropine (B194438) and the primary anticholinergic alkaloids found in Atropa belladonna: scopolamine (B1681570) and hyoscyamine (B1674123). Due to the scarcity of specific quantitative data for the compound "belladonnine," this guide will focus on the well-characterized active constituents of the Atropa belladonna plant. The information presented herein is intended to be an objective resource, supported by experimental data, to aid in research and drug development.

Introduction to Belladonna Alkaloids and Atropine

Atropa belladonna, commonly known as deadly nightshade, is a plant that contains several tropane (B1204802) alkaloids with potent anticholinergic activity.[1] The most significant of these are atropine, scopolamine, and hyoscyamine.[2] These compounds exert their effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3] Atropine is a racemic mixture of D-hyoscyamine and L-hyoscyamine, with the L-isomer being the more active component.[4] Scopolamine (also known as hyoscine) is another major alkaloid present in the plant.[5] This guide will compare the anticholinergic activity of these key alkaloids.

Quantitative Comparison of Anticholinergic Activity

The anticholinergic potency of these alkaloids is typically quantified by their binding affinity (Ki) to the five subtypes of muscarinic acetylcholine receptors (M1-M5). A lower Ki value indicates a higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Source(s)
Atropine 1.27±0.363.24±1.162.21±0.530.77±0.432.84±0.84APExBIO
Scopolamine 0.835.30.340.380.34ResearchGate
Hyoscyamine -----[6]

Muscarinic Receptor Signaling Pathways

The anticholinergic effects of atropine and belladonna alkaloids are mediated through the blockade of muscarinic acetylcholine receptors. These G-protein coupled receptors are integral to the parasympathetic nervous system.[3] The five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins and thus activate distinct signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the general signaling pathways of muscarinic receptors:

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 ACh PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o ACh AC_inhibition Adenylyl Cyclase Inhibition Gi_o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease

Muscarinic Acetylcholine Receptor Signaling Pathways

Experimental Protocols

The determination of anticholinergic activity and receptor binding affinity relies on established in vitro assays. Below are the methodologies for two key experiments.

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of atropine, scopolamine, and hyoscyamine for muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine).

  • Test compounds (atropine, scopolamine, hyoscyamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare setup Set up Assay Plate (Membranes + Radioligand + Test Compound) prepare->setup incubate Incubate to Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Experimental Workflow for Radioligand Binding Assay

This assay is a functional analysis that characterizes the competitive antagonism of a drug.

Objective: To determine the pA2 value, a measure of the antagonist's potency, for atropine, scopolamine, and hyoscyamine.

Materials:

  • Isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum).

  • Organ bath setup with a transducer to measure tissue contraction.

  • Agonist (e.g., acetylcholine or carbachol).

  • Antagonist (atropine, scopolamine, or hyoscyamine).

  • Physiological salt solution (e.g., Tyrode's solution).

Procedure:

  • Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

  • Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to determine its EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the antagonist for a predetermined period.

  • Agonist Response in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in presence of antagonist) / EC50 (control).

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the resulting linear regression is the pA2 value. For a competitive antagonist, the slope of the Schild plot should be close to 1.

Conclusion

Atropine, scopolamine, and hyoscyamine are potent anticholinergic alkaloids found in Atropa belladonna. While all three act as competitive antagonists at muscarinic acetylcholine receptors, there are subtle differences in their binding affinities for the various receptor subtypes. Scopolamine, for instance, exhibits a particularly high affinity for M3, M4, and M5 receptors. Atropine demonstrates high affinity across all five subtypes. Hyoscyamine's potency is very similar to that of atropine.[6] The choice of which compound to use in a research or clinical setting will depend on the desired selectivity and physiological effect. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of the anticholinergic properties of these and other compounds.

References

Belladonnine vs. Scopolamine: A Comparative Analysis of Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of belladonnine and scopolamine (B1681570), two prominent tropane (B1204802) alkaloids. While both compounds are known for their anticholinergic properties, their interaction with various receptor subtypes can differ significantly, leading to distinct pharmacological profiles. This document aims to present the available experimental data to facilitate further research and drug development.

Introduction

This compound and scopolamine are alkaloids naturally found in plants of the Solanaceae family. Their primary mechanism of action involves the blockade of muscarinic acetylcholine (B1216132) receptors, which are instrumental in mediating the effects of the parasympathetic nervous system. Understanding the specific binding affinities of these compounds for different muscarinic receptor subtypes (M1-M5) is crucial for predicting their therapeutic effects and potential side effects.

It is important to note that while extensive quantitative binding data is available for scopolamine, there is a notable lack of specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound in publicly accessible scientific literature. The information available for this compound is largely qualitative, describing it as a muscarinic receptor antagonist.

Quantitative Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities of scopolamine for human muscarinic acetylcholine receptors (M1-M5) and the serotonin (B10506) 5-HT3 receptor. The binding affinity is expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.

Receptor SubtypeScopolamine Kᵢ (nM)[1]This compound Kᵢ (nM)
Muscarinic M10.83Data not available
Muscarinic M25.3Data not available
Muscarinic M30.34Data not available
Muscarinic M40.38Data not available
Muscarinic M50.34Data not available
Serotonin 5-HT34900 - 6760[2][3][4][5]Data not available

Note: The Kᵢ values for the 5-HT3 receptor were determined to be 4.90 µM and 6.76 µM in separate studies, which correspond to 4900 nM and 6760 nM, respectively.[2][3][4][5]

Experimental Protocols

The determination of receptor binding affinities, such as the Kᵢ values presented above, is typically achieved through radioligand binding assays. Below is a generalized protocol for a competitive binding assay, a common method used in these determinations.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., scopolamine or this compound) to compete with a radiolabeled ligand for binding to a specific receptor.

1. Receptor Preparation:

  • Source: Tissues or cells endogenously expressing the target receptor, or cell lines genetically engineered to express a specific receptor subtype.
  • Membrane Preparation: The cells or tissues are homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which contain the receptors. The protein concentration of the membrane preparation is then determined.

2. Assay Procedure:

  • Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the receptor preparation in a multi-well plate.
  • Competition: A range of concentrations of the unlabeled test compound is added to different wells to compete with the radioligand for binding to the receptor.
  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • IC₅₀ Determination: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
  • Kᵢ Calculation: The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Visualizations

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The five subtypes are broadly categorized into two main signaling pathways based on the G protein they couple to.

  • M1, M3, and M5 Receptors: These receptors primarily couple to G proteins of the Gq/11 family.

  • M2 and M4 Receptors: These receptors typically couple to G proteins of the Gi/o family.

Below are diagrams illustrating these signaling pathways and the experimental workflow of a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathway (Gq/11) Ligand Acetylcholine / Antagonist (this compound, Scopolamine) Receptor M1, M3, M5 Receptor Ligand->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Muscarinic Receptor Signaling Pathway (Gi/o) Ligand Acetylcholine / Antagonist (this compound, Scopolamine) Receptor M2, M4 Receptor Ligand->Receptor Binds G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Cellular_Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Competitive Radioligand Binding Assay Workflow Start Start Receptor_Prep Receptor Membrane Preparation Start->Receptor_Prep Incubation Incubation: Receptor + Radioligand + Unlabeled Competitor Receptor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: IC₅₀ and Kᵢ Determination Counting->Analysis End End Analysis->End

Caption: Workflow of a competitive radioligand binding assay.

References

A Guide to the Validation of Analytical Methods for Belladonna Alkaloids Using Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for an analytical method for the quantification of belladonna alkaloids, with a specific focus on the use of reference standards. The information presented here is intended to assist researchers, scientists, and drug development professionals in establishing reliable and accurate analytical methods for quality control and research purposes. While the detailed experimental data pertains to the validation of an HPLC method for atropine (B194438), a primary alkaloid in Atropa belladonna, the principles and procedures are broadly applicable to other belladonna alkaloids, such as belladonnine.

Importance of Method Validation

Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] A properly validated method ensures the reliability, accuracy, and precision of analytical data, which is essential for regulatory compliance and ensuring the safety and efficacy of pharmaceutical products.[2] The validation process typically evaluates several key parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Comparison of Analytical Method Validation Parameters

The following table summarizes the validation parameters for a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of atropine in Atropa belladonna leaves, utilizing a reference standard.[4][5][6][7] This data can serve as a benchmark when validating similar analytical methods.

Validation ParameterResultAcceptance Criteria
Specificity/Selectivity The method was specific for atropine, with no interference from other components in the sample matrix. This was confirmed by comparing the UV profiles and purity of the atropine peaks in reference and sample solutions.[4][5][6][7]The peak of interest should be free from any co-eluting peaks.
Linearity (r²) 0.9996[4][5][6]r² ≥ 0.99
Range (µg/mL) 50 - 200[4][5][6][7]The range should cover the expected concentration of the analyte in the samples.[8]
Accuracy (% Recovery) 103.0%[4][5][6][7]Typically between 80% and 120%.[8]
Precision (RSD%) Not explicitly stated in the provided text, but the method was reported as precise and reproducible.[4][5][6][7]For assay, RSD ≤ 2%.
Limit of Detection (LOD) (µg/mL) 3.75[4][5][6][7]The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) (µg/mL) 11.4[4][5][6][7]The lowest concentration of analyte that can be determined with acceptable precision and accuracy.

Experimental Protocol: HPLC Method for Atropine Quantification

This section details the experimental methodology for the validated HPLC method for quantifying atropine in Atropa belladonna leaves.[4][5][6][7][9]

Materials and Reagents
Instrumentation and Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).[4][9]

  • Column: C18 column.[4][9]

  • Mobile Phase: A linear gradient system using two mobile phases:

    • Mobile Phase A: Water with trifluoroacetic acid.[4]

    • Mobile Phase B: Acetonitrile with trifluoroacetic acid.[4]

  • Gradient Program: 0.00 min, 5% B; 15.00 min, 100% B; hold at 100% B until 20.00 min. A 10-minute equilibration at 5% B was performed between injections.[9]

  • Flow Rate: 0.7 mL/min[9]

  • Injection Volume: 10 µL[9]

  • Detection Wavelength: 210 nm[4][9]

Sample Preparation
  • Extraction: Powdered Atropa belladonna leaves (approximately 0.25 g) were extracted with 15 mL of methanol in an ultrasonic bath for 60 minutes.[9]

  • Filtration: The crude methanolic extract was filtered, and the solvent was removed using a rotary evaporator.[9]

  • Acid-Base Extraction:

    • The dried extract was dissolved in 25 mL of 5% hydrochloric acid.[9]

    • This acidic aqueous phase was washed three times with 20 mL of dichloromethane, and the organic phases were discarded.[9]

    • The aqueous phase was then basified to pH 10 with ammonium hydroxide.[9]

    • The alkaloids were extracted five times with 20 mL of dichloromethane.[9]

  • Final Preparation: The combined organic phases were dried with anhydrous sodium sulfate, filtered, and the solvent was evaporated. The resulting dry extract of alkaloids was dissolved in methanol in a 5 mL volumetric flask and filtered through a 0.45 µm membrane before injection into the HPLC system.[9]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows involved in the validation of an analytical method for belladonna alkaloids.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_purpose Define Analytical Method Purpose select_method Select Analytical Method (e.g., HPLC) define_purpose->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Reference Standards define_parameters->prepare_standards perform_analysis Perform Analytical Measurements prepare_standards->perform_analysis prepare_samples Prepare Samples prepare_samples->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data evaluate_specificity Evaluate Specificity collect_data->evaluate_specificity evaluate_linearity Evaluate Linearity collect_data->evaluate_linearity evaluate_accuracy Evaluate Accuracy collect_data->evaluate_accuracy evaluate_precision Evaluate Precision collect_data->evaluate_precision determine_lod_loq Determine LOD & LOQ collect_data->determine_lod_loq validation_report Prepare Validation Report evaluate_specificity->validation_report evaluate_linearity->validation_report evaluate_accuracy->validation_report evaluate_precision->validation_report determine_lod_loq->validation_report method_sop Develop Standard Operating Procedure validation_report->method_sop

Caption: Workflow for Analytical Method Validation.

Sample_Preparation_Workflow start Start: Powdered Belladonna Leaves extraction Methanolic Extraction (Ultrasonication) start->extraction filtration1 Filtration extraction->filtration1 evaporation1 Solvent Evaporation (Rotary Evaporator) filtration1->evaporation1 dissolution Dissolution in 5% HCl evaporation1->dissolution washing Washing with Dichloromethane (x3) dissolution->washing basification Basification to pH 10 (Ammonium Hydroxide) washing->basification extraction2 Extraction with Dichloromethane (x5) basification->extraction2 drying Drying with Anhydrous Sodium Sulfate extraction2->drying filtration2 Filtration drying->filtration2 evaporation2 Solvent Evaporation filtration2->evaporation2 final_dissolution Dissolution in Methanol evaporation2->final_dissolution filtration3 Filtration (0.45 µm) final_dissolution->filtration3 end End: Sample Ready for HPLC Injection filtration3->end

Caption: Sample Preparation Workflow for Belladonna Alkaloids.

Reference Standards

The use of well-characterized reference standards is fundamental to the accuracy and reliability of any analytical method validation.[8] Several suppliers provide high-purity reference standards for belladonna alkaloids, including atropine and this compound. It is crucial to obtain a certificate of analysis for any reference standard used, confirming its identity and purity.

Potential Suppliers of Belladonna Alkaloid Reference Standards:

  • BioCrick[10][11]

  • Sigma-Aldrich[9]

  • LGC Standards[12]

When selecting a reference standard, ensure it is suitable for the intended analytical technique and meets the required quality standards (e.g., pharmacopeial grade, certified reference material).

Conclusion

The validation of an analytical method for this compound or other belladonna alkaloids is a systematic process that requires careful planning, execution, and documentation. By following established guidelines and utilizing high-purity reference standards, researchers and drug development professionals can ensure the generation of accurate and reliable data. The provided HPLC method for atropine serves as a robust example of a validated procedure, and the outlined principles can be adapted for the development and validation of methods for other related compounds.

References

Cross-validation of Belladonnine quantification methods (HPLC vs. UPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and natural product analysis, the accurate quantification of specific alkaloids is paramount. Belladonnine, a tropane (B1204802) alkaloid found in plants of the Solanaceae family, requires precise analytical methods for its detection and measurement. This guide provides a comprehensive cross-validation of two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the quantification of this compound and related tropane alkaloids.

While direct comparative studies on this compound are limited, this guide synthesizes data from validated methods for atropine (B194438), a structurally similar and more abundant alkaloid from Atropa belladonna, to present a robust comparison. The insights provided will aid in method selection based on analytical needs such as throughput, sensitivity, and sample complexity.

Executive Summary: HPLC vs. UPLC for Alkaloid Analysis

Ultra-Performance Liquid Chromatography (UPLC) generally offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) in terms of speed, resolution, and sensitivity.[1][2] UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and operate at higher pressures, leading to faster analysis times and improved separation efficiency.[3][4] This enhanced performance can be critical for the analysis of complex mixtures and for detecting trace-level impurities.[1]

However, HPLC remains a reliable and cost-effective technique, widely used in quality control laboratories.[5] The choice between HPLC and UPLC will depend on the specific requirements of the analysis, including the desired level of sensitivity, the number of samples to be processed, and budgetary considerations.[1]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and UPLC methods for the quantification of tropane alkaloids, based on published data for atropine analysis.

Performance MetricHPLC MethodUPLC/UHPLC Method
Linearity Range 50 - 200 µg/mL2.5 - 17.5 µg/mL; 50 - 250 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 3.75 µg/mL0.0033 µg/mL; 3.9 µg/mL
Limit of Quantification (LOQ) 11.4 µg/mL0.0102 µg/mL; 13.1 µg/mL
Analysis Time ~40 minutes~8 minutes

Experimental Protocols

Detailed experimental protocols are essential for achieving reproducible and reliable results. Below are representative methodologies for the quantification of tropane alkaloids using HPLC and UPLC.

HPLC Method for Atropine Quantification

This protocol is based on a validated method for the quantification of atropine in Atropa belladonna leaves.

1. Sample Preparation:

  • An acid-base extraction is performed on the plant material.[6]

  • The powdered plant material is extracted with methanol.[6]

  • The resulting extract is then subjected to a liquid-liquid extraction using 5% HCl and dichloromethane.[6]

2. Chromatographic Conditions:

  • Column: C18 column.[6]

  • Mobile Phase: A gradient system of water and acetonitrile (B52724), both acidified with trifluoroacetic acid.[6]

  • Flow Rate: Approximately 0.7 to 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 210 nm.[6]

  • Injection Volume: 10 µL.

UPLC/UHPLC Method for Atropine Quantification

This protocol is based on a validated UPLC method for the determination of atropine and its impurities.

1. Sample Preparation:

  • For pharmaceutical dosage forms, samples are typically dissolved in an appropriate solvent, such as water.

  • For plant extracts, a similar acid-base extraction and purification as described for the HPLC method can be employed.

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient elution using Solvent A (0.1% H₃PO₄ in water) and Solvent B (0.1% H₃PO₄ in 90% acetonitrile and 10% water).[7]

  • Flow Rate: 0.2 to 0.5 mL/min.[8]

  • Detection: PDA detector.

  • Injection Volume: 1 µL.[9]

Visualizing the Analytical Workflow

To illustrate the logical flow of a chromatographic analysis for this compound quantification, the following diagrams outline the general experimental workflow and the decision-making process for method selection.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Plant Material / Pharmaceutical Sample Extraction Extraction of Alkaloids Sample->Extraction Purification Filtration / Purification Extraction->Purification Injection Injection Purification->Injection HPLC HPLC System UPLC UPLC System Separation Chromatographic Separation Injection->Separation Detection UV/DAD or MS Detection Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Report Report Generation Quantification->Report

General workflow for this compound analysis.

G Start Define Analytical Needs HighThroughput High Throughput Needed? Start->HighThroughput HighSensitivity High Sensitivity Required? HighThroughput->HighSensitivity Yes HPLC Select HPLC HighThroughput->HPLC No ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix Yes UPLC Select UPLC HighSensitivity->UPLC No ComplexMatrix->UPLC Yes ComplexMatrix->HPLC No

Decision tree for method selection.

References

Belladonnine and its Synthetic Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the naturally occurring tropane (B1204802) alkaloid, belladonnine, and its synthetic derivatives. Due to a scarcity of direct research on this compound itself, this comparison leverages data from the well-studied, structurally similar belladonna alkaloid, atropine, as a benchmark. The guide also explores the broader context of synthetic tropane alkaloid derivatives to infer the potential for modulating biological activity through chemical synthesis.

Introduction to this compound

This compound is a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna. Structurally, it is a dimer of apoatropine. Like other belladonna alkaloids, its primary pharmacological effect is attributed to its anticholinergic properties, acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] These receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.

Comparative Biological Activity

Table 1: Comparative Anticholinergic Activity of Tropane Alkaloids

CompoundTarget Receptor(s)Biological ActivityQuantitative Data (Ki in nM)
This compound Muscarinic Acetylcholine Receptors (M1-M5)Anticholinergic (presumed)Not available in literature
Synthetic this compound Derivatives Muscarinic Acetylcholine Receptors (M1-M5)Anticholinergic (expected)Not available in literature
Atropine (Reference) Muscarinic Acetylcholine Receptors (M1-M5)Competitive AntagonistM1: 0.6, M2: 25, M4: 25.1

Note: Atropine Ki values are for illustrative purposes and can vary based on experimental conditions. The values presented are representative of data found in the literature for different receptor subtypes.

Signaling Pathways

The primary mechanism of action for this compound and its derivatives is the blockade of muscarinic acetylcholine receptors. These G-protein coupled receptors are classified into five subtypes (M1-M5), which couple to different intracellular signaling cascades.

M1, M3, and M5 Receptor Signaling Pathway

These receptors primarily couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

M1_M3_M5_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Activates This compound This compound / Derivative This compound->Receptor Blocks Gq11 Gq/11 Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC M2_M4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Activates This compound This compound / Derivative This compound->Receptor Blocks Gio Gi/o Receptor->Gio AC Adenylyl Cyclase (AC) Gio->AC Inhibits IonChannel Ion Channel Gio->IonChannel Modulates cAMP ↓ cAMP AC->cAMP Modulation Channel Modulation experimental_workflow A Prepare serial dilutions of the test compound. B Set up 96-well plate with: - Total Binding (Radioligand + Membranes) - Non-specific Binding (Radioligand + Atropine + Membranes) - Competition (Radioligand + Test Compound + Membranes) A->B C Incubate at room temperature for 60-90 minutes. B->C D Terminate reaction by rapid vacuum filtration through a glass fiber filter mat. C->D E Wash filters with ice-cold wash buffer. D->E F Dry filters and add scintillation cocktail. E->F G Count radioactivity using a liquid scintillation counter. F->G H Analyze data to determine IC50 and calculate Ki. G->H

References

A Comparative Analysis of Belladonna Alkaloid Stereoisomers: Unraveling the Nuances of Atropine and Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological effects of key belladonna alkaloid stereoisomers reveals significant differences in their interactions with muscarinic acetylcholine (B1216132) receptors, leading to distinct physiological responses. While direct comparative studies on the stereoisomers of Belladonnine, a dimer of apoatropine, are scarce, a comprehensive analysis of the well-characterized alkaloids (-)-hyoscyamine (the active isomer of atropine) and (-)-scopolamine (B92485) provides valuable insights for researchers and drug development professionals.

The pharmacological actions of tropane (B1204802) alkaloids are known to be stereoselective, with different stereoisomers exhibiting varying affinities and binding characteristics to muscarinic receptors. This results in notable differences in potency between isomers. For instance, the S-(–)-isomer of hyoscyamine (B1674123) is estimated to be 30–300 times more potent than its R-(+)-isomer[1]. Atropine (B194438) itself is a racemic mixture of (+)- and (-)-hyoscyamine, with its pharmacological activity primarily attributed to the (-)-hyoscyamine content.

This guide provides a comparative overview of the effects of the key belladonna alkaloid stereoisomers, (-)-hyoscyamine and (-)-scopolamine, supported by experimental data and detailed protocols for key assays.

Quantitative Comparison of Muscarinic Receptor Binding Affinities

The primary mechanism of action for belladonna alkaloids is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). The binding affinity of these alkaloids to different muscarinic receptor subtypes (M1-M5) is a key determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki values in nM) of (-)-hyoscyamine and (-)-scopolamine for human muscarinic receptor subtypes.

CompoundM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)M4 Receptor (Ki, nM)M5 Receptor (Ki, nM)
(-)-Hyoscyamine 0.61.80.71.00.5
(-)-Scopolamine 1.22.51.02.10.8

Note: The Ki values are indicative and can vary based on the specific experimental conditions. The data presented is a representative summary from various binding assay studies.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a standard method for determining the binding affinity of belladonna alkaloid stereoisomers to muscarinic receptors.

1. Materials and Reagents:

  • Receptor Source: Membranes from cells expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Unlabeled Ligands: (-)-Hyoscyamine, (-)-Scopolamine, and Atropine (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Radioligand and membrane suspension.

    • Non-specific Binding: Radioligand, an excess of unlabeled atropine (e.g., 1 µM), and membrane suspension.

    • Competition Binding: Radioligand, varying concentrations of the test compound (e.g., (-)-hyoscyamine or (-)-scopolamine), and membrane suspension.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For competition binding assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of muscarinic receptors and the workflow of a radioligand binding assay.

muscarinic_signaling cluster_receptor Cell Membrane Muscarinic_Receptor Muscarinic Receptor G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Acetylcholine Acetylcholine (Agonist) Acetylcholine->Muscarinic_Receptor Binds & Activates Belladonna_Alkaloid Belladonna Alkaloid (Antagonist) Belladonna_Alkaloid->Muscarinic_Receptor Binds & Blocks Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector_Enzyme Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) Effector_Enzyme->Second_Messengers Cellular_Response Cellular Response Second_Messengers->Cellular_Response

Caption: General signaling pathway of muscarinic acetylcholine receptors.

binding_assay_workflow Start Start Membrane_Prep Membrane Preparation (Receptor Source) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separation of Bound/Free Ligand) Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Interspecies Metabolism of Belladonnine and Related Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of belladonnine and its closely related isomer, atropine (B194438), across various species. Understanding these interspecies differences is crucial for the accurate extrapolation of preclinical data to human clinical trials and for the development of novel therapeutics based on tropane (B1204802) alkaloids. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Introduction

This compound, a tropane alkaloid found in plants of the Solanaceae family, is an isomer of atropine. Atropine itself is a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine. Due to their structural similarities, the metabolic fate of these compounds is often discussed collectively. The primary metabolic pathways for these alkaloids involve hydrolysis of the ester linkage and modifications to the tropane ring and N-methyl group. Significant variations in these metabolic pathways have been observed across different species, largely attributable to the presence or absence of specific enzymes.

Quantitative Comparison of Metabolic Pathways

The metabolism of atropine, and by extension this compound, exhibits remarkable differences among species. The most notable variation is the presence of a highly active atropinesterase in some rabbits, which is absent in humans and many other laboratory animals. [1][2][3][4]

Species Primary Metabolic Pathway(s) Key Enzymes Involved Major Metabolites Percentage of Unchanged Drug Excreted Reference(s)
Human N-demethylation, N-oxidation, Ester Hydrolysis Cytochrome P450 enzymes, Other carboxylesterases Noratropine, Atropine-N-oxide, Tropine, Tropic acid ~50% [1][5][6][7]
Rabbit (Atropinesterase-positive) Rapid Ester Hydrolysis Atropinesterase (a carboxylesterase) Tropine, Tropic acid Low [1][2][3][4]
Rabbit (Atropinesterase-negative) Slower Ester Hydrolysis and other pathways Low levels of other esterases Tropine, Tropic acid, and other minor metabolites Higher than positive rabbits [4]
Mouse Ester Hydrolysis (slow) Carboxylesterases (atropinesterase not significant) Not well characterized in detail High [8]
Rat Ester Hydrolysis and other pathways Carboxylesterases Not well characterized in detail Not specified [3]
Dog Slow Ester Hydrolysis Carboxylesterases Not well characterized in detail Not specified [4]
Pig Slow Ester Hydrolysis Carboxylesterases Not well characterized in detail Not specified [4]

| Rhesus Monkey | Slow Ester Hydrolysis | Carboxylesterases | Not well characterized in detail | Not specified | [4][5]|

Experimental Protocols

1. In Vitro Determination of Atropinesterase Activity in Plasma

This protocol is adapted from studies investigating the presence of atropinesterase in various species. [4]

  • Objective: To determine the rate of atropine hydrolysis in plasma samples.

  • Materials:

    • Plasma samples from different species.

    • Atropine sulfate (B86663) solution (substrate).

    • Phosphate buffered saline (PBS), pH 7.4.

    • Tropic acid standard solution.

    • Acetonitrile (B52724) (for protein precipitation).

    • High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column and UV detector.

  • Procedure:

    • Plasma samples are thawed and centrifuged to remove any precipitates.

    • Atropine sulfate solution is added to the plasma to a final concentration of 1 mg/mL.

    • The mixture is incubated at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).

    • The reaction is stopped by adding an equal volume of ice-cold acetonitrile to precipitate plasma proteins.

    • Samples are centrifuged, and the supernatant is collected.

    • The concentrations of atropine and its hydrolysis product, tropic acid, are quantified using a validated HPLC method.

    • The rate of atropine hydrolysis is calculated from the decrease in atropine concentration and the increase in tropic acid concentration over time.

2. In Vivo Metabolite Profiling in Urine

This protocol is based on human studies that identified atropine metabolites. [6][7]

  • Objective: To identify and quantify the major metabolites of atropine excreted in urine.

  • Materials:

    • Radiolabeled ([³H]) atropine sulfate for administration.

    • Urine collection apparatus.

    • Solid-phase extraction (SPE) cartridges for sample cleanup.

    • HPLC system coupled with a radiodetector and/or a mass spectrometer (LC-MS).

    • Reference standards for atropine, noratropine, atropine-N-oxide, tropine, and tropic acid.

  • Procedure:

    • A single dose of [³H]-atropine sulfate is administered to the subject (human or animal).

    • Urine is collected at specified intervals over 48-72 hours.

    • The total radioactivity in each urine sample is determined by liquid scintillation counting.

    • Urine samples are pre-treated, often involving enzymatic hydrolysis to cleave any conjugates, followed by SPE for cleanup and concentration of the analytes.

    • The concentrated extracts are analyzed by HPLC with radiometric detection to separate the radioactive metabolites.

    • Metabolites are identified by comparing their retention times with those of authentic standards.

    • Confirmation of metabolite structures is achieved using LC-MS by comparing their mass spectra and fragmentation patterns with those of the standards.

    • The percentage of each metabolite relative to the total administered dose is calculated based on the radioactivity detected for each peak.

Visualizations

Belladonnine_Metabolism cluster_pathways Metabolic Pathways Human Human, Monkey, Dog, Pig, Mouse Hydrolysis Ester Hydrolysis Human->Hydrolysis Slow (Carboxylesterases) Oxidation N-Oxidation Human->Oxidation CYP450 Demethylation N-Demethylation Human->Demethylation CYP450 Rabbit_pos Rabbit (Atropinesterase-positive) Rabbit_pos->Hydrolysis Rapid (Atropinesterase) This compound This compound / Atropine This compound->Hydrolysis This compound->Oxidation This compound->Demethylation Tropine_TropicAcid Tropine + Tropic Acid Hydrolysis->Tropine_TropicAcid Atropine_N_Oxide Atropine-N-Oxide Oxidation->Atropine_N_Oxide Noratropine Noratropine Demethylation->Noratropine

Caption: Interspecies differences in this compound/Atropine metabolism.

Experimental_Workflow cluster_invitro In Vitro Analysis (e.g., Plasma) cluster_invivo In Vivo Analysis (e.g., Urine) Plasma Plasma Sample Collection Incubation Incubation with this compound/Atropine at 37°C Plasma->Incubation Quenching Reaction Quenching & Protein Precipitation Incubation->Quenching Analysis_vitro HPLC or LC-MS Analysis Quenching->Analysis_vitro Dosing Administration to Animal Model Collection Urine/Feces Collection Dosing->Collection Extraction Sample Cleanup & Extraction (SPE) Collection->Extraction Analysis_vivo LC-MS/MS for Metabolite ID & Quantification Extraction->Analysis_vivo

References

A Head-to-Head Comparison of Belladonnine and Other Major Tropane Alkaloids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the pharmacological and physiochemical properties of key tropane (B1204802) alkaloids, including Belladonnine, atropine (B194438), scopolamine, and hyoscyamine (B1674123). This guide provides a comparative analysis of their receptor binding affinities, details of experimental protocols for their study, and visualizations of their mechanism of action.

Tropane alkaloids, a class of bicyclic organic compounds, are naturally occurring secondary metabolites found predominantly in plants of the Solanaceae family, such as the deadly nightshade (Atropa belladonna). These compounds, including the well-known atropine, scopolamine, and hyoscyamine, are recognized for their potent anticholinergic activity, acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] This guide focuses on a head-to-head comparison of these major tropane alkaloids with the less-studied this compound, a dimeric tropane alkaloid also found in Atropa belladonna.[4][5]

Quantitative Comparison of Receptor Binding Affinity

The primary mechanism of action for these tropane alkaloids is the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors integral to the parasympathetic nervous system. The affinity of these compounds for different muscarinic receptor subtypes (M1-M5) dictates their pharmacological profile and therapeutic applications. While extensive data is available for atropine, scopolamine, and hyoscyamine, quantitative binding data for this compound is limited. The following tables summarize the available data.

AlkaloidReceptor SubtypeBinding Affinity (Ki, nM)Binding Affinity (IC50, nM)Reference
Atropine M10.64.7[6][7]
M2--
M3--
M4--
M5--
Scopolamine M1-2.0[7]
M2--
M3--
M4--
M5--
Hyoscyamine M2--[7]
This compound Derivative (beta-Belladonnine) M2 (heart)-ED50: 13 µg/kg[8]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of antagonist potency. A lower value indicates a higher binding affinity. ED50 (median effective dose) for the this compound derivative is an in vivo measure of potency.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of pharmacological comparison. This section details the methodologies for key experiments cited in the study of tropane alkaloids.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of tropane alkaloids for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells).

  • Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Unlabeled tropane alkaloid (competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

  • Atropine (for determining non-specific binding).

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]-NMS (at a concentration close to its Kd), and varying concentrations of the unlabeled tropane alkaloid.

  • Total and Non-specific Binding: Include control wells for total binding (membranes + [3H]-NMS) and non-specific binding (membranes + [3H]-NMS + a high concentration of atropine, e.g., 10 µM).

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Extraction and Quantification of Tropane Alkaloids from Plant Material

This protocol describes a general procedure for the extraction and analysis of tropane alkaloids from plant sources.

Materials:

  • Dried and powdered plant material.

  • Extraction solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol).

  • Acidic solution (e.g., 0.5% HCl).

  • Ammonia (B1221849) solution.

  • Organic solvent for liquid-liquid extraction (e.g., dichloromethane).

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable column (e.g., C18).

  • Mass spectrometer (MS) for detection.

  • Reference standards for the tropane alkaloids of interest.

Procedure:

  • Extraction: Macerate the powdered plant material with the extraction solvent. The process can be enhanced using techniques like sonication or microwave-assisted extraction.

  • Acid-Base Extraction:

    • Evaporate the initial solvent and redissolve the residue in an acidic solution to protonate the alkaloids, making them water-soluble.

    • Wash the acidic solution with an organic solvent to remove non-alkaloidal impurities.

    • Make the aqueous solution alkaline with ammonia to deprotonate the alkaloids, making them soluble in organic solvents.

    • Perform a liquid-liquid extraction with an organic solvent like dichloromethane (B109758) to isolate the alkaloids.

  • Analysis:

    • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for chromatographic analysis.

    • Inject the sample into the HPLC or UPLC system.

    • Separate the alkaloids using a suitable mobile phase gradient.

    • Detect and quantify the alkaloids using mass spectrometry by comparing their retention times and mass spectra to those of the reference standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for tropane alkaloid analysis.

Muscarinic Acetylcholine Receptor Antagonism Signaling Pathway

Muscarinic_Antagonism cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mAChR Muscarinic Acetylcholine Receptor (M1, M3, M5) Gq Gq/11 mAChR->Gq mAChR2 Muscarinic Acetylcholine Receptor (M2, M4) Gi Gi/o mAChR2->Gi ACh Acetylcholine ACh->mAChR Binds & Activates ACh->mAChR2 Binds & Activates Antagonist Tropane Alkaloid (this compound, Atropine, etc.) Antagonist->mAChR Competitively Blocks Antagonist->mAChR2 Competitively Blocks PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca2+ Increase IP3_DAG->Ca_Increase Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_Increase->Cellular_Response1 AC Adenylyl Cyclase Gi->AC cAMP_Decrease cAMP Decrease AC->cAMP_Decrease Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate) cAMP_Decrease->Cellular_Response2

Caption: Muscarinic receptor antagonism by tropane alkaloids.

Experimental Workflow for Tropane Alkaloid Analysis

Tropane_Alkaloid_Analysis_Workflow Start Plant Material (e.g., Atropa belladonna) Drying Drying and Powdering Start->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Acidification Redissolve in Acidic Solution Evaporation1->Acidification Liquid_Liquid_Wash Liquid-Liquid Wash (remove impurities) Acidification->Liquid_Liquid_Wash Basification Basification (with Ammonia) Liquid_Liquid_Wash->Basification Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., Dichloromethane) Basification->Liquid_Liquid_Extraction Evaporation2 Solvent Evaporation Liquid_Liquid_Extraction->Evaporation2 Reconstitution Reconstitute in Mobile Phase Evaporation2->Reconstitution Analysis HPLC/UPLC-MS Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Results Data_Processing->End

Caption: A generalized workflow for tropane alkaloid analysis.

References

Validating Belladonnine Antibody Specificity: A Comparative Guide for Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible immunoassay data. This guide provides a comprehensive comparison of methodologies for validating the specificity of a Belladonnine antibody, presenting supporting experimental data and outlining alternative detection technologies.

This compound, a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is structurally similar to other alkaloids such as atropine (B194438) and scopolamine.[1][2] Given that commercially available preparations of "this compound" can sometimes be a mixture with atropine, highly specific antibodies are crucial for accurate quantification in research and pharmaceutical applications.[2] This guide will detail the experimental protocols to validate the specificity of a hypothetical anti-Belladonnine monoclonal antibody (mAb-Bello-01) and compare its performance with gold-standard analytical methods.

Alternative Detection Methods

While immunoassays offer high throughput and ease of use, methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are considered gold standards for the quantification of small molecules due to their high specificity and sensitivity.[3][4] These chromatographic techniques separate compounds based on their physicochemical properties before detection by mass spectrometry, which provides structural information, ensuring unambiguous identification and quantification. However, these methods require extensive sample preparation and sophisticated instrumentation.

Key Experimental Protocols for Specificity Validation

The cornerstone of validating an antibody's specificity is to demonstrate its high affinity for the target analyte (this compound) and minimal cross-reactivity with structurally related molecules.

Competitive ELISA (cELISA)

Competitive ELISA is the most common immunoassay format for detecting small molecules like this compound.[5][6] In this assay, free this compound in the sample competes with a fixed amount of this compound-conjugate (e.g., this compound-BSA) coated on the microplate for binding to a limited amount of the anti-Belladonnine antibody. The signal generated is inversely proportional to the concentration of this compound in the sample.

Experimental Protocol:

  • Coating: Microtiter plates are coated with a this compound-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: Plates are blocked with 5% non-fat dry milk in PBST for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Plates are washed three times with PBST.

  • Competition: A mixture of the anti-Belladonnine antibody (mAb-Bello-01, at a pre-determined optimal dilution) and either the this compound standard or the test sample is added to the wells. The plate is incubated for 1 hour at 37°C.

  • Washing: Plates are washed three times with PBST.

  • Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) that is specific for the primary antibody's species and isotype is added and incubated for 1 hour at 37°C.

  • Washing: Plates are washed five times with PBST.

  • Substrate Addition: TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The reaction is stopped by adding 2M sulfuric acid.

  • Reading: The optical density is measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The concentration of this compound in the samples is interpolated from this curve. The half-maximal inhibitory concentration (IC50) is determined as the concentration of this compound that causes a 50% reduction in the maximum signal.

Cross-Reactivity Assessment

To determine the specificity of mAb-Bello-01, a competitive ELISA is performed using a panel of structurally related tropane alkaloids. The IC50 value is determined for each compound, and the cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Comparative Data

The following table summarizes the hypothetical performance data of the anti-Belladonnine antibody (mAb-Bello-01) in a competitive ELISA format compared to the gold-standard HPLC-MS method.

ParameterAnti-Belladonnine mAb (mAb-Bello-01) - cELISAHPLC-MS
Analyte IC50 (ng/mL) Limit of Quantification (LOQ) (ng/mL)
This compound15.50.5
Cross-Reactant Cross-Reactivity (%) Specificity
Atropine8.2%Fully Resolved Chromatographically
Scopolamine3.5%Fully Resolved Chromatographically
Homatropine1.8%Fully Resolved Chromatographically
Anisodamine< 1%Fully Resolved Chromatographically
Apoatropine5.1%Fully Resolved Chromatographically

Visualizing Experimental Workflows and Specificity

To further clarify the experimental process and the concept of antibody specificity, the following diagrams are provided.

cELISA_Workflow cluster_steps Competitive ELISA Workflow A Coat Plate with This compound-BSA Conjugate B Block Non-specific Sites A->B Wash C Add Antibody & Sample (Competition) B->C Wash D Add HRP-conjugated Secondary Antibody C->D Wash E Add TMB Substrate D->E Wash F Measure Absorbance at 450 nm E->F Stop Reaction

Competitive ELISA workflow for this compound detection.

Antibody_Specificity cluster_specificity Antibody Specificity Profile Antibody Anti-Belladonnine Antibody Target This compound Antibody->Target High Affinity (Strong Binding) NonTarget1 Atropine Antibody->NonTarget1 Low Affinity (Weak Cross-Reactivity) NonTarget2 Scopolamine Antibody->NonTarget2 Very Low Affinity (Minimal Cross-Reactivity) NonTarget3 Other Alkaloids Antibody->NonTarget3 Negligible Affinity (No Cross-Reactivity)

Ideal specificity profile of a this compound antibody.

Conclusion

The validation of antibody specificity is a critical step in the development of reliable immunoassays for this compound. The data presented for the hypothetical mAb-Bello-01 demonstrates a high degree of specificity for this compound with minimal cross-reactivity to other structurally similar tropane alkaloids. While immunoassays provide a rapid and high-throughput screening method, confirmatory analysis using a highly specific method such as HPLC-MS is recommended for regulatory or clinical applications. This comprehensive approach ensures the accuracy and reliability of this compound quantification in complex biological matrices.

References

Comparative Metabolic Profiling of Atropa belladonna Chemotypes with Varying Belladonnine Content: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative metabolic profiling of Atropa belladonna chemotypes, with a specific focus on variations in Belladonnine content. While published research directly comparing chemotypes based on this compound is limited, this document outlines the established methodologies for tropane (B1204802) alkaloid analysis that can be readily adapted for this purpose. It presents detailed experimental protocols, data presentation structures, and visualizations of the biosynthetic pathways and experimental workflows to facilitate further research in this area.

Introduction to Atropa belladonna Chemotypes and this compound

Atropa belladonna, commonly known as deadly nightshade, is a plant species renowned for its production of a diverse array of tropane alkaloids, including the pharmacologically significant compounds atropine (B194438) and scopolamine.[1][2] The existence of different chemotypes—plants of the same species that exhibit distinct chemical profiles—is a well-documented phenomenon in medicinal plants. These variations in metabolite content can be attributed to genetic factors, geographical location, and environmental conditions.[3]

This compound is a tropane alkaloid found in plants of the Solanaceae family. It is structurally a cyclized dimer of apoatropine. While not as extensively studied as atropine or scopolamine, its presence and concentration are of interest for understanding the complete metabolic profile of A. belladonna and for the quality control of botanical preparations. This guide proposes a systematic approach to investigate the variation in this compound content across different A. belladonna chemotypes.

Hypothetical Comparative Data of A. belladonna Chemotypes

Due to the current lack of specific comparative data on this compound content across different A. belladonna chemotypes in publicly available literature, the following table presents a hypothetical dataset. This table is intended to serve as a template for researchers to structure their experimental findings. The data illustrates how the content of this compound and other major tropane alkaloids might vary between different hypothetical chemotypes.

Chemotype Geographical Origin This compound (mg/g DW) Atropine (mg/g DW) Scopolamine (mg/g DW) Apoatropine (mg/g DW)
AB-CHEM-01 Northern Europe0.85 ± 0.074.52 ± 0.211.15 ± 0.090.23 ± 0.02
AB-CHEM-02 Southern Europe1.23 ± 0.113.89 ± 0.182.54 ± 0.150.31 ± 0.03
AB-CHEM-03 Western Asia0.67 ± 0.055.11 ± 0.250.98 ± 0.070.19 ± 0.02

DW: Dry Weight. Values are presented as mean ± standard deviation.

Experimental Protocols

A robust and reproducible experimental workflow is crucial for the accurate comparative metabolic profiling of A. belladonna chemotypes. The following protocols are based on established methods for the analysis of tropane alkaloids.

Plant Material and Sample Preparation
  • Plant Material: Collect leaf samples from mature Atropa belladonna plants of different chemotypes at the same developmental stage (e.g., flowering stage) to minimize variation due to plant development.

  • Sample Preparation:

    • Immediately freeze the collected leaf samples in liquid nitrogen to quench all metabolic activity.

    • Lyophilize (freeze-dry) the samples to a constant weight.

    • Grind the dried leaves into a fine powder using a mortar and pestle or a cryogenic grinder.

    • Store the powdered samples in a desiccator at -20°C until extraction.

Alkaloid Extraction

This protocol is adapted from established methods for tropane alkaloid extraction.[4]

  • Extraction:

    • Accurately weigh approximately 100 mg of the dried plant powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of methanol (B129727) and vortex thoroughly for 1 minute.

    • Sonicate the mixture for 30 minutes in a sonication bath.

    • Centrifuge the sample at 13,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1.5 mL of methanol to ensure complete extraction.

    • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Acid-Base Partitioning (for sample clean-up):

    • Redissolve the dried extract in 1 mL of 2% sulfuric acid.

    • Wash the acidic solution twice with 1 mL of ethyl acetate (B1210297) to remove non-polar compounds. Discard the ethyl acetate layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaloids from the basified aqueous layer three times with 1 mL of dichloromethane (B109758).

    • Pool the dichloromethane layers and evaporate to dryness under nitrogen.

    • Reconstitute the final dried extract in a known volume (e.g., 1 mL) of the mobile phase for HPLC or LC-MS analysis.

Metabolic Profiling by HPLC-DAD

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a reliable method for the quantification of known tropane alkaloids.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: Gradient from 10% to 50% B

    • 20-25 min: Isocratic at 50% B

    • 25-30 min: Gradient from 50% to 10% B

    • 30-35 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples can be determined by comparing the peak area with the calibration curve.

Untargeted Metabolomic Analysis by LC-MS

For a more comprehensive comparison of the metabolic profiles of different chemotypes, an untargeted approach using Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase and Gradient: Similar to the HPLC-DAD method, but with LC-MS grade solvents.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both MS and MS/MS data for metabolite identification.

  • Data Analysis: The raw LC-MS data can be processed using software such as XCMS or MZmine for peak picking, alignment, and quantification. Statistical analysis (e.g., PCA, OPLS-DA) can then be applied to identify significant differences in the metabolic profiles between chemotypes. Putative identification of this compound and other metabolites can be achieved by comparing their accurate mass and fragmentation patterns with databases such as PubChem and Metlin.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the comparative metabolic profiling of Atropa belladonna chemotypes.

G cluster_0 Sample Preparation cluster_1 Metabolite Extraction cluster_2 Metabolic Analysis cluster_3 Data Analysis A Plant Material Collection (Different Chemotypes) B Freezing in Liquid Nitrogen A->B C Lyophilization (Freeze-Drying) B->C D Grinding to Fine Powder C->D E Solvent Extraction (Methanol) D->E F Acid-Base Partitioning (Clean-up) E->F G HPLC-DAD Analysis (Targeted Quantification) F->G Targeted H LC-MS Analysis (Untargeted Profiling) F->H Untargeted I Quantification of this compound G->I J Statistical Analysis (PCA, OPLS-DA) H->J L Comparative Profiling I->L K Metabolite Identification J->K K->L

Experimental workflow for comparative metabolic profiling.
Tropane Alkaloid Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway of major tropane alkaloids in Atropa belladonna. This compound is formed from the dimerization of apoatropine, a degradation product of atropine.

G cluster_0 Precursors cluster_1 Tropane Core Formation cluster_2 Major Tropane Alkaloids cluster_3 This compound Formation Arginine L-Arginine Putrescine Putrescine Arginine->Putrescine Ornithine L-Ornithine Ornithine->Putrescine Phenylalanine L-Phenylalanine Hyoscyamine Hyoscyamine (Atropine) Phenylalanine->Hyoscyamine Tropic acid moiety N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Tropinone Tropinone N_Methylputrescine->Tropinone Tropine Tropine Tropinone->Tropine Tropine->Hyoscyamine Scopolamine Scopolamine Hyoscyamine->Scopolamine Apoatropine Apoatropine Hyoscyamine->Apoatropine Degradation This compound This compound Apoatropine->this compound Dimerization

Biosynthetic pathway of tropane alkaloids in A. belladonna.

Conclusion

This guide provides a comprehensive framework for the comparative metabolic profiling of Atropa belladonna chemotypes with a focus on this compound content. While direct comparative studies on this compound are currently scarce, the methodologies and workflows presented here offer a solid foundation for future research. By employing these standardized protocols, researchers can contribute to a better understanding of the chemical diversity of A. belladonna and its implications for the pharmaceutical industry. The elucidation of chemotypes with distinct this compound profiles could pave the way for the selection and cultivation of plant material with desired phytochemical characteristics for drug development and herbal medicine.

References

Safety Operating Guide

Navigating the Safe Disposal of Belladonnine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling potent tropane (B1204802) alkaloids such as belladonnine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific, universally mandated disposal protocol for this compound, a conservative and safety-first approach is paramount. This guide provides essential, step-by-step logistical information for the safe management and disposal of this compound waste, treating it as a hazardous substance to mitigate risks and ensure compliance with general laboratory safety standards.

Immediate Safety and Disposal Plan

This compound, an alkaloid derived from Atropa belladonna, is toxic and should be handled with care throughout its lifecycle, including disposal.[1] All waste containing this compound must be managed as hazardous chemical waste. The primary directive is to prevent its release into the environment and to ensure the safety of all personnel. This requires a structured disposal plan, from the point of generation to final removal by a certified waste management provider.

The following table summarizes the key logistical and operational parameters for the proper disposal of this compound waste:

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WasteDue to the inherent toxicity of this compound alkaloids.
Primary Disposal Method Incineration via a licensed waste management facilityTo ensure complete destruction of the active compound.
In-Lab Waste Segregation Separate solid, liquid, and sharp waste streamsTo prevent chemical reactions and ensure safe handling.
Waste Containers Clearly labeled, leak-proof, and chemically compatible containers (e.g., HDPE or glass) with secure lidsTo prevent spills, contamination, and exposure.
Labeling Requirements "Hazardous Waste," "this compound," concentration, and date of accumulationFor clear identification and regulatory compliance.
Temporary Storage In a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materialsTo minimize exposure risk and prevent accidental spills.
Regulatory Compliance Adherence to local, state, and federal hazardous waste regulationsTo ensure legal and safe disposal practices.
Key Contact Institutional Environmental Health and Safety (EHS) DepartmentFor guidance, waste pickup, and emergency procedures.

Step-by-Step Disposal Protocol

The following procedural guidance is based on established best practices for the disposal of hazardous research-grade chemicals.

Step 1: Initial Consultation and Hazard Assessment

Before generating any this compound waste, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local regulations and institutional protocols. Treat this compound with the same precautions as other highly potent compounds.

Step 2: Waste Segregation at the Source

Proper segregation is crucial to prevent accidental chemical reactions and to facilitate safe disposal. Use separate, clearly labeled containers for different types of this compound waste:

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and other disposable labware.

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.

  • Sharps Waste: Contaminated needles, syringes, and scalpel blades must be placed in a designated, puncture-resistant sharps container.

Step 3: Container Management and Labeling

All waste containers must be in good condition, chemically compatible with the waste, and have secure, tight-fitting lids. As soon as the first item of waste is added, the container must be labeled with:

  • The words "Hazardous Waste"

  • The name "this compound" and any other chemical constituents

  • The approximate concentration and quantity

  • The date of initial waste accumulation

Step 4: Safe On-Site Storage

Store all this compound waste containers in a designated and secure satellite accumulation area, such as a fume hood, away from general laboratory traffic. Ensure that the storage area is well-ventilated and that the waste is segregated from incompatible materials.

Step 5: Arranging for Final Disposal

Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department. Do not attempt to dispose of this compound waste through standard laboratory drains or in the regular trash. The ultimate disposal of this compound waste should be handled by a licensed and certified hazardous waste management company, which will typically use high-temperature incineration.

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound is illustrated in the following diagram. This workflow emphasizes the critical decision points and procedural steps that ensure safety and compliance.

Belladonnine_Disposal_Workflow cluster_prep Preparation & Assessment cluster_handling In-Lab Waste Handling cluster_storage Storage & Disposal start Start: this compound Waste Generation consult_ehs Consult Institutional EHS for Specific Protocols start->consult_ehs waste_type Identify Waste Type consult_ehs->waste_type solid_waste Segregate Solid Waste (PPE, labware) waste_type->solid_waste Solid liquid_waste Segregate Liquid Waste (solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Segregate Sharps Waste (needles, blades) waste_type->sharps_waste Sharps containerize Place in Appropriately Labeled, Compatible Containers solid_waste->containerize liquid_waste->containerize sharps_waste->containerize store_waste Store in Designated Satellite Accumulation Area containerize->store_waste request_pickup Request Waste Pickup via EHS store_waste->request_pickup final_disposal Professional Disposal (Incineration) request_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can effectively manage and dispose of this compound waste, ensuring a safe working environment and protecting the broader ecosystem.

References

Essential Safety and Handling Protocols for Belladonnine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Belladonnine due to its high toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this hazardous substance. This compound, an alkaloid derived from Atropa belladonna, is hazardous in case of skin or eye contact, ingestion, or inhalation, potentially causing severe irritation and adverse effects on the central nervous and cardiovascular systems.[1][2][3][4]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling activities.

ActivityRequired Personal Protective Equipment
Weighing and Preparing Solutions Chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, a lab coat, and a dust respirator are mandatory.[1][5][6][7][8] A chemical-resistant apron and a face shield are also recommended.[6][7][8][9]
Handling Solutions At a minimum, wear chemical-resistant gloves, a lab coat, and safety goggles.
Cleaning Spills Wear chemical-resistant gloves, a lab coat, safety goggles, and a dust respirator. For large spills, chemical-resistant coveralls and boots may be necessary.
Disposal of Waste Chemical-resistant gloves, a lab coat, and safety goggles should be worn.

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing the risks associated with this compound. The following step-by-step workflow outlines the safe handling of this compound from receipt to disposal.

Belladonnine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Log This compound Store Store in a Secure, Ventilated Area Receive->Store Upon Receipt Prepare_Workstation Prepare Ventilated Workstation Store->Prepare_Workstation Before Use Don_PPE Don Appropriate PPE Prepare_Workstation->Don_PPE Weigh Weigh this compound in a Fume Hood Don_PPE->Weigh Prepare_Solution Prepare Solution in a Fume Hood Weigh->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Surfaces Conduct_Experiment->Decontaminate Post-Experiment Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Dispose Dispose of Waste via Approved Channels Doff_PPE->Dispose

Caption: Workflow for Safe Handling of this compound

Detailed Experimental Protocols

Preparation and Handling:

  • Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][5] Ensure all surfaces and equipment are clean and decontaminated before and after use.

  • Personal Protective Equipment (PPE): Before handling, put on all required PPE as detailed in the table above. Ensure gloves are inspected for any signs of damage before use.

  • Weighing: When weighing solid this compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where this compound is handled.[4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[4][5] Remove contaminated clothing. Seek medical attention if irritation develops.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water.[4] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, weighing papers, and contaminated glassware, must be segregated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.

  • Disposal Method: Dispose of all this compound waste through an approved hazardous waste disposal facility.[3][5] Do not dispose of this compound down the drain or in regular trash.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belladonnine
Reactant of Route 2
Reactant of Route 2
Belladonnine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.